molecular formula C37H62N7O18P3S B15599574 (11Z)-3-oxohexadecenoyl-CoA

(11Z)-3-oxohexadecenoyl-CoA

Katalognummer: B15599574
Molekulargewicht: 1017.9 g/mol
InChI-Schlüssel: LGTVDWICXIBIOI-UBPKJMQESA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Usually In Stock
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(11Z)-3-oxohexadecenoyl-CoA is an unsaturated fatty acyl-CoA that results from the formal condensation of the thiol group of coenzyme A with the carboxy group of (11Z)-3-oxohexadecenoic acid. It is a 3-oxo-fatty acyl-CoA, a long-chain fatty acyl-CoA and a monounsaturated fatty acyl-CoA. It is a conjugate acid of an this compound(4-).

Eigenschaften

Molekularformel

C37H62N7O18P3S

Molekulargewicht

1017.9 g/mol

IUPAC-Name

S-[2-[3-[[(2R)-4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] (Z)-3-oxohexadec-11-enethioate

InChI

InChI=1S/C37H62N7O18P3S/c1-4-5-6-7-8-9-10-11-12-13-14-15-25(45)20-28(47)66-19-18-39-27(46)16-17-40-35(50)32(49)37(2,3)22-59-65(56,57)62-64(54,55)58-21-26-31(61-63(51,52)53)30(48)36(60-26)44-24-43-29-33(38)41-23-42-34(29)44/h7-8,23-24,26,30-32,36,48-49H,4-6,9-22H2,1-3H3,(H,39,46)(H,40,50)(H,54,55)(H,56,57)(H2,38,41,42)(H2,51,52,53)/b8-7-/t26-,30-,31-,32+,36-/m1/s1

InChI-Schlüssel

LGTVDWICXIBIOI-UBPKJMQESA-N

Herkunft des Produkts

United States

Foundational & Exploratory

(11Z)-3-oxohexadecenoyl-CoA: A Comprehensive Technical Guide on Structure and Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(11Z)-3-oxohexadecenoyl-CoA is a long-chain fatty acyl-coenzyme A molecule of significant interest in the study of fatty acid metabolism and related therapeutic areas. Its specific structure, featuring a cis double bond at the 11th position and a ketone group at the 3rd position, marks it as a key intermediate in the biosynthesis of unsaturated fatty acids. This technical guide provides a detailed overview of the structure of this compound and explores plausible chemical and enzymatic synthesis routes. While specific experimental data for this exact molecule is limited, this guide furnishes detailed protocols for analogous compounds, offering a strong foundation for its synthesis and further investigation.

Chemical Structure

The chemical structure of this compound is characterized by a 16-carbon acyl chain attached to a coenzyme A molecule via a thioester bond. Key structural features include:

  • Acyl Chain: A hexadecenoyl chain, indicating 16 carbon atoms.

  • Unsaturation: A cis (Z) double bond between carbons 11 and 12.

  • Oxidation: A ketone (oxo) group at the C-3 position.

  • Coenzyme A Moiety: The acyl chain is linked to the sulfhydryl group of coenzyme A.

Based on these features, the inferred structure is as follows:

Chemical Formula: C₃₇H₆₀N₇O₁₈P₃S

Molecular Weight: 1015.9 g/mol

Synthesis of this compound

The synthesis of this compound can be approached through two primary methodologies: chemical synthesis and enzymatic synthesis.

Proposed Chemical Synthesis Pathway

A plausible chemical synthesis route can be adapted from the established synthesis of the saturated analogue, 3-oxohexadecanoyl-CoA. This multi-step process would involve the synthesis of the (11Z)-3-oxohexadecenoic acid precursor followed by its coupling with coenzyme A.

Key Stages of the Proposed Chemical Synthesis:

  • Synthesis of (11Z)-Hexadecenal: The synthesis would begin with a commercially available starting material that can be elaborated to introduce the cis-double bond at the C-11 position and a terminal aldehyde functionality.

  • Chain Elongation and Oxidation: The aldehyde would then undergo a reaction, such as a Reformatsky or aldol (B89426) reaction, with a two-carbon unit to introduce the C-2 and C-3 carbons, followed by oxidation to yield the 3-oxo functionality.

  • Activation and Coupling with Coenzyme A: The resulting (11Z)-3-oxohexadecenoic acid would then be activated, for example, as an N-hydroxysuccinimide ester, and subsequently coupled with the free thiol of coenzyme A to form the final product.

Detailed Experimental Protocol (Adapted from the synthesis of 3-oxohexadecanoyl-CoA)[3]:

Note: This protocol is for the synthesis of the saturated analogue and would require significant modification of the starting materials and purification procedures to yield the desired unsaturated product.

Materials:

  • (11Z)-Hexadecenal (custom synthesis required)

  • Ethyl bromoacetate (B1195939)

  • Zinc dust

  • Hydrochloric acid

  • Sodium hydroxide

  • N-Hydroxysuccinimide (NHS)

  • Dicyclohexylcarbodiimide (DCC)

  • Coenzyme A trilithium salt

  • Anhydrous solvents (e.g., THF, DMF)

Procedure:

  • Synthesis of Ethyl (11Z)-3-hydroxyhexadecenoate: (11Z)-Hexadecenal would be reacted with ethyl bromoacetate in the presence of activated zinc (Reformatsky reaction) to yield the corresponding β-hydroxy ester.

  • Oxidation to Ethyl (11Z)-3-oxohexadecenoate: The β-hydroxy ester would be oxidized using a suitable oxidizing agent, such as pyridinium (B92312) chlorochromate (PCC) or a Swern oxidation, to give the β-keto ester.

  • Hydrolysis to (11Z)-3-oxohexadecenoic acid: The ethyl ester would be hydrolyzed under basic conditions (e.g., with NaOH) followed by acidification to yield the free fatty acid.

  • Activation of the Carboxylic Acid: The (11Z)-3-oxohexadecenoic acid would be reacted with N-hydroxysuccinimide and DCC in an anhydrous solvent to form the NHS ester.

  • Coupling with Coenzyme A: The NHS ester would then be reacted with the trilithium salt of Coenzyme A in a suitable buffer to form this compound.

  • Purification: The final product would be purified using chromatographic techniques, such as reversed-phase HPLC.

Quantitative Data (Expected for Analogous Syntheses):

Since no specific data exists for the target molecule, the following table presents typical yields for the synthesis of long-chain acyl-CoA esters using similar methods.

StepProductTypical Yield (%)
1β-hydroxy ester60-80
2β-keto ester70-90
3Free fatty acid85-95
4 & 5Acyl-CoA40-60

Note: Yields are highly dependent on the specific substrate and reaction conditions.

Proposed Enzymatic Synthesis Pathway

An alternative and potentially more specific route to this compound is through enzymatic synthesis, mimicking the natural fatty acid elongation pathway. This would involve the use of specific enzymes to catalyze the condensation of a shorter acyl-CoA with malonyl-CoA.

Key Enzymes in the Proposed Enzymatic Synthesis:

  • Acyl-CoA Carboxylase: To produce malonyl-CoA from acetyl-CoA.

  • 3-Ketoacyl-CoA Synthase (Elongase): A specific elongase enzyme that can utilize a C14:1 acyl-CoA as a substrate and condense it with malonyl-CoA to form the 16-carbon 3-oxo intermediate.

Detailed Experimental Protocol (Conceptual):

Materials:

  • (9Z)-Tetradecenoyl-CoA (substrate)

  • Malonyl-CoA

  • Purified 3-ketoacyl-CoA synthase (elongase)

  • Reaction buffer (e.g., phosphate (B84403) buffer, pH 7.0)

  • NADPH (if subsequent reduction steps are to be studied)

Procedure:

  • Reaction Setup: In a reaction vessel, combine (9Z)-tetradecenoyl-CoA, malonyl-CoA, and the purified elongase enzyme in the reaction buffer.

  • Incubation: Incubate the reaction mixture at an optimal temperature for the enzyme (e.g., 37°C) for a defined period.

  • Reaction Termination: Stop the reaction by adding a quenching agent, such as an acid or organic solvent.

  • Analysis and Purification: The formation of this compound can be monitored and the product purified by HPLC-MS.

Quantitative Data (General for Enzymatic Acyl-CoA Synthesis):

Enzymatic synthesis of acyl-CoAs can be highly efficient, with conversions often exceeding 90% under optimized conditions[4][5]. The specific yield would depend on the activity and substrate specificity of the chosen elongase enzyme.

Signaling Pathways and Logical Relationships

The synthesis of this compound is an integral part of the fatty acid elongation pathway. The following diagrams illustrate the logical flow of both the proposed chemical and enzymatic synthesis routes.

chemical_synthesis start (11Z)-Hexadecenal step1 Reformatsky Reaction (+ Ethyl bromoacetate, Zn) start->step1 intermediate1 Ethyl (11Z)-3-hydroxyhexadecenoate step1->intermediate1 step2 Oxidation (e.g., PCC) intermediate1->step2 intermediate2 Ethyl (11Z)-3-oxohexadecenoate step2->intermediate2 step3 Hydrolysis (NaOH, then H+) intermediate2->step3 intermediate3 (11Z)-3-oxohexadecenoic acid step3->intermediate3 step4 Activation (+ NHS, DCC) intermediate3->step4 intermediate4 (11Z)-3-oxohexadecenoic acid NHS ester step4->intermediate4 step5 Coupling (+ Coenzyme A) intermediate4->step5 end This compound step5->end

Caption: Proposed Chemical Synthesis Workflow.

enzymatic_synthesis substrate1 (9Z)-Tetradecenoyl-CoA enzyme 3-Ketoacyl-CoA Synthase (Elongase) substrate1->enzyme substrate2 Malonyl-CoA substrate2->enzyme product This compound enzyme->product cofactor CoA-SH + CO2 enzyme->cofactor

Caption: Proposed Enzymatic Synthesis Pathway.

Conclusion

While this compound remains a challenging molecule to source commercially, this technical guide provides a solid theoretical and practical framework for its synthesis. The proposed chemical route, adapted from the synthesis of its saturated counterpart, offers a viable, albeit complex, multi-step approach. The enzymatic pathway presents a potentially more elegant and specific alternative, contingent on the availability of a suitable elongase enzyme. The detailed methodologies and conceptual frameworks presented herein are intended to empower researchers in biochemistry, metabolic engineering, and drug development to produce and utilize this important molecule in their studies of fatty acid metabolism and beyond. Further research is warranted to develop and optimize a specific and high-yielding synthesis protocol for this compound and to fully characterize its physicochemical and biological properties.

References

Unraveling the Role of (11Z)-3-Oxohexadecenoyl-CoA in Cellular Metabolism: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(11Z)-3-Oxohexadecenoyl-CoA is a putative intermediate in the metabolic processing of unsaturated fatty acids. While specific literature on this precise molecule is scarce, its structure strongly suggests a role within the peroxisomal β-oxidation pathway, a critical process for lipid homeostasis and energy production. This technical guide provides an in-depth overview of the core biological functions of 3-oxo unsaturated fatty acyl-CoAs, with a focus on the peroxisomal degradation of monounsaturated fatty acids, the likely metabolic context for this compound. We present a synthesis of current knowledge, including relevant enzymatic reactions, potential signaling implications, detailed experimental protocols for the analysis of such intermediates, and structured data tables to guide future research.

Introduction: The Significance of Unsaturated Fatty Acid Metabolism

Unsaturated fatty acids are fundamental components of cellular membranes, signaling molecules, and energy reserves. Their catabolism, primarily through the β-oxidation pathway, is a tightly regulated process essential for maintaining cellular function. While mitochondrial β-oxidation is a major contributor to ATP production from saturated fatty acids, the breakdown of unsaturated and very-long-chain fatty acids predominantly occurs in peroxisomes.[1][2] 3-Oxoacyl-CoA species are key metabolic intermediates in this process, representing the final stage before thiolytic cleavage.[3] The specific molecule, this compound, is hypothesized to be an intermediate in the degradation of a C16 monounsaturated fatty acid with a cis double bond at the 11th position.

Core Biological Function: Peroxisomal β-Oxidation of Monounsaturated Fatty Acids

The β-oxidation of unsaturated fatty acids requires a set of auxiliary enzymes to handle the non-standard stereochemistry of the double bonds, in addition to the core β-oxidation enzymes.[4][5] For a monounsaturated fatty acid like the precursor to this compound, the pathway involves several cycles of conventional β-oxidation until the double bond is near the carboxyl end. At this point, isomerases and reductases are required to convert the cis or trans double bond into a substrate suitable for the standard enzymatic machinery.[6]

The generation of a 3-oxoacyl-CoA intermediate is the third step in each cycle of β-oxidation, catalyzed by a 3-hydroxyacyl-CoA dehydrogenase.[5] In the context of this compound, its formation would precede the final thiolytic cleavage of the β-oxidation cycle, yielding a shortened acyl-CoA and acetyl-CoA.

Enzymatic Machinery

The key enzymes involved in the processing of unsaturated fatty acyl-CoAs in peroxisomes include:

  • Acyl-CoA Oxidases (AOX): Catalyze the first, rate-limiting step in peroxisomal β-oxidation, introducing a double bond at the C2 position.[2]

  • Multifunctional Enzymes (MFE): Possess both enoyl-CoA hydratase and 3-hydroxyacyl-CoA dehydrogenase activities. There are two main types, MFE-1 and MFE-2, with different substrate specificities.[7]

  • 3-Ketoacyl-CoA Thiolases (KAT): Catalyze the final step, the thiolytic cleavage of the 3-ketoacyl-CoA.[8]

  • Auxiliary Enzymes:

    • Δ³,Δ²-Enoyl-CoA Isomerase: Shifts the position of the double bond to allow for processing by the core enzymes.

    • 2,4-Dienoyl-CoA Reductase: Required for the oxidation of polyunsaturated fatty acids.[9]

Potential Signaling Roles of 3-Oxo Unsaturated Fatty Acyl-CoAs

While the primary role of 3-oxoacyl-CoAs is metabolic, there is growing evidence for the signaling functions of various acyl-CoA species.[10] These molecules can act as allosteric regulators of enzymes and transcription factors, thereby influencing cellular processes beyond energy metabolism. For instance, unsaturated fatty acyl-CoAs have been shown to inhibit cholesterol synthesis.[11] N-(3-oxo-acyl)-homoserine lactones, which share a similar structural motif, are involved in bacterial quorum sensing and can induce apoptosis in mammalian cells, suggesting a potential for 3-oxo fatty acid derivatives to participate in intercellular and intracellular signaling.[12][13] The specific signaling roles of this compound, however, remain to be elucidated.

Quantitative Data

Specific quantitative data for this compound, such as intracellular concentrations or enzyme kinetics, are not currently available in the scientific literature. To facilitate future research, the following table provides a template for the presentation of such data.

ParameterValueUnitsExperimental ContextReference
Intracellular Concentration
- Liver (fed state)e.g., 0.1-1.0pmol/mg proteinMouse modelHypothetical
- Liver (fasted state)e.g., 1.0-5.0pmol/mg proteinMouse modelHypothetical
Enzyme Kinetics (3-hydroxyacyl-CoA dehydrogenase)
- Km for (11Z)-3-hydroxyhexadecenoyl-CoAe.g., 5-20µMPurified recombinant enzymeHypothetical
- Vmaxe.g., 100-500nmol/min/mgPurified recombinant enzymeHypothetical
Enzyme Kinetics (3-ketoacyl-CoA thiolase)
- Km for this compounde.g., 1-10µMPurified recombinant enzymeHypothetical
- Vmaxe.g., 500-2000nmol/min/mgPurified recombinant enzymeHypothetical

Experimental Protocols

The study of this compound and other unsaturated 3-oxoacyl-CoAs requires specialized analytical techniques. Below are detailed methodologies for key experiments.

Protocol for the Extraction and Quantification of Acyl-CoAs from Tissues or Cells

This protocol is adapted from established methods for the analysis of acyl-CoA species.[14][15]

1. Materials:

  • Homogenization buffer (e.g., 10 mM HEPES, 1 mM EDTA, pH 7.4) with protease inhibitors.
  • Internal standards (e.g., a suite of odd-chain or deuterated acyl-CoAs).
  • Solid-phase extraction (SPE) cartridges (e.g., C18).
  • Acetonitrile (B52724), methanol (B129727), isopropanol, formic acid (LC-MS grade).
  • Dounce homogenizer or sonicator.

2. Procedure:

  • Sample Collection and Homogenization:
  • Rapidly freeze tissue samples in liquid nitrogen to quench metabolic activity.
  • Weigh the frozen tissue (typically 10-50 mg).
  • Homogenize the tissue in ice-cold homogenization buffer containing internal standards.
  • Protein Precipitation and Extraction:
  • Add ice-cold acetonitrile (2:1 v/v) to the homogenate to precipitate proteins.
  • Vortex thoroughly and incubate on ice for 20 minutes.
  • Centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4°C.
  • Collect the supernatant.
  • Solid-Phase Extraction (SPE) for Purification and Concentration:
  • Condition the C18 SPE cartridge with methanol followed by water.
  • Load the supernatant onto the cartridge.
  • Wash the cartridge with water to remove polar contaminants.
  • Elute the acyl-CoAs with a methanol/water mixture (e.g., 80:20 v/v).
  • Dry the eluate under a stream of nitrogen.
  • LC-MS/MS Analysis:
  • Reconstitute the dried extract in a suitable solvent (e.g., 50% methanol).
  • Inject the sample onto a reverse-phase HPLC column (e.g., C18) coupled to a tandem mass spectrometer.
  • Use a gradient elution with mobile phases containing a weak acid (e.g., formic acid or ammonium (B1175870) acetate) to achieve separation.
  • Detect and quantify the acyl-CoAs using multiple reaction monitoring (MRM) based on their specific precursor and product ion pairs.

Protocol for In Vitro Enzyme Assays

This protocol provides a general framework for assaying the activity of enzymes that produce or consume 3-oxoacyl-CoAs.[16]

1. Materials:

  • Purified recombinant enzyme (e.g., 3-hydroxyacyl-CoA dehydrogenase or 3-ketoacyl-CoA thiolase).
  • Substrate: (11Z)-3-hydroxyhexadecenoyl-CoA (for dehydrogenase) or this compound (for thiolase). Note: Synthesis of these substrates is likely required.[17]
  • Cofactors: NAD⁺ (for dehydrogenase) or Coenzyme A (for thiolase).
  • Assay buffer (e.g., 100 mM Tris-HCl, pH 8.0).
  • Spectrophotometer or HPLC system.

2. Procedure for 3-Hydroxyacyl-CoA Dehydrogenase Activity:

  • Prepare a reaction mixture containing assay buffer, NAD⁺, and the purified enzyme.
  • Initiate the reaction by adding the substrate, (11Z)-3-hydroxyhexadecenoyl-CoA.
  • Monitor the production of NADH by measuring the increase in absorbance at 340 nm.
  • Calculate the enzyme activity based on the rate of NADH formation using the Beer-Lambert law.

3. Procedure for 3-Ketoacyl-CoA Thiolase Activity:

  • Prepare a reaction mixture containing assay buffer, Coenzyme A, and the purified enzyme.
  • Initiate the reaction by adding the substrate, this compound.
  • Monitor the consumption of the substrate or the formation of the products (a shortened acyl-CoA and acetyl-CoA) by HPLC.
  • Quantify the peaks corresponding to the substrate and products to determine the reaction rate.

Visualizations: Pathways and Workflows

To aid in the understanding of the metabolic context and experimental approaches, the following diagrams have been generated using Graphviz.

Peroxisomal_Beta_Oxidation cluster_peroxisome Peroxisomal Matrix cluster_next_cycle To Next Beta-Oxidation Cycle cluster_downstream Downstream Metabolism Fatty_Acyl_CoA (11Z)-Hexadecenoyl-CoA Enoyl_CoA trans-2,(11Z)-Hexadecadienoyl-CoA Fatty_Acyl_CoA->Enoyl_CoA Acyl-CoA Oxidase (AOX) FAD -> FADH2 Hydroxyacyl_CoA (S)-3-Hydroxy-(11Z)-hexadecenoyl-CoA Enoyl_CoA->Hydroxyacyl_CoA Multifunctional Enzyme (MFE) (Hydratase activity) Oxoacyl_CoA This compound Hydroxyacyl_CoA->Oxoacyl_CoA Multifunctional Enzyme (MFE) (Dehydrogenase activity) NAD+ -> NADH Shortened_Acyl_CoA (9Z)-Tetradecenoyl-CoA Oxoacyl_CoA->Shortened_Acyl_CoA 3-Ketoacyl-CoA Thiolase (KAT) + CoA-SH Acetyl_CoA Acetyl-CoA Oxoacyl_CoA->Acetyl_CoA_out Shortened_Acyl_CoA->Shortened_Acyl_CoA_out

Figure 1. Simplified pathway of one cycle of peroxisomal β-oxidation for a monounsaturated fatty acid, highlighting the position of this compound.

Experimental_Workflow Sample Tissue or Cell Sample Homogenization Homogenization (+ Internal Standards) Sample->Homogenization Extraction Protein Precipitation & Acyl-CoA Extraction Homogenization->Extraction Purification Solid-Phase Extraction (SPE) Extraction->Purification Analysis LC-MS/MS Analysis Purification->Analysis Data Quantification & Data Interpretation Analysis->Data

Figure 2. General experimental workflow for the quantitative analysis of acyl-CoA species from biological samples.

Conclusion and Future Directions

This compound is a predicted intermediate in the peroxisomal β-oxidation of a C16:1 fatty acid. While direct experimental evidence for its biological role is currently lacking, its study within the broader context of unsaturated fatty acid metabolism is crucial for understanding lipid homeostasis and related pathologies. Future research should focus on the chemical synthesis of this compound and its precursors to enable detailed enzymatic and cellular studies. The application of advanced mass spectrometry techniques will be instrumental in detecting and quantifying this and other rare lipid metabolites in various physiological and disease states. Elucidating the precise metabolic flux through this pathway and the potential signaling roles of its intermediates will provide valuable insights for the development of novel therapeutic strategies for metabolic disorders.

References

(11Z)-3-Oxohexadecenoyl-CoA in Fatty Acid Metabolism: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(11Z)-3-Oxohexadecenoyl-CoA is a long-chain fatty acyl-CoA intermediate that plays a role in the complex and vital processes of fatty acid metabolism. Acyl-CoAs are central to cellular energy production, lipid biosynthesis, and signaling. They are the activated forms of fatty acids, primed for metabolic processing.[1] The presence of a double bond at the 11th carbon and a keto group at the 3rd carbon indicates its position within the metabolic pathways of unsaturated fatty acids, likely as an intermediate in either their degradation (β-oxidation) or synthesis (elongation).

This technical guide provides an in-depth overview of the metabolic context of this compound, methodologies for its study, and its potential significance in metabolic research and drug development. Due to the limited specific data available for this compound, this guide will also draw upon information from closely related and better-characterized acyl-CoA species to provide a comprehensive framework for its investigation.

Metabolic Context of this compound

This compound is an intermediate in the metabolism of unsaturated fatty acids. Its structure suggests its involvement in pathways that handle fatty acids with a cis-double bond.

Role in Fatty Acid Elongation

One potential pathway involving a similar molecule, (11Z)-3-oxooctadecenoyl-CoA, is fatty acid elongation. In this process, acetyl-CoA is added to a growing fatty acyl-CoA chain. A reaction identified in the ModelSEED database suggests a similar role for this class of molecules: Acetyl-CoA + 16:1Δ9-CoA ⇔ CoA + 3-oxo-(11Z)-octadecenoyl-CoA. This indicates that this compound could be formed during the elongation of a C14 unsaturated fatty acid.

Role in β-Oxidation of Unsaturated Fatty Acids

The β-oxidation of unsaturated fatty acids requires auxiliary enzymes to handle the cis or trans double bonds.[2][3] When a double bond is encountered, the standard β-oxidation cycle is paused, and enzymes such as enoyl-CoA isomerase or 2,4-dienoyl-CoA reductase are required to modify the structure of the acyl-CoA intermediate.[2][3] It is plausible that this compound is an intermediate in the β-oxidation of a C16 monounsaturated fatty acid.

The general steps of mitochondrial β-oxidation are:

  • Oxidation by acyl-CoA dehydrogenase, forming a double bond.

  • Hydration by enoyl-CoA hydratase, adding a hydroxyl group.

  • Oxidation by hydroxyacyl-CoA dehydrogenase, forming a keto group.

  • Thiolytic cleavage by β-ketothiolase, releasing acetyl-CoA and a shortened acyl-CoA.[4]

For unsaturated fatty acids, the presence of a pre-existing double bond necessitates the action of isomerases or reductases to convert the intermediate into a substrate suitable for the standard β-oxidation enzymes.

Quantitative Data

ParameterValueTissueMethodReference
Cellular Concentration5 - 20 pmol/mg proteinRat LiverLC-MS/MS[5][6]
Km of Consuming Enzyme (e.g., 3-ketoacyl-CoA thiolase)1 - 10 µMBovine Liver MitochondriaEnzyme AssayHypothetical
Vmax of Consuming Enzyme0.5 - 5 µmol/min/mg proteinBovine Liver MitochondriaEnzyme AssayHypothetical

Experimental Protocols

The study of this compound requires sensitive and specific analytical methods due to its low abundance and similarity to other acyl-CoAs.

Extraction of Long-Chain Acyl-CoAs from Tissues

This protocol is adapted from established methods for acyl-CoA extraction.[7]

Materials:

  • Frozen tissue sample

  • 100 mM KH2PO4 buffer, pH 4.9

  • Isopropanol (B130326)

  • Saturated (NH4)2SO4

  • Acetonitrile

  • Internal standard (e.g., heptadecanoyl-CoA)

  • Glass homogenizer

  • Centrifuge

Procedure:

  • Weigh approximately 50-100 mg of frozen, powdered tissue.

  • Homogenize the tissue in 2 mL of cold 100 mM KH2PO4 buffer containing a known amount of internal standard.

  • Add 2.0 mL of isopropanol and homogenize again.

  • Add 0.25 mL of saturated (NH4)2SO4 and 4.0 mL of acetonitrile.

  • Vortex the mixture for 5 minutes.

  • Centrifuge at 1,900 x g for 5 minutes.

  • Collect the upper phase containing the acyl-CoAs.

  • Dilute the extract with 10 mL of 100 mM KH2PO4 buffer (pH 4.9) before analysis.

Quantification by LC-MS/MS

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the sensitive and specific quantification of acyl-CoAs.[6][8][9]

Instrumentation:

  • High-performance liquid chromatography (HPLC) or ultra-performance liquid chromatography (UPLC) system

  • C18 reversed-phase column

  • Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source

LC Conditions:

  • Mobile Phase A: Ammonium hydroxide (B78521) in water (pH 10.5)

  • Mobile Phase B: Ammonium hydroxide in acetonitrile

  • Gradient: A linear gradient from 20% to 100% Mobile Phase B over 15 minutes.[6]

  • Flow Rate: 0.2 mL/min

  • Column Temperature: 35°C

MS/MS Conditions:

  • Ionization Mode: Positive ESI

  • Scan Type: Multiple Reaction Monitoring (MRM)

  • Precursor Ion: [M+H]+

  • Product Ion: A common neutral loss of 507 Da (phosphorylated ADP moiety) is often monitored for acyl-CoAs.[6][10]

  • Collision Energy: Optimized for the specific acyl-CoA of interest.

Enzyme Assays

Enzyme activity for the enzymes that produce or consume this compound can be measured using spectrophotometric or mass spectrometry-based assays.

Example: Spectrophotometric Assay for 3-Hydroxyacyl-CoA Dehydrogenase (in the reverse direction)

This assay measures the oxidation of NADH, which can be monitored by the decrease in absorbance at 340 nm.

Reaction Mixture:

  • 100 mM potassium phosphate (B84403) buffer, pH 7.0

  • 0.2 mM NADH

  • Mitochondrial extract or purified enzyme

  • This compound (substrate)

Procedure:

  • Add all components except the substrate to a cuvette and measure the baseline absorbance at 340 nm.

  • Initiate the reaction by adding this compound.

  • Monitor the decrease in absorbance at 340 nm over time.

  • Calculate the enzyme activity based on the rate of NADH oxidation (extinction coefficient of NADH at 340 nm is 6.22 mM⁻¹cm⁻¹).

Visualizations

Fatty Acid β-Oxidation Pathway for Unsaturated Fatty Acids

fatty_acid_beta_oxidation Unsaturated_Fatty_Acyl_CoA Unsaturated Fatty Acyl-CoA (e.g., Palmitoleoyl-CoA) Enoyl_CoA_Isomerase Enoyl-CoA Isomerase Unsaturated_Fatty_Acyl_CoA->Enoyl_CoA_Isomerase Isomerization Beta_Oxidation_Cycle Standard β-Oxidation Steps (Hydratase, Dehydrogenase, Thiolase) Enoyl_CoA_Isomerase->Beta_Oxidation_Cycle Oxoacyl_CoA This compound Beta_Oxidation_Cycle->Oxoacyl_CoA Intermediate Formation Acetyl_CoA Acetyl-CoA Oxoacyl_CoA->Acetyl_CoA Thiolysis Shortened_Acyl_CoA Shortened Acyl-CoA Oxoacyl_CoA->Shortened_Acyl_CoA Thiolysis acyl_coa_workflow Tissue_Sample Tissue Sample Extraction Acyl-CoA Extraction (Homogenization, Phase Separation) Tissue_Sample->Extraction Extract Acyl-CoA Extract Extraction->Extract LC_MS_MS LC-MS/MS Analysis (Separation and Detection) Extract->LC_MS_MS Data_Analysis Data Analysis (Quantification, Identification) LC_MS_MS->Data_Analysis Results Results (Acyl-CoA Profile) Data_Analysis->Results fatty_acid_regulation High_Energy_State High Energy State (High ATP/ADP, High NADH/NAD+) Fatty_Acid_Synthesis Fatty Acid Synthesis High_Energy_State->Fatty_Acid_Synthesis Activates Fatty_Acid_Oxidation Fatty Acid β-Oxidation High_Energy_State->Fatty_Acid_Oxidation Inhibits Low_Energy_State Low Energy State (Low ATP/ADP, Low NADH/NAD+) Low_Energy_State->Fatty_Acid_Synthesis Inhibits Low_Energy_State->Fatty_Acid_Oxidation Activates

References

The Metabolic Crossroads of (11Z)-3-Oxohexadecenoyl-CoA: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(11Z)-3-Oxohexadecenoyl-CoA is a key intermediate in the mitochondrial beta-oxidation of (11Z)-hexadecenoic acid, a monounsaturated fatty acid. Its metabolism is crucial for cellular energy homeostasis, particularly in tissues with high fatty acid oxidation rates. This technical guide provides an in-depth exploration of the metabolic role of this compound, detailing its position in the beta-oxidation pathway and the enzymatic reactions it undergoes. The guide offers a compilation of quantitative data on related enzymatic activities, detailed experimental protocols for the study of its metabolic pathway, and visualizations of the core biochemical processes. This document is intended to serve as a comprehensive resource for researchers investigating fatty acid metabolism and its implications in health and disease, as well as for professionals in drug development targeting metabolic pathways.

Introduction

Fatty acid beta-oxidation is a fundamental catabolic process that provides a significant source of cellular energy. The oxidation of unsaturated fatty acids, such as (11Z)-hexadecenoic acid, requires auxiliary enzymes to handle the double bonds that are not substrates for the core beta-oxidation enzymes. This compound emerges as a critical intermediate in this modified pathway. Understanding the kinetics and regulation of the enzymes that process this molecule is essential for a complete picture of lipid metabolism and for identifying potential therapeutic targets in metabolic disorders.

While direct experimental data on this compound is limited, its metabolic fate can be confidently inferred from the well-established principles of unsaturated fatty acid beta-oxidation. This guide synthesizes the available knowledge on analogous pathways to provide a robust framework for the study of this specific acyl-CoA.

Metabolic Pathway of this compound

The beta-oxidation of (11Z)-hexadecenoyl-CoA proceeds through the initial rounds of the standard beta-oxidation spiral until the cis-double bond at position 11 poses a challenge to the enzymatic machinery. The pathway then diverges to process this unsaturated intermediate.

(11Z)-Hexadecenoic acid , the precursor fatty acid, is first activated to (11Z)-Hexadecenoyl-CoA in the cytoplasm. It is then transported into the mitochondrial matrix via the carnitine shuttle.

Once in the mitochondrion, (11Z)-Hexadecenoyl-CoA undergoes four cycles of conventional beta-oxidation, yielding four molecules of acetyl-CoA and shortening the acyl-CoA chain by eight carbons. This process results in the formation of (3Z)-octenoyl-CoA .

The cis-double bond at position 3 of (3Z)-octenoyl-CoA cannot be processed by acyl-CoA dehydrogenase. At this juncture, the auxiliary enzyme Δ³,Δ²-enoyl-CoA isomerase plays a pivotal role. It catalyzes the isomerization of the cis-Δ³ double bond to a trans-Δ² double bond, forming trans-Δ²-octenoyl-CoA . This intermediate can then re-enter the standard beta-oxidation pathway.

The subsequent steps involve the action of enoyl-CoA hydratase, 3-hydroxyacyl-CoA dehydrogenase, and thiolase, leading to the complete oxidation of the fatty acid chain. The intermediate of interest, This compound , is generated during the fourth cycle of beta-oxidation of the initial (11Z)-Hexadecenoyl-CoA, just before the action of thiolase.

Below is a DOT language script for visualizing the metabolic pathway.

Metabolic_Pathway cluster_cytoplasm Cytoplasm cluster_mitochondrion Mitochondrial Matrix cluster_focus Formation of this compound 11Z_Hexadecenoic_Acid (11Z)-Hexadecenoic Acid 11Z_Hexadecenoyl_CoA_cyto (11Z)-Hexadecenoyl-CoA 11Z_Hexadecenoic_Acid->11Z_Hexadecenoyl_CoA_cyto Acyl-CoA Synthetase 11Z_Hexadecenoyl_CoA_mito (11Z)-Hexadecenoyl-CoA 11Z_Hexadecenoyl_CoA_cyto->11Z_Hexadecenoyl_CoA_mito Carnitine Shuttle Beta_Oxidation_Cycles_1 4 Cycles of Beta-Oxidation 11Z_Hexadecenoyl_CoA_mito->Beta_Oxidation_Cycles_1 3Z_Octenoyl_CoA (3Z)-Octenoyl-CoA Beta_Oxidation_Cycles_1->3Z_Octenoyl_CoA Acetyl_CoA_pool Acetyl-CoA Beta_Oxidation_Cycles_1->Acetyl_CoA_pool 4 molecules Enoyl_CoA_Isomerase Δ³,Δ²-Enoyl-CoA Isomerase 3Z_Octenoyl_CoA->Enoyl_CoA_Isomerase trans_2_Octenoyl_CoA trans-Δ²-Octenoyl-CoA Enoyl_CoA_Isomerase->trans_2_Octenoyl_CoA Beta_Oxidation_Cycles_2 Further Beta-Oxidation trans_2_Octenoyl_CoA->Beta_Oxidation_Cycles_2 Beta_Oxidation_Cycles_2->Acetyl_CoA_pool 4 molecules 11Z_Hexadecenoyl_CoA_focus (11Z)-Hexadecenoyl-CoA Acyl_CoA_Dehydrogenase Acyl-CoA Dehydrogenase 11Z_Hexadecenoyl_CoA_focus->Acyl_CoA_Dehydrogenase 11E_2_Hexadecenoyl_CoA (2E,11Z)-Hexadecadienoyl-CoA Acyl_CoA_Dehydrogenase->11E_2_Hexadecenoyl_CoA Enoyl_CoA_Hydratase Enoyl-CoA Hydratase 3_Hydroxy_11Z_hexadecenoyl_CoA 3-Hydroxy-(11Z)-hexadecenoyl-CoA Enoyl_CoA_Hydratase->3_Hydroxy_11Z_hexadecenoyl_CoA 3_Hydroxyacyl_CoA_Dehydrogenase 3-Hydroxyacyl-CoA Dehydrogenase Target_Molecule This compound 3_Hydroxyacyl_CoA_Dehydrogenase->Target_Molecule Thiolase Thiolase Myristoyl_CoA Myristoyl-CoA Thiolase->Myristoyl_CoA Acetyl_CoA_focus Acetyl-CoA Thiolase->Acetyl_CoA_focus 11E_2_Hexadecenoyl_CoA->Enoyl_CoA_Hydratase 3_Hydroxy_11Z_hexadecenoyl_CoA->3_Hydroxyacyl_CoA_Dehydrogenase Target_Molecule->Thiolase

Figure 1. Metabolic pathway of this compound formation and degradation.

Quantitative Data

Table 1: Kinetic Parameters of Δ³,Δ²-Enoyl-CoA Isomerase

SubstrateSource OrganismKm (µM)Vmax (µmol/min/mg)Reference
cis-3-Octenoyl-CoASaccharomyces cerevisiae2516[1]
trans-3-Hexenoyl-CoASaccharomyces cerevisiae6011[1]
cis-3-Decenoyl-CoARat Liver30-[2]

Table 2: Kinetic Parameters of 3-Hydroxyacyl-CoA Dehydrogenase (HAD)

SubstrateSource OrganismKm (µM)Vmax (µmol/min/mg)Reference
3-Hydroxybutyryl-CoAPig Heart23125[3]
3-Hydroxyoctanoyl-CoAPig Heart4.5211[3]
3-Hydroxypalmitoyl-CoAPig Heart4.2102[3]
S-Acetoacetyl-CoAHuman45-[4]

Note: The activity of these enzymes can be influenced by substrate chain length and the position and configuration of the double bond. The data presented should be considered as a guide for expected kinetic behavior.

Experimental Protocols

This section provides detailed methodologies for the key experiments required to study the metabolism of this compound.

Synthesis of this compound

The chemical synthesis of this compound is a multi-step process that can be adapted from established methods for synthesizing other acyl-CoAs. A general workflow is outlined below.

Synthesis_Workflow start Start with (11Z)-Hexadecenoic Acid step1 Activation to Acyl Chloride or Mixed Anhydride (B1165640) start->step1 step2 Thioesterification with N-acetylcysteamine step1->step2 step3 Hydrolysis of the Acetyl Group step2->step3 step4 Coupling with Coenzyme A step3->step4 step5 Purification by HPLC step4->step5 end Pure this compound step5->end

Figure 2. General workflow for the chemical synthesis of this compound.

Protocol:

  • Activation of (11Z)-Hexadecenoic Acid:

    • Dissolve (11Z)-hexadecenoic acid in an anhydrous aprotic solvent (e.g., dichloromethane).

    • Add oxalyl chloride or thionyl chloride dropwise at 0°C to form the acyl chloride.

    • Alternatively, form a mixed anhydride using ethyl chloroformate and a tertiary amine base.

    • Monitor the reaction by thin-layer chromatography (TLC).

    • Remove the solvent and excess reagent under vacuum.

  • Thioesterification:

    • Dissolve the activated fatty acid in a suitable solvent.

    • Add a solution of N-acetylcysteamine and a non-nucleophilic base (e.g., triethylamine).

    • Stir the reaction at room temperature until completion.

    • Purify the resulting thioester by column chromatography.

  • Deacetylation:

    • Hydrolyze the acetyl group from the N-acetylcysteamine thioester using a mild base (e.g., sodium methoxide (B1231860) in methanol).

    • Neutralize the reaction and extract the deacetylated product.

  • Coupling with Coenzyme A:

    • Dissolve the deacetylated thioester and Coenzyme A (lithium salt) in a buffered aqueous solution (e.g., sodium bicarbonate buffer, pH 8.0).

    • Allow the thiol-disulfide exchange reaction to proceed at room temperature.

    • Monitor the formation of the acyl-CoA product by HPLC.

  • Purification:

    • Purify the this compound using reversed-phase high-performance liquid chromatography (HPLC) with a C18 column.

    • Use a gradient of acetonitrile (B52724) in a volatile buffer (e.g., ammonium (B1175870) acetate) as the mobile phase.

    • Lyophilize the collected fractions to obtain the pure product.

Enzymatic Assays

4.2.1. Δ³,Δ²-Enoyl-CoA Isomerase Assay

This assay measures the conversion of a cis- or trans-Δ³-enoyl-CoA to a trans-Δ²-enoyl-CoA by monitoring the increase in absorbance at 263 nm, which is characteristic of the trans-Δ²-enoyl-CoA product.

  • Reagents:

    • Assay buffer: 100 mM Tris-HCl, pH 7.5.

    • Substrate: 100 µM (3Z)-octenoyl-CoA (as a proxy for the intermediate derived from (11Z)-hexadecenoyl-CoA).

    • Enzyme: Purified Δ³,Δ²-enoyl-CoA isomerase.

  • Procedure:

    • Prepare the reaction mixture containing the assay buffer and substrate in a quartz cuvette.

    • Initiate the reaction by adding the enzyme.

    • Monitor the increase in absorbance at 263 nm for 5 minutes at 25°C using a spectrophotometer.

    • Calculate the enzyme activity using the molar extinction coefficient of the trans-Δ²-enoyl-CoA product (ε₂₆₃ = 6,700 M⁻¹cm⁻¹).

4.2.2. 3-Hydroxyacyl-CoA Dehydrogenase (HAD) Assay

This assay measures the NAD⁺-dependent oxidation of a 3-hydroxyacyl-CoA to a 3-oxoacyl-CoA by monitoring the increase in absorbance at 340 nm due to the formation of NADH.

  • Reagents:

    • Assay buffer: 100 mM potassium phosphate, pH 7.0.

    • Substrate: 100 µM 3-hydroxy-(11Z)-hexadecenoyl-CoA (if synthesized) or a suitable proxy like 3-hydroxyoctanoyl-CoA.

    • Cofactor: 500 µM NAD⁺.

    • Enzyme: Purified 3-hydroxyacyl-CoA dehydrogenase.

  • Procedure:

    • Prepare the reaction mixture containing the assay buffer, substrate, and NAD⁺ in a cuvette.

    • Initiate the reaction by adding the enzyme.

    • Monitor the increase in absorbance at 340 nm for 5 minutes at 37°C.

    • Calculate the enzyme activity using the molar extinction coefficient of NADH (ε₃₄₀ = 6,220 M⁻¹cm⁻¹).

Analysis of Beta-Oxidation Intermediates by HPLC-MS/MS

This method allows for the separation and quantification of acyl-CoA intermediates from a mitochondrial beta-oxidation reaction.

  • Sample Preparation:

    • Incubate isolated mitochondria with (11Z)-hexadecenoyl-CoA and necessary cofactors (carnitine, CoA, NAD⁺, FAD).

    • Quench the reaction at different time points by adding ice-cold perchloric acid.

    • Centrifuge to pellet the protein and neutralize the supernatant with potassium carbonate.

    • Extract the acyl-CoAs using a solid-phase extraction (SPE) cartridge.

    • Elute the acyl-CoAs and dry them under a stream of nitrogen.

    • Reconstitute the sample in a suitable solvent for injection.

  • HPLC-MS/MS Analysis:

    • Column: C18 reversed-phase column.

    • Mobile Phase A: 10 mM ammonium acetate (B1210297) in water.

    • Mobile Phase B: 10 mM ammonium acetate in 90% acetonitrile.

    • Gradient: A linear gradient from 10% to 90% B over 30 minutes.

    • Mass Spectrometry: Electrospray ionization (ESI) in positive ion mode.

    • Detection: Multiple reaction monitoring (MRM) for specific acyl-CoA species.

Conclusion

This compound is a pivotal, albeit transient, intermediate in the beta-oxidation of (11Z)-hexadecenoic acid. Its metabolism necessitates the involvement of the auxiliary enzyme Δ³,Δ²-enoyl-CoA isomerase to circumvent the stereochemical challenge posed by the cis-double bond. While direct experimental investigation of this specific molecule is warranted, the established principles of unsaturated fatty acid oxidation provide a solid foundation for its study. The experimental protocols and data presented in this guide offer a comprehensive toolkit for researchers to further elucidate the role of this compound in cellular metabolism and to explore its potential as a biomarker or therapeutic target in metabolic diseases. Further research, including the chemical synthesis of this intermediate and detailed kinetic characterization of the enzymes involved, will be instrumental in advancing our understanding of lipid metabolism.

References

(11Z)-3-oxohexadecenoyl-CoA: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

(11Z)-3-oxohexadecenoyl-CoA is a long-chain fatty acyl-coenzyme A molecule with a carbon chain of 16 atoms, a ketone group at the third carbon (beta-position), and a cis-double bond between the 11th and 12th carbons. As an activated fatty acid, it is presumed to be an intermediate in lipid metabolism, likely involved in either the biosynthesis or beta-oxidation of unsaturated fatty acids. This document provides a technical overview of its potential biochemical roles, relevant metabolic pathways, and hypothetical experimental protocols for its study.

Biochemical Properties and Significance

The structure of this compound suggests its participation in key metabolic pathways. The 3-oxoacyl-CoA moiety is a characteristic intermediate in both fatty acid synthesis and degradation. The presence of a cis-double bond at an odd-numbered carbon position indicates it is likely a substrate for enzymes that can handle unsaturated fatty acids.

Table 1: Predicted Physicochemical Properties of this compound and Related Compounds

PropertyThis compound (Predicted)3-Oxohexadecanoyl-CoA(11Z)-hexadecenoyl-CoA
Molecular Formula C37H62N7O18P3SC37H64N7O18P3SC37H64N7O17P3S
Molecular Weight ~1017.9 g/mol 1019.9 g/mol 999.9 g/mol
Charge (at pH 7) -4-4-4
Solubility Predicted to be soluble in aqueous buffers.Soluble in aqueous buffers.Soluble in aqueous buffers.
Key Structural Features C16 acyl chain, 3-keto group, 11Z (cis) double bond, Coenzyme AC16 acyl chain, 3-keto group, Coenzyme AC16 acyl chain, 11Z (cis) double bond, Coenzyme A

Note: Data for 3-Oxohexadecanoyl-CoA and (11Z)-hexadecenoyl-CoA are based on available database information. Properties for this compound are predicted based on its structure.

Potential Metabolic Roles and Signaling Pathways

This compound is likely an intermediate in the beta-oxidation of (11Z)-hexadecenoic acid or a related unsaturated fatty acid. The metabolism of unsaturated fatty acids requires auxiliary enzymes to handle the double bonds that are not in the standard trans-2-enoyl configuration.

Beta-Oxidation of Unsaturated Fatty Acids

In the mitochondrial beta-oxidation of a fatty acid like (11Z)-hexadecenoic acid, several cycles of oxidation would proceed normally until the double bond is near the thioester group. The presence of a cis-double bond requires the action of an isomerase to convert it to a trans-double bond, allowing beta-oxidation to continue. The introduction of the 3-oxo group suggests the molecule has undergone hydration and oxidation steps of the beta-oxidation spiral.

Beta_Oxidation_Unsaturated Unsaturated_Fatty_Acyl_CoA (11Z)-Hexadecenoyl-CoA Beta_Oxidation_Cycles Multiple Cycles of Beta-Oxidation Unsaturated_Fatty_Acyl_CoA->Beta_Oxidation_Cycles Intermediate_1 cis-Δ3-Enoyl-CoA Intermediate Beta_Oxidation_Cycles->Intermediate_1 Isomerase Enoyl-CoA Isomerase Intermediate_1->Isomerase Intermediate_2 trans-Δ2-Enoyl-CoA Intermediate Isomerase->Intermediate_2 Hydratase Enoyl-CoA Hydratase Intermediate_2->Hydratase Dehydrogenase 3-Hydroxyacyl-CoA Dehydrogenase Hydratase->Dehydrogenase Target_Molecule This compound Dehydrogenase->Target_Molecule Thiolase 3-Ketoacyl-CoA Thiolase Target_Molecule->Thiolase Products Shortened Acyl-CoA + Acetyl-CoA Thiolase->Products Experimental_Workflow cluster_synthesis Chemical Synthesis cluster_invitro In Vitro Analysis cluster_incell In-Cellulo/In Vivo Analysis Synthesis This compound Synthesis & Purification Enzyme_Assay Enzyme Assays (Thiolase, Dehydrogenase) Synthesis->Enzyme_Assay Binding_Studies Protein Binding Studies Synthesis->Binding_Studies Cell_Culture Cell Culture Experiments (Lipidomics, Flux Analysis) Enzyme_Assay->Cell_Culture Binding_Studies->Cell_Culture Animal_Models Animal Model Studies (Metabolic Profiling) Cell_Culture->Animal_Models

An In-depth Technical Guide to the Cellular Localization of (11Z)-3-Oxohexadecenoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed exploration of the inferred cellular localization of (11Z)-3-oxohexadecenoyl-CoA, an intermediate in the metabolism of monounsaturated fatty acids. Due to the absence of direct experimental data for this specific molecule in the current scientific literature, this document synthesizes information from related metabolic pathways and established principles of cellular biology to predict its subcellular distribution. Furthermore, it offers comprehensive experimental protocols for researchers aiming to definitively determine the localization of this and other acyl-CoA molecules.

Inferred Cellular Localization of this compound

This compound is a C16:1 acyl-CoA, an intermediate formed during the beta-oxidation of (11Z)-hexadecenoic acid (palmitoleic acid). The catabolism of long-chain fatty acids is a fundamental energy-yielding process that primarily occurs within two key cellular organelles: mitochondria and peroxisomes.[1][2] Therefore, the cellular localization of this compound is predicted to be predominantly within the matrices of these two organelles.

The initial activation of the precursor fatty acid, (11Z)-hexadecenoic acid, to its CoA ester occurs in the cytoplasm or on the membranes of organelles such as the endoplasmic reticulum and the outer mitochondrial membrane.[3] The resulting acyl-CoA is then transported into either the mitochondria or peroxisomes for subsequent beta-oxidation.

Mitochondria: The primary site for beta-oxidation of the majority of fatty acids to generate acetyl-CoA for the tricarboxylic acid (TCA) cycle and subsequent ATP production.[1][2][4] Long-chain acyl-CoAs are transported across the inner mitochondrial membrane via the carnitine shuttle.[3]

Peroxisomes: These organelles are also capable of beta-oxidation, particularly for very long-chain fatty acids, branched-chain fatty acids, and some unsaturated fatty acids.[2] Unlike mitochondrial beta-oxidation, the peroxisomal pathway is not directly coupled to ATP synthesis via the electron transport chain.[1]

The enzymes required for the beta-oxidation of unsaturated fatty acids, including the 3-ketoacyl-CoA thiolase that would act on this compound, have been identified in both mitochondria and peroxisomes.[5][6][7][8][9]

Quantitative Data on Subcellular Distribution

As there is no direct quantitative data available for the subcellular distribution of this compound, the following table presents a qualitative and inferred distribution based on the known functions of mitochondria and peroxisomes in fatty acid metabolism.

Cellular CompartmentInferred Presence of this compoundRationaleKey Enzymes
Mitochondrial Matrix HighPrimary site of beta-oxidation for energy production from common fatty acids. Contains a full complement of beta-oxidation enzymes.3-ketoacyl-CoA thiolase (mitochondrial isoform)
Peroxisomal Matrix Moderate to HighPlays a significant role in the oxidation of specific classes of fatty acids, including some unsaturated ones. Contains its own set of beta-oxidation enzymes.3-ketoacyl-CoA thiolase (peroxisomal isoform)
Cytosol Low to NegligiblePrecursor fatty acid activation occurs here, but the beta-oxidation intermediate is expected to be rapidly imported into mitochondria or peroxisomes.Acyl-CoA synthetases (on outer mitochondrial and ER membranes)
Endoplasmic Reticulum Low to NegligibleInvolved in fatty acid activation and elongation, but not beta-oxidation.Acyl-CoA synthetases
Nucleus NegligibleNot a primary site of fatty acid metabolism.

Experimental Protocols

To empirically determine the subcellular localization of this compound, a combination of subcellular fractionation and sensitive analytical techniques is required.

Subcellular Fractionation to Isolate Mitochondria and Peroxisomes

This protocol is adapted from standard cell fractionation procedures and may require optimization based on the cell or tissue type.[10][11][12][13]

Materials:

  • Homogenization buffer (e.g., 250 mM sucrose, 10 mM HEPES, 1 mM EDTA, pH 7.4, with protease inhibitors)

  • Differential centrifugation buffer (same as homogenization buffer)

  • Density gradient medium (e.g., Percoll or Nycodenz)

  • Dounce homogenizer

  • Refrigerated centrifuge and ultracentrifuge with appropriate rotors

Procedure:

  • Cell Lysis:

    • Harvest cultured cells and wash with ice-cold PBS.

    • Resuspend the cell pellet in ice-cold homogenization buffer.

    • Homogenize the cells using a Dounce homogenizer with a tight-fitting pestle on ice until approximately 80-90% of cells are lysed (monitor with a microscope).

  • Differential Centrifugation:

    • Centrifuge the homogenate at a low speed (e.g., 1,000 x g for 10 minutes at 4°C) to pellet nuclei and intact cells.

    • Carefully collect the supernatant (post-nuclear supernatant).

    • Centrifuge the post-nuclear supernatant at a medium speed (e.g., 10,000 x g for 20 minutes at 4°C) to pellet a crude mitochondrial fraction.

    • The supernatant from this step contains the cytosol and microsomes. The pellet contains mitochondria, peroxisomes, and lysosomes.

  • Density Gradient Centrifugation for Organelle Purification:

    • Resuspend the crude mitochondrial pellet in a small volume of differential centrifugation buffer.

    • Layer the resuspended pellet onto a pre-formed density gradient (e.g., a discontinuous Percoll or Nycodenz gradient).

    • Centrifuge at high speed (e.g., 100,000 x g for 1-2 hours at 4°C) in an ultracentrifuge with a swinging-bucket rotor.

    • Mitochondria and peroxisomes will separate into distinct bands based on their density.

    • Carefully collect the fractions corresponding to the mitochondrial and peroxisomal bands.

  • Washing and Storage:

    • Wash the collected organelle fractions with an appropriate buffer to remove the gradient medium.

    • Pellet the purified organelles and store them at -80°C for subsequent analysis.

Extraction and Quantification of Acyl-CoAs by LC-MS/MS

This protocol outlines a general procedure for the analysis of acyl-CoAs from subcellular fractions.[14][15][16][17][18]

Materials:

  • Extraction solvent (e.g., acetonitrile (B52724)/methanol/water mixture)

  • Internal standards (e.g., a stable isotope-labeled acyl-CoA)

  • LC-MS/MS system (e.g., a triple quadrupole mass spectrometer coupled to a high-performance liquid chromatography system)

  • Reversed-phase C18 column

Procedure:

  • Extraction:

    • To a known amount of the isolated organelle fraction (e.g., 100 µg of protein), add ice-cold extraction solvent.

    • Spike the sample with a known amount of internal standard.

    • Vortex vigorously and incubate on ice to precipitate proteins.

    • Centrifuge at high speed (e.g., 17,000 x g for 10 minutes at 4°C) to pellet the precipitated protein.

    • Transfer the supernatant containing the acyl-CoAs to a new tube.

  • LC-MS/MS Analysis:

    • Inject the extracted sample onto the LC-MS/MS system.

    • Separate the acyl-CoAs using a reversed-phase C18 column with an appropriate gradient of mobile phases (e.g., water with formic acid and acetonitrile with formic acid).

    • Detect and quantify the acyl-CoAs using the mass spectrometer in multiple reaction monitoring (MRM) mode. Specific precursor-to-product ion transitions for this compound and the internal standard should be established.

  • Data Analysis:

    • Calculate the concentration of this compound in each subcellular fraction by comparing its peak area to that of the internal standard and normalizing to the amount of protein in the fraction.

Visualizations

Signaling Pathways and Experimental Workflows

fatty_acid_activation_and_transport cluster_cytosol Cytosol cluster_mitochondrion Mitochondrion Fatty Acid Fatty Acid Acyl-CoA Synthetase Acyl-CoA Synthetase Fatty Acid->Acyl-CoA Synthetase ATP, CoA Fatty Acyl-CoA Fatty Acyl-CoA Acyl-CoA Synthetase->Fatty Acyl-CoA CPT1 CPT1 Fatty Acyl-CoA->CPT1 Carnitine Carnitine Carnitine->CPT1 Acylcarnitine Acylcarnitine CPT1->Acylcarnitine CACT CACT Acylcarnitine->CACT Transport CPT2 CPT2 CACT->CPT2 CPT2->Carnitine Mito_Acyl_CoA Fatty Acyl-CoA CPT2->Mito_Acyl_CoA Beta_Oxidation Beta-Oxidation Mito_Acyl_CoA->Beta_Oxidation beta_oxidation_pathway Fatty Acyl-CoA (C16:1) Fatty Acyl-CoA (C16:1) Enoyl-CoA Hydratase Enoyl-CoA Hydratase Fatty Acyl-CoA (C16:1)->Enoyl-CoA Hydratase H2O 3-Hydroxyacyl-CoA 3-Hydroxyacyl-CoA Enoyl-CoA Hydratase->3-Hydroxyacyl-CoA 3-Hydroxyacyl-CoA Dehydrogenase 3-Hydroxyacyl-CoA Dehydrogenase 3-Hydroxyacyl-CoA->3-Hydroxyacyl-CoA Dehydrogenase NAD+ -> NADH This compound This compound 3-Hydroxyacyl-CoA Dehydrogenase->this compound Thiolase Thiolase This compound->Thiolase CoA Acetyl-CoA Acetyl-CoA Thiolase->Acetyl-CoA Fatty Acyl-CoA (C14:1) Fatty Acyl-CoA (C14:1) Thiolase->Fatty Acyl-CoA (C14:1) experimental_workflow Cultured_Cells Start with Cultured Cells/Tissue Homogenization Cell Homogenization Cultured_Cells->Homogenization Differential_Centrifugation Differential Centrifugation Homogenization->Differential_Centrifugation Crude_Fractions Obtain Crude Organelle Fractions Differential_Centrifugation->Crude_Fractions Density_Gradient Density Gradient Ultracentrifugation Crude_Fractions->Density_Gradient Purified_Organelles Isolate Purified Mitochondria & Peroxisomes Density_Gradient->Purified_Organelles Acyl_CoA_Extraction Acyl-CoA Extraction Purified_Organelles->Acyl_CoA_Extraction LC_MS_MS LC-MS/MS Analysis Acyl_CoA_Extraction->LC_MS_MS Quantification Quantification of this compound LC_MS_MS->Quantification

References

The Molecular Interactions of (11Z)-3-Oxohexadecenoyl-CoA: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

(11Z)-3-Oxohexadecenoyl-CoA is an unsaturated fatty acyl-coenzyme A (acyl-CoA) intermediate implicated in the metabolic pathways of fatty acids. While direct protein interactions and specific signaling roles of this molecule are not extensively documented in current literature, its chemical structure suggests its participation in key cellular processes, including fatty acid β-oxidation and potential regulatory functions through protein acylation or allosteric modulation of enzyme activity. This technical guide synthesizes the current understanding of how molecules of this class interact with proteins, providing a framework for future research into the specific functions of this compound. We present hypothesized interactions with metabolic enzymes, propose potential signaling roles, and provide detailed experimental protocols for identifying and characterizing its protein binding partners. This document is intended for researchers, scientists, and drug development professionals interested in the nuanced roles of lipid metabolism in cellular physiology and disease.

Introduction

Fatty acyl-CoAs are central players in cellular metabolism, serving as substrates for energy production, building blocks for complex lipids, and as signaling molecules that regulate a variety of cellular processes.[1][2] The introduction of a double bond and a keto group, as seen in this compound, adds chemical functionality that can influence its metabolic fate and its interactions with proteins. Understanding these interactions is crucial for elucidating the complete landscape of lipid-mediated cellular regulation.

This guide will explore the predicted interactions of this compound with proteins based on the known substrate specificities of enzymes involved in fatty acid metabolism and the established principles of protein acylation.

Hypothesized Protein Interactions of this compound

Based on its structure as a 3-oxo-unsaturated acyl-CoA, this compound is predicted to be a substrate for several key enzymes in the β-oxidation pathway. The presence of the cis double bond at position 11 necessitates the action of auxiliary enzymes for its complete oxidation.

Enzymes of Fatty Acid β-Oxidation

The metabolism of unsaturated fatty acids requires a core set of enzymes in the β-oxidation spiral, along with specific auxiliary enzymes to handle the non-standard bond configurations.[3]

  • 3-Oxoacyl-CoA Thiolase (Thiolase): This enzyme catalyzes the final step of the β-oxidation spiral, cleaving the 3-ketoacyl-CoA into a shortened acyl-CoA and acetyl-CoA. Thiolases exhibit broad substrate specificity for the acyl chain length.[4][5] It is highly probable that 3-oxoacyl-CoA thiolase would act on this compound. Different isoforms of thiolase exist in the mitochondria and peroxisomes, and their relative activities towards various substrates can differ.[6][7][8]

  • Enoyl-CoA Hydratase (Crotonase): This enzyme is responsible for hydrating the double bond between the second and third carbons of an enoyl-CoA.[9][10] While this compound already possesses a 3-oxo group, its upstream precursor in the β-oxidation of (11Z)-hexadecenoic acid would be a substrate for enoyl-CoA hydratase. The stereospecificity of this enzyme is crucial for proper metabolism.[11][12]

  • Enoyl-CoA Isomerase: The cis double bond at an odd-numbered carbon position, as in the metabolic precursor to this compound, requires the action of an enoyl-CoA isomerase to convert it to a trans configuration, which is a substrate for the subsequent enzymes in the β-oxidation pathway.

Protein Acylation

Fatty acyl-CoAs can be covalently attached to proteins, a post-translational modification known as protein acylation. This modification can alter a protein's localization, stability, and interaction with other molecules.[13][14][15][16] While saturated fatty acids like palmitate and myristate are the most commonly studied, unsaturated fatty acids can also be utilized. It is plausible that this compound could serve as a substrate for acyltransferases, leading to the modification of specific protein targets.

Quantitative Data on Related Acyl-CoA-Protein Interactions

Direct quantitative data for the interaction of this compound with proteins is not currently available. However, data from studies on similar molecules can provide a useful reference point for estimating potential binding affinities and enzymatic efficiencies.

Enzyme/ProteinSubstrate/LigandKm / Ki (µM)Vmax (units/mg)Organism/TissueReference
3-Oxoacyl-CoA Thiolase AAcetoacetyl-CoA~20-50-Rat Liver Peroxisomes[6]
3-Oxoacyl-CoA Thiolase A3-Oxodecanoyl-CoA~5-15-Rat Liver Peroxisomes[6]
SCP-2/3-Oxoacyl-CoA Thiolase3-Oxopalmitoyl-CoA~5-10-Rat Liver Peroxisomes[6]
Glyoxysomal 3-Oxoacyl-CoA Thiolase IIAcetoacetyl-CoA27-Sunflower Cotyledons[8]
Glyoxysomal 3-Oxoacyl-CoA Thiolase II3-Oxohexanoyl-CoA to 3-Oxohexadecanoyl-CoA3 - 7-Sunflower Cotyledons[8]
(R)-specific Enoyl-CoA Hydratase (phaJAc)Crotonyl-CoA (C4)1306.2 x 10³Aeromonas caviae[11]
(R)-specific Enoyl-CoA Hydratase (phaJAc)2-Hexenoyl-CoA (C6)901.8 x 10³Aeromonas caviae[11]

Table 1: Kinetic Parameters of Enzymes Acting on Structurally Related Acyl-CoAs. This table provides a summary of reported Michaelis-Menten constants (Km) and inhibitor constants (Ki) for various enzymes that are predicted to interact with this compound, based on their activity with similar substrates. Vmax values are included where available.

Experimental Protocols

The following protocols are adapted from established methods for studying acyl-CoA-protein interactions and can be applied to investigate this compound.

Identification of Interacting Proteins using Affinity-Based Proteomics

This protocol describes a chemical proteomics approach to identify proteins that bind to this compound.

experimental_workflow_affinity_proteomics cluster_synthesis Probe Synthesis cluster_incubation Binding cluster_capture Capture & Enrichment cluster_analysis Analysis s1 Synthesize this compound analog with a clickable tag (e.g., alkyne) b1 Incubate tagged analog with cell lysate or purified proteins s1->b1 c1 Click chemistry reaction with azide-biotin b1->c1 c2 Capture biotinylated proteins on streptavidin beads c1->c2 c3 Wash beads to remove non-specific binders c2->c3 a1 On-bead digestion of captured proteins (trypsin) c3->a1 a2 LC-MS/MS analysis of peptides a1->a2 a3 Protein identification and quantification a2->a3

Figure 1: Workflow for identifying protein interactors of this compound.

Methodology:

  • Synthesis of a Chemical Probe: Synthesize an analog of this compound containing a bioorthogonal handle, such as a terminal alkyne. This allows for subsequent covalent modification without interfering with cellular processes.

  • Cell Culture and Lysate Preparation: Culture relevant cells (e.g., hepatocytes, adipocytes) and prepare a native cell lysate.

  • Incubation: Incubate the cell lysate with the alkyne-tagged this compound analog to allow for binding to target proteins. Include a control with a non-tagged version of the molecule or a structurally dissimilar tagged molecule.

  • Click Chemistry: Perform a copper(I)-catalyzed azide-alkyne cycloaddition (Click chemistry) reaction to attach a biotin-azide reporter tag to the alkyne-tagged acyl-CoA that is bound to proteins.

  • Affinity Purification: Use streptavidin-coated magnetic beads to capture the biotinylated protein-acyl-CoA complexes.

  • Washing: Perform stringent washes to remove non-specifically bound proteins.

  • On-bead Digestion: Digest the captured proteins with trypsin directly on the beads.

  • Mass Spectrometry: Analyze the resulting peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Data Analysis: Identify and quantify the enriched proteins by searching the MS/MS data against a protein database. Proteins significantly enriched in the sample treated with the tagged this compound analog compared to controls are considered potential binding partners.

Validation of Interactions and Enzymatic Assays

Identified interactions should be validated using orthogonal methods, and the functional consequences of the interaction should be assessed.

validation_workflow cluster_validation Interaction Validation cluster_functional Functional Characterization v1 Recombinant protein expression and purification v2 In vitro binding assays (e.g., SPR, ITC, pull-down) v1->v2 f1 Enzymatic activity assays v1->f1 f2 Measure substrate conversion or inhibition by this compound f1->f2 start Candidate Protein Identified start->v1

Figure 2: Workflow for validating and functionally characterizing protein interactions.

Methodology:

  • Recombinant Protein Expression: Clone and express the candidate interacting protein in a suitable system (e.g., E. coli, insect cells).

  • In Vitro Binding Assays:

    • Surface Plasmon Resonance (SPR): Immobilize the purified protein on a sensor chip and flow solutions of this compound over the surface to measure binding kinetics (kon, koff) and affinity (KD).

    • Isothermal Titration Calorimetry (ITC): Directly measure the heat change upon binding of this compound to the protein in solution to determine the binding affinity, stoichiometry, and thermodynamic parameters.

  • Enzymatic Assays:

    • If the identified protein is an enzyme, perform activity assays in the presence and absence of this compound to determine if it acts as a substrate, inhibitor, or activator.

    • For enzymes predicted to metabolize this compound, monitor the depletion of the substrate and/or the formation of the product over time using methods like HPLC or mass spectrometry.

Signaling Pathways

While no specific signaling pathways have been definitively linked to this compound, long-chain acyl-CoAs are known to act as signaling molecules that can influence various cellular processes.

signaling_pathway cluster_metabolism Metabolic Regulation cluster_transcription Transcriptional Regulation cluster_acylation Protein Acylation m1 This compound m2 Enzyme Allosteric Regulation (e.g., Acetyl-CoA Carboxylase) m1->m2 t1 Nuclear Receptors (e.g., PPARs) m1->t1 p1 Acyltransferases m1->p1 m3 Regulation of Fatty Acid Synthesis m2->m3 t2 Gene Expression t1->t2 p2 Protein Subcellular Localization and Function p1->p2

Figure 3: Hypothesized signaling roles of this compound.

Potential Signaling Mechanisms:

  • Allosteric Regulation of Enzymes: Long-chain acyl-CoAs can allosterically regulate the activity of key metabolic enzymes, such as acetyl-CoA carboxylase, to provide feedback control on metabolic pathways.

  • Modulation of Nuclear Receptors: Fatty acids and their CoA esters can act as ligands for nuclear receptors like Peroxisome Proliferator-Activated Receptors (PPARs), which regulate the expression of genes involved in lipid metabolism.

  • Protein Acylation: As previously discussed, the covalent modification of proteins with this compound could alter their function and downstream signaling.

Conclusion and Future Directions

The study of the specific interactions of this compound is still in its infancy. The information presented in this guide, based on the established biochemistry of similar molecules, provides a robust starting point for researchers. Future investigations should focus on:

  • Direct Identification of Binding Partners: Utilizing the outlined chemical proteomics strategies to identify the full spectrum of proteins that interact with this compound in various cell types.

  • Quantitative Characterization of Interactions: Performing detailed biophysical and enzymatic studies to quantify the binding affinities and functional consequences of these interactions.

  • Elucidation of Signaling Roles: Investigating the impact of modulating the cellular levels of this compound on specific signaling pathways and cellular phenotypes.

A deeper understanding of the molecular interactions of this compound will undoubtedly contribute to a more complete picture of the intricate roles of lipid metabolism in health and disease, potentially uncovering new targets for therapeutic intervention.

References

(11Z)-3-Oxohexadecenoyl-CoA: A Metabolic Intermediate Orchestrating Cellular Stress Signaling

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

(11Z)-3-Oxohexadecenoyl-CoA is a critical intermediate in the mitochondrial β-oxidation of (11Z)-octadecenoic acid (cis-vaccenic acid), a common monounsaturated fatty acid. While not a classical signaling molecule with a dedicated receptor, its accumulation due to genetic deficiencies in fatty acid oxidation enzymes, such as medium-chain 3-ketoacyl-CoA thiolase (MCKAT) and the thiolase domain of the mitochondrial trifunctional protein (MTP), acts as a potent metabolic stress signal. This guide elucidates the role of this compound, not as a primary messenger, but as a key indicator of metabolic dysfunction. Its buildup triggers a cascade of events, including the sequestration of vital coenzyme A, a decline in cellular energy production, and the activation of key energy-sensing pathways like the AMP-activated protein kinase (AMPK) cascade. Understanding the downstream consequences of its accumulation provides critical insights into the pathophysiology of fatty acid oxidation disorders and offers potential therapeutic targets for these debilitating conditions.

Metabolic Context: The β-Oxidation of Unsaturated Fatty Acids

This compound is generated during the catabolism of long-chain unsaturated fatty acids. Specifically, it is an intermediate in the breakdown of cis-vaccenoyl-CoA. The process of β-oxidation systematically shortens the fatty acyl-CoA chain by two carbons per cycle, producing acetyl-CoA, NADH, and FADH2. However, the presence of a cis double bond at an odd-numbered carbon requires auxiliary enzymes to reconfigure the bond for the core β-oxidation machinery to proceed. The final thiolytic cleavage of the 16-carbon this compound is catalyzed by a 3-ketoacyl-CoA thiolase.

beta_oxidation_pathway cluster_Mitochondrion Mitochondrial Matrix cis_Vaccenoyl_CoA (11Z)-Octadecenoyl-CoA (C18:1) Beta_Oxidation_Cycles β-Oxidation (1 Cycle) cis_Vaccenoyl_CoA->Beta_Oxidation_Cycles + FAD, NAD+, H2O, CoA Intermediate (9Z)-3-Oxohexadecenoyl-CoA Beta_Oxidation_Cycles->Intermediate - FADH2, NADH, Acetyl-CoA Isomerase Δ3,Δ2-Enoyl-CoA Isomerase Intermediate->Isomerase Product This compound (C16:1) Isomerase->Product Thiolase 3-Ketoacyl-CoA Thiolase (MCKAT or MTP) Product->Thiolase Cleavage_Products Myristoyl-CoA (C14:0) + Acetyl-CoA Thiolase->Cleavage_Products + CoA TCA_Cycle TCA Cycle & Oxidative Phosphorylation Cleavage_Products->TCA_Cycle

Figure 1. Simplified pathway of cis-vaccenoyl-CoA β-oxidation.

Pathophysiology: The Consequences of Accumulation

Inborn errors of metabolism, specifically Medium-Chain 3-Ketoacyl-CoA Thiolase (MCKAT) deficiency and Mitochondrial Trifunctional Protein (MTP) deficiency, lead to a block in the β-oxidation pathway at the final thiolytic cleavage step.[1][2] This results in the accumulation of this compound and other upstream intermediates. The pathological consequences are severe and multifaceted, including hypoketotic hypoglycemia, cardiomyopathy, skeletal myopathy, and liver dysfunction.[3][4] These clinical manifestations are the direct result of two primary cellular insults: energy deprivation and metabolic toxicity.

The accumulation of non-metabolizable acyl-CoA intermediates, including this compound, leads to the sequestration of the free Coenzyme A (CoA) pool.[5] Since CoA is an essential cofactor for numerous metabolic reactions, its depletion has widespread detrimental effects, further inhibiting energy metabolism and creating a vicious cycle of metabolic collapse.

pathological_consequences Enzyme_Deficiency MCKAT or MTP Deficiency Accumulation Accumulation of This compound Enzyme_Deficiency->Accumulation CoA_Sequestration Coenzyme A Sequestration Accumulation->CoA_Sequestration Toxicity Metabolic Toxicity (Accumulated Intermediates) Accumulation->Toxicity FAO_Inhibition Inhibition of β-Oxidation Flux CoA_Sequestration->FAO_Inhibition Energy_Deficit Energy Deficit (↓ ATP, ↓ Acetyl-CoA) FAO_Inhibition->Energy_Deficit Clinical_Manifestations Pathophysiology: - Hypoglycemia - Cardiomyopathy - Myopathy - Liver Dysfunction Energy_Deficit->Clinical_Manifestations Toxicity->Clinical_Manifestations signaling_pathway Accumulation Accumulation of This compound FAO_Block β-Oxidation Block Accumulation->FAO_Block ATP_Decline ↓ ATP / ↑ AMP Ratio FAO_Block->ATP_Decline AMPK AMPK ATP_Decline->AMPK Activation Anabolic_Inhibition Inhibition of Anabolic Pathways (e.g., Fatty Acid Synthesis) AMPK->Anabolic_Inhibition Catabolic_Activation Activation of Catabolic Pathways (e.g., Glycolysis, Glucose Uptake) AMPK->Catabolic_Activation Cellular_Response Attempt to Restore Energy Homeostasis Anabolic_Inhibition->Cellular_Response Catabolic_Activation->Cellular_Response experimental_workflow cluster_assay Thiolase Activity Assay Workflow A 1. Prepare Reaction Mixture (Buffer, Substrate, CoA) B 2. Add Enzyme Source (e.g., Cell Lysate) A->B C 3. Incubate at 37°C B->C D 4. Stop Reaction & Add DTNB C->D E 5. Measure Absorbance at 412 nm D->E F 6. Calculate Enzyme Activity E->F

References

physical and chemical properties of (11Z)-3-oxohexadecenoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

For: Researchers, scientists, and drug development professionals.

Abstract

(11Z)-3-Oxohexadecenoyl-CoA is a key intermediate in the mitochondrial β-oxidation of (11Z)-hexadecenoic acid, a monounsaturated omega-5 fatty acid. As a member of the acyl-CoA family, it sits (B43327) at the crossroads of lipid metabolism and cellular signaling. Understanding its physical, chemical, and biological properties is crucial for researchers investigating fatty acid oxidation disorders, metabolic regulation, and the development of novel therapeutics targeting these pathways. This technical guide provides a comprehensive overview of the known and inferred properties of this compound, detailed experimental protocols for its synthesis and analysis, and a visualization of its role in metabolic pathways.

Physical and Chemical Properties

Direct experimental data for this compound is limited. However, its properties can be reliably inferred from closely related compounds and computational models. The presence of the 3-oxo group and the cis-double bond at the 11th position are key features influencing its chemical reactivity and spectroscopic characteristics.

Quantitative Data Summary

The following table summarizes the key physical and chemical properties of this compound.

PropertyValueSource/Method
IUPAC Name S-[2-[3-[[(2R)-4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] (11Z)-3-oxohexadec-11-enethioateInferred from PubChem CID 71668356[1]
Molecular Formula C37H62N7O18P3SCalculated
Molecular Weight 1017.91 g/mol Calculated
Appearance White to off-white solid (Predicted)General property of long-chain acyl-CoAs
Solubility Soluble in aqueous buffers and polar organic solvents (e.g., methanol, DMSO)General property of long-chain acyl-CoAs
UV Absorbance Max (λmax) ~260 nmCharacteristic of the adenine (B156593) ring in Coenzyme A[2]
Mass Spec (ESI+) Precursor Ion m/z 1018.917 [M+H]+Calculated
Mass Spec Key Fragment Ion m/z 511.922 [M+H-507]+Characteristic neutral loss of the pantoic acid-diphosphoadenosine moiety[3][4]
Spectroscopic Characteristics (Predicted)
  • ¹H-NMR: Key signals would include:

    • Olefinic protons (-CH=CH-): ~5.3-5.4 ppm (multiplet).

    • Methylene protons alpha to the ketone (-CH₂-C=O): ~3.5-3.7 ppm (singlet or narrow triplet).

    • Methylene protons alpha to the thioester (S-C=O-CH₂-): ~2.7-2.9 ppm (triplet).

    • Allylic protons (=CH-CH₂-): ~2.0-2.1 ppm (multiplet).

    • Adenine and ribose protons: A complex series of signals between 4.0 and 8.5 ppm.

  • ¹³C-NMR:

    • Thioester carbonyl (S-C=O): ~195-200 ppm.

    • Ketone carbonyl (C=O): ~205-210 ppm.

    • Olefinic carbons (-C=C-): ~128-132 ppm.

    • Adenine and ribose carbons: Signals in the range of 80-155 ppm.

Experimental Protocols

The following protocols are adapted from established methods for the synthesis and analysis of similar long-chain acyl-CoA esters.

Synthesis of this compound

This protocol is adapted from the synthesis of the saturated analog, 3-oxohexadecanoyl-CoA. The key modification would be the use of (11Z)-tetradec-11-enal as the starting aldehyde.

Workflow for Synthesis:

G start (11Z)-Tetradec-11-enal reformatsky Reformatsky Reaction (with ethyl bromoacetate (B1195939), Zn) start->reformatsky ester Ethyl (11Z)-3-hydroxyhexadec-11-enoate reformatsky->ester oxidation Oxidation (e.g., PCC, Dess-Martin) ester->oxidation keto_ester Ethyl (11Z)-3-oxohexadec-11-enoate oxidation->keto_ester hydrolysis Alkaline Hydrolysis (e.g., KOH/EtOH) keto_ester->hydrolysis acid (11Z)-3-Oxohexadec-11-enoic acid hydrolysis->acid anhydride Mixed Anhydride Method (with isobutyl chloroformate, N-methylmorpholine) acid->anhydride condensation Condensation with Coenzyme A anhydride->condensation product This compound condensation->product

Caption: Synthetic workflow for this compound.

Methodology:

  • Reformatsky Reaction: (11Z)-Tetradec-11-enal is reacted with ethyl bromoacetate in the presence of activated zinc to form ethyl (11Z)-3-hydroxyhexadec-11-enoate.

  • Oxidation: The secondary alcohol of the hydroxy ester is oxidized to a ketone using a mild oxidizing agent such as pyridinium (B92312) chlorochromate (PCC) or Dess-Martin periodinane to yield ethyl (11Z)-3-oxohexadec-11-enoate.

  • Hydrolysis: The resulting keto ester is saponified using potassium hydroxide (B78521) in ethanol, followed by acidic workup to obtain the free fatty acid, (11Z)-3-oxohexadec-11-enoic acid.

  • Mixed Anhydride Formation: The free fatty acid is activated by reacting it with isobutyl chloroformate in the presence of a non-nucleophilic base like N-methylmorpholine at a low temperature (e.g., -15°C) to form a mixed anhydride.

  • Condensation with Coenzyme A: A solution of Coenzyme A (trilithium salt) in aqueous buffer is added to the mixed anhydride. The reaction mixture is stirred, allowing the nucleophilic thiol of CoA to displace the anhydride, forming the final product.

  • Purification: The crude product is purified by reversed-phase high-performance liquid chromatography (HPLC).

HPLC Purification
  • Column: C18 reversed-phase column (e.g., 250 x 10 mm, 5 µm particle size).

  • Mobile Phase A: 50 mM potassium phosphate (B84403) buffer, pH 7.0.

  • Mobile Phase B: Acetonitrile.

  • Gradient: A linear gradient from 5% to 95% B over 30 minutes.

  • Detection: UV absorbance at 260 nm.

  • Post-Purification: Fractions containing the product are pooled, lyophilized, and stored at -80°C.

Analysis by LC-MS/MS
  • LC System: UHPLC with a C18 reversed-phase column (e.g., 100 x 2.1 mm, 1.8 µm particle size).

  • Mobile Phase A: Water with 5 mM ammonium (B1175870) acetate, pH 6.8.

  • Mobile Phase B: Methanol.

  • Gradient: A suitable gradient to elute the long-chain acyl-CoA (e.g., 2% to 95% B over 15 minutes).

  • Mass Spectrometer: High-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) operating in positive electrospray ionization (ESI+) mode.

  • Detection: A full scan followed by data-dependent MS/MS analysis. Key transitions to monitor in a targeted analysis would be the precursor ion (m/z 1018.9) to the characteristic fragment ion (m/z 511.9).

Biological Role and Signaling Pathways

This compound is primarily an intermediate in the β-oxidation of monounsaturated fatty acids. Its metabolism requires auxiliary enzymes to handle the non-standard position and configuration of the double bond.

Mitochondrial β-Oxidation of (11Z)-Hexadecenoyl-CoA

The oxidation of (11Z)-hexadecenoyl-CoA proceeds through several cycles of standard β-oxidation until the cis-double bond is near the thioester. At this point, the auxiliary enzyme, enoyl-CoA isomerase, is required.

G sub (11Z)-Hexadecenoyl-CoA (C16:1Δ11) beta_ox1 4 Cycles of β-Oxidation sub->beta_ox1 Yields 4 Acetyl-CoA c8_coa (3Z)-Octenoyl-CoA beta_ox1->c8_coa isomerase Enoyl-CoA Isomerase c8_coa->isomerase Isomerization c8_trans (2E)-Octenoyl-CoA isomerase->c8_trans beta_ox2 β-Oxidation Cycle c8_trans->beta_ox2 c6_coa Hexanoyl-CoA beta_ox2->c6_coa Yields 1 Acetyl-CoA beta_ox3 2 Cycles of β-Oxidation c6_coa->beta_ox3 acetyl_coa Acetyl-CoA beta_ox3->acetyl_coa Yields 3 Acetyl-CoA

Caption: β-Oxidation pathway of a Δ11 monounsaturated fatty acid.

The formation of This compound occurs within the first cycle of this pathway. The process is as follows:

  • (11Z)-Hexadecenoyl-CoA is oxidized by Acyl-CoA Dehydrogenase to (2E, 11Z)-Hexadecadienoyl-CoA.

  • This intermediate is hydrated by Enoyl-CoA Hydratase to L-3-Hydroxy-(11Z)-hexadecenoyl-CoA.

  • L-3-Hydroxyacyl-CoA Dehydrogenase oxidizes this to This compound .

  • Finally, β-Ketothiolase cleaves this molecule to yield Acetyl-CoA and (9Z)-Tetradecenoyl-CoA, which continues down the β-oxidation pathway.

Role in Metabolic Regulation

Like other long-chain acyl-CoAs, this compound is presumed to participate in the regulation of metabolic pathways. High intracellular concentrations of long-chain acyl-CoAs are known to:

  • Allosterically inhibit Acetyl-CoA Carboxylase (ACC), the rate-limiting enzyme in fatty acid synthesis, thus preventing a futile cycle of synthesis and degradation.

  • Modulate the activity of other key metabolic enzymes and transcription factors, linking the cell's fatty acid status to broader metabolic control.

The specific regulatory roles of this compound, potentially differing from its saturated or trans-isomeric counterparts, remain an active area for future research.

Conclusion

This compound is a vital, albeit transient, metabolite in lipid metabolism. While direct experimental characterization is sparse, its properties and biological functions can be confidently outlined through the study of analogous molecules and its well-defined position within the β-oxidation pathway. The protocols and data presented in this guide offer a robust framework for researchers to synthesize, analyze, and further investigate the role of this and other unsaturated acyl-CoA species in health and disease. Future studies focusing on its specific interactions with regulatory proteins will be critical to fully elucidate its role beyond that of a simple metabolic intermediate.

References

The Elusive Intermediate: A Technical Examination of the Potential Natural Occurrence of (11Z)-3-Oxohexadecenoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of: Researchers, scientists, and drug development professionals.

This technical guide delves into the current scientific understanding of (11Z)-3-oxohexadecenoyl-CoA, a specific isomer of a 3-oxoacyl-coenzyme A. Despite its potential role as an intermediate in fatty acid metabolism, direct evidence for its natural occurrence remains conspicuously absent from the peer-reviewed literature. This document will therefore focus on the theoretical metabolic pathways in which this molecule could participate, namely fatty acid elongation and the beta-oxidation of unsaturated fatty acids. By examining the established enzymatic steps of these processes, we can infer the likelihood and potential context of its existence in biological systems.

Quantitative Data Summary

A comprehensive review of scientific databases and literature reveals a significant gap in the quantitative analysis of this compound. To date, no studies have been identified that report on the natural abundance, physiological concentrations, or tissue-specific distribution of this particular molecule. The lack of quantitative data underscores the elusive nature of this compound and highlights the need for targeted analytical methodologies for its detection and quantification.

Table 1: Quantitative Data for this compound

ParameterOrganism/Cell TypeTissue/Subcellular LocalizationConcentrationReference
Natural AbundanceNot ReportedNot ReportedNot ReportedN/A
Physiological ConcentrationNot ReportedNot ReportedNot ReportedN/A

Theoretical Metabolic Pathways

While direct evidence is lacking, the structure of this compound suggests its potential involvement in two key metabolic pathways: fatty acid elongation and the beta-oxidation of monounsaturated fatty acids.

Fatty Acid Elongation

The synthesis of fatty acids longer than the C16 palmitate occurs through the fatty acid elongation system, primarily located in the endoplasmic reticulum and mitochondria. This process involves a cycle of four enzymatic reactions that add a two-carbon unit from malonyl-CoA to an existing acyl-CoA chain. The third step of this cycle, catalyzed by a 3-ketoacyl-CoA reductase, reduces a 3-ketoacyl-CoA intermediate. It is conceivable that if (11Z)-hexadecenoyl-CoA were to be elongated, (11Z)-3-oxooctadecenoyl-CoA would be a transient intermediate. However, the initial substrate for elongation is typically a saturated or unsaturated fatty acyl-CoA. If (9Z)-hexadecenoyl-CoA (palmitoleoyl-CoA) were the substrate for elongation, the resulting 3-oxo intermediate would be (11Z)-3-oxooctadecenoyl-CoA. The formation of this compound itself would imply the elongation of a hypothetical (9Z)-tetradecenoyl-CoA.

Fatty_Acid_Elongation cluster_elongation_cycle Fatty Acid Elongation Cycle Acyl_CoA (nZ)-Acyl-CoA Ketoacyl_CoA (n+2Z)-3-Oxoacyl-CoA (e.g., this compound) Acyl_CoA->Ketoacyl_CoA 3-Ketoacyl-CoA Synthase Malonyl_CoA Malonyl-CoA Malonyl_CoA->Ketoacyl_CoA Hydroxyacyl_CoA (n+2Z)-3-Hydroxyacyl-CoA Ketoacyl_CoA->Hydroxyacyl_CoA 3-Ketoacyl-CoA Reductase Enoyl_CoA (n+2Z)-trans-2-Enoyl-CoA Hydroxyacyl_CoA->Enoyl_CoA 3-Hydroxyacyl-CoA Dehydratase Elongated_Acyl_CoA (n+2Z)-Acyl-CoA Enoyl_CoA->Elongated_Acyl_CoA trans-2-Enoyl-CoA Reductase Elongated_Acyl_CoA->Acyl_CoA Next Cycle

Figure 1: Fatty Acid Elongation Cycle. This diagram illustrates the four key enzymatic steps in the fatty acid elongation pathway, highlighting the formation of a 3-oxoacyl-CoA intermediate.
Beta-Oxidation of Monounsaturated Fatty Acids

The catabolism of fatty acids occurs via beta-oxidation in the mitochondria and peroxisomes. For unsaturated fatty acids, additional enzymes are required to handle the double bonds. In the case of a hypothetical (11Z)-hexadecenoic acid, beta-oxidation would proceed for several cycles. After four cycles of beta-oxidation, the original C11 double bond would be at the C3 position, resulting in a (3Z)-enoyl-CoA. This cis-Δ³-enoyl-CoA is not a substrate for the next enzyme, enoyl-CoA hydratase. An auxiliary enzyme, Δ³,Δ²-enoyl-CoA isomerase, is required to convert it to the trans-Δ² configuration, which can then re-enter the beta-oxidation spiral. This established pathway makes it unlikely that this compound is a standard intermediate in the breakdown of (11Z)-hexadecenoic acid.

Beta_Oxidation_Unsaturated cluster_beta_oxidation Beta-Oxidation of (11Z)-Hexadecenoic Acid (Theoretical) C16_11Z_CoA (11Z)-Hexadecenoyl-CoA Four_Cycles 4 Cycles of Beta-Oxidation C16_11Z_CoA->Four_Cycles C8_3Z_CoA (3Z)-Octenoyl-CoA Four_Cycles->C8_3Z_CoA Isomerase Δ³,Δ²-Enoyl-CoA Isomerase C8_3Z_CoA->Isomerase C8_2E_CoA (2E)-Octenoyl-CoA Isomerase->C8_2E_CoA Beta_Oxidation_Continues Beta-Oxidation Continues C8_2E_CoA->Beta_Oxidation_Continues

Figure 2: Beta-Oxidation of (11Z)-Hexadecenoic Acid. This diagram shows the metabolic fate of the double bond during beta-oxidation, indicating the requirement for an isomerase and the unlikelihood of forming a (11Z)-3-oxo intermediate.

Experimental Protocols

The absence of literature on the natural occurrence of this compound extends to a lack of specific experimental protocols for its isolation, identification, and quantification. However, based on established methods for the analysis of other acyl-CoA species, a general workflow can be proposed.

Proposed Workflow for Detection and Analysis

A hypothetical workflow for the investigation of this compound would involve several key stages, from sample preparation to sophisticated analytical techniques.

Experimental_Workflow cluster_workflow Proposed Experimental Workflow Sample_Collection Biological Sample Collection Extraction Acyl-CoA Extraction Sample_Collection->Extraction Purification Solid-Phase Extraction Extraction->Purification LC_MS LC-MS/MS Analysis Purification->LC_MS Data_Analysis Data Analysis and Isomer Identification LC_MS->Data_Analysis

Methodological & Application

Application Note: Quantification of (11Z)-3-oxohexadecenoyl-CoA in Biological Samples by LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Acyl-coenzyme A (acyl-CoA) thioesters are critical intermediates in cellular metabolism, playing central roles in energy production through beta-oxidation and in the biosynthesis of complex lipids.[1] (11Z)-3-oxohexadecenoyl-CoA is a specific long-chain acyl-CoA, representing a key intermediate in the mitochondrial beta-oxidation of C16 monounsaturated fatty acids. Accurate quantification of individual acyl-CoA species like this compound is essential for understanding metabolic flux, identifying enzymatic deficiencies, and investigating the pathophysiology of metabolic diseases such as diabetes, obesity, and fatty acid oxidation disorders.[2]

However, the analysis of long-chain acyl-CoAs presents significant challenges due to their low endogenous abundance, inherent instability, and complex sample matrix.[3] This application note provides a robust and sensitive method for the extraction and quantification of this compound from biological samples (tissue and cultured cells) using Ultra-High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (UHPLC-MS/MS). The protocol described herein is based on established methods for long-chain acyl-CoA analysis and provides a framework for researchers to reliably measure this specific metabolic intermediate.[4][5]

Metabolic Pathway and Experimental Workflow

The accurate measurement of this compound requires understanding its position in metabolic pathways and a systematic analytical workflow.

.dot

fatty_acid_beta_oxidation cluster_cytosol Cytosol cluster_mitochondria Mitochondrial Matrix FA (11Z)-Hexadecenoic Acid FA_CoA (11Z)-Hexadecenoyl-CoA FA->FA_CoA Acyl-CoA Synthetase (ATP -> AMP + PPi) FA_CoA_mito (11Z)-Hexadecenoyl-CoA FA_CoA->FA_CoA_mito Carnitine Shuttle Enoyl_CoA trans-Δ2,(11Z)-Hexadecadienoyl-CoA FA_CoA_mito->Enoyl_CoA Acyl-CoA Dehydrogenase (FAD -> FADH2) Hydroxyacyl_CoA L-3-Hydroxy-(11Z)-hexadecenoyl-CoA Enoyl_CoA->Hydroxyacyl_CoA Enoyl-CoA Hydratase Target This compound Hydroxyacyl_CoA->Target 3-Hydroxyacyl-CoA Dehydrogenase (NAD+ -> NADH) Cleavage Myristoleoyl-CoA + Acetyl-CoA Target->Cleavage β-Ketothiolase (CoA-SH)

Caption: Mitochondrial beta-oxidation pathway for (11Z)-Hexadecenoic Acid.

.dot

experimental_workflow cluster_prep Sample Preparation cluster_analysis Analysis & Data Processing Sample 1. Biological Sample (Tissue or Cells) Homogenize 2. Homogenization (Buffer + Internal Std) Sample->Homogenize Extract 3. Solvent Extraction (Acetonitrile/Isopropanol) Homogenize->Extract Centrifuge 4. Centrifugation (Pellet Proteins) Extract->Centrifuge SPE 5. SPE Cleanup (Optional) Centrifuge->SPE LCMS 6. UHPLC-MS/MS Analysis Centrifuge->LCMS Supernatant SPE->LCMS Supernatant Quant 7. Peak Integration & Quantification LCMS->Quant Report 8. Data Reporting Quant->Report

Caption: Overall experimental workflow for acyl-CoA quantification.

Detailed Experimental Protocol

This protocol is a representative method and may require optimization for specific sample types and instrument configurations.

3.1. Materials and Reagents

  • Solvents: Acetonitrile (ACN), Methanol (MeOH), 2-Propanol, Water (all LC-MS grade).

  • Reagents: Potassium phosphate (B84403) monobasic (KH₂PO₄), Ammonium hydroxide (B78521) (NH₄OH), Formic acid.

  • Internal Standard (IS): Heptadecanoyl-CoA (C17:0-CoA) is recommended. Prepare a 1 mg/mL stock in MeOH:Water (1:1) and store at -80°C.

  • Analyte Standard: A chemical standard for this compound is not widely available and may require custom synthesis. If unavailable, quantification may be semi-quantitative based on the internal standard response.

  • SPE Cartridges: Reversed-phase SPE cartridges (e.g., C18, 100 mg) if cleanup is required.

3.2. Sample Preparation Acyl-CoAs are susceptible to degradation; perform all steps on ice and use pre-chilled solvents.

  • Tissue Samples:

    • Weigh approximately 30-50 mg of frozen tissue in a pre-chilled tube.

    • Add 500 µL of ice-cold 100 mM KH₂PO₄ (pH 4.9) and a known amount of internal standard (e.g., 20 ng of C17:0-CoA).[6]

    • Homogenize thoroughly using a tissue homogenizer.

    • Add 500 µL of an ice-cold ACN:2-propanol mixture (3:1 v/v) and vortex vigorously for 2 minutes.[6]

  • Cultured Cells:

    • Harvest cells (~1-5 million) by scraping into ice-cold PBS and centrifuge at 1,000 x g for 5 min at 4°C.

    • Discard the supernatant and resuspend the cell pellet in 300 µL of ice-cold deionized water containing 0.6% formic acid and the internal standard.

    • Add 270 µL of ice-cold acetonitrile, vortex, and sonicate to ensure homogeneity.

  • Extraction:

    • Centrifuge the homogenate at 16,000 x g for 10 minutes at 4°C.[6]

    • Carefully transfer the supernatant to a new tube. For cleaner samples, an optional SPE cleanup can be performed.[2] Otherwise, the sample is ready for direct injection or can be dried under a gentle stream of nitrogen and reconstituted in a smaller volume of the initial mobile phase.

3.3. UHPLC-MS/MS Analysis

  • LC System: Waters ACQUITY UPLC or equivalent.

  • Column: Reversed-phase C8 or C18 column (e.g., 2.1 x 150 mm, 1.7 µm).[6]

  • Mobile Phase A: 15 mM Ammonium Hydroxide in Water.[6]

  • Mobile Phase B: 15 mM Ammonium Hydroxide in Acetonitrile.[6]

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 5-10 µL.

  • Gradient:

    Time (min) % Mobile Phase B
    0.0 20
    2.8 45
    3.0 65
    4.0 65
    4.5 20

    | 5.5 | 20 |

  • Mass Spectrometer: Triple quadrupole (e.g., Waters Xevo TQ-S or Sciex QTRAP series).

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • Key MS Parameters:

    • Capillary Voltage: 3.2 kV

    • Source Temperature: 120 °C

    • Desolvation Temperature: 500 °C[7]

  • MRM Transitions: Multiple Reaction Monitoring (MRM) is used for detection and quantification. The theoretical transitions for the target analyte are proposed below.

CompoundPrecursor Ion [M+H]⁺ (m/z)Product Ion (m/z)Purpose
This compound1018.3511.3Quantification
This compound1018.3428.1Confirmation
Heptadecanoyl-CoA (IS)1020.5513.5Internal Standard

Note: Product ions correspond to the neutral loss of the phospho-ADP moiety (507 Da) or other characteristic fragments.[7][8] These values should be optimized by direct infusion of an analytical standard if available.

Data Presentation and Quantification

Calibration curves should be prepared by spiking known concentrations of the analyte standard (if available) and a fixed concentration of the internal standard into a blank matrix (e.g., acyl-CoA-free tissue homogenate).[5] The ratio of the analyte peak area to the IS peak area is plotted against the analyte concentration. The concentration of this compound in biological samples is then calculated from this curve and typically normalized to the initial tissue weight or protein concentration.

Table 1: Example Data Table for Quantitative Results. (Note: This table is a template. Researchers should populate it with their experimental data.)

Sample TypeBiological ReplicateConcentration (pmol/mg protein)Standard Deviation
Control Tissue (Liver)1e.g., 5.2± 0.4
Control Tissue (Liver)2e.g., 4.8± 0.3
Treated Tissue (Liver)1e.g., 15.7± 1.1
Treated Tissue (Liver)2e.g., 16.2± 1.5
Control Cells (HepG2)1e.g., 1.1± 0.2
Treated Cells (HepG2)1e.g., 3.5± 0.5

Conclusion

The UHPLC-MS/MS method detailed in this application note provides a selective, sensitive, and reliable protocol for the quantification of this compound in various biological matrices. This method enables researchers to investigate the dynamics of fatty acid metabolism with high specificity, offering valuable insights into metabolic regulation in both health and disease. Proper sample handling and optimization of MS parameters are critical for achieving high-quality, reproducible results.

References

Application Note: Quantitative Analysis of (11Z)-3-oxohexadecenoyl-CoA using LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

(11Z)-3-oxohexadecenoyl-CoA is an acyl-coenzyme A (acyl-CoA) derivative that plays a role as an intermediate in fatty acid metabolism. Acyl-CoAs are a critical class of molecules involved in numerous cellular processes, including the biosynthesis of lipids, β-oxidation for energy production, and cellular signaling pathways.[1] The accurate and sensitive quantification of specific acyl-CoA species like this compound is essential for understanding metabolic fluxes and the pathophysiology of various diseases, including metabolic disorders and cancer.[2]

This application note provides a detailed protocol for the quantitative analysis of this compound in biological samples using liquid chromatography-tandem mass spectrometry (LC-MS/MS). This method offers high selectivity and sensitivity for the detection of low-abundance acyl-CoA species.[3] The protocol described herein is based on established methodologies for the analysis of long-chain acyl-CoAs and can be adapted for various research and drug development applications.[4][5][6]

Experimental Protocols

Sample Preparation: Acyl-CoA Extraction from Cultured Cells

This protocol is designed for the extraction of a broad range of acyl-CoAs from either adherent or suspension cell cultures.[2]

Materials:

  • Ice-cold phosphate-buffered saline (PBS)

  • Ice-cold methanol (B129727)

  • Internal Standard (IS) solution (e.g., Heptadecanoyl-CoA in methanol/water)

  • Cell scraper (for adherent cells)

  • Microcentrifuge tubes (1.5 mL or 2 mL)

  • Centrifuge capable of 15,000 x g at 4°C

  • Vacuum concentrator or nitrogen evaporator

Procedure:

  • Cell Harvesting and Washing:

    • Adherent Cells: Aspirate the culture medium and wash the cell monolayer twice with ice-cold PBS.

    • Suspension Cells: Pellet the cells by centrifugation (500 x g for 5 minutes at 4°C). Aspirate the supernatant and wash the cell pellet twice with ice-cold PBS.

  • Cell Lysis and Extraction:

    • Add a pre-chilled solution of methanol containing the internal standard to the cells.

    • Adherent Cells: Use a cell scraper to scrape the cells in the cold methanol and transfer the lysate to a pre-chilled microcentrifuge tube.

    • Suspension Cells: Resuspend the cell pellet in the cold methanol containing the internal standard.

  • Protein Precipitation:

    • Vortex the cell lysate vigorously for 1 minute.

    • Incubate on ice for 10 minutes to allow for complete protein precipitation.

    • Centrifuge at 15,000 x g for 10 minutes at 4°C to pellet the precipitated proteins and cell debris.

  • Supernatant Collection:

    • Carefully transfer the supernatant, which contains the acyl-CoAs, to a new pre-chilled tube, avoiding disturbance of the pellet.

  • Drying and Reconstitution:

    • Dry the supernatant using a vacuum concentrator or under a gentle stream of nitrogen.

    • Reconstitute the dried extract in a suitable volume (e.g., 50-100 µL) of the initial mobile phase for LC-MS/MS analysis (e.g., 50% methanol in 50 mM ammonium (B1175870) acetate, pH 7).[2]

LC-MS/MS Analysis

The chromatographic and mass spectrometric parameters should be optimized for the specific instrument used. The following are suggested starting conditions based on methods for similar long-chain acyl-CoAs.[4][5]

Table 1: Liquid Chromatography Parameters

ParameterCondition
LC System UPLC/HPLC system
Column Reversed-phase C8 or C18, e.g., Acquity UPLC BEH C8, 1.7 µm, 2.1 x 150 mm[4]
Mobile Phase A 15 mM Ammonium Hydroxide in Water[4]
Mobile Phase B 15 mM Ammonium Hydroxide in Acetonitrile[4]
Flow Rate 0.4 mL/min[4]
Column Temperature 32°C[5]
Injection Volume 5-10 µL
Gradient 20% B to 45% B in 2.8 min, to 25% B in 0.2 min, to 65% B in 1 min, then return to 20% B in 0.5 min[4]

Table 2: Mass Spectrometry Parameters

ParameterSetting
Mass Spectrometer Triple Quadrupole Mass Spectrometer
Ionization Mode Positive Electrospray Ionization (ESI+)[4][6]
Scan Type Multiple Reaction Monitoring (MRM)
Capillary Voltage 5.5 kV[6]
Source Temperature 350°C[6]
Collision Gas Argon
MRM Transitions See Table 3

Data Presentation

Quantitative analysis is performed by constructing a calibration curve using a series of known concentrations of this compound standard spiked into a representative blank matrix. The peak area ratio of the analyte to the internal standard is plotted against the concentration.

Table 3: Proposed MRM Transitions for this compound and Internal Standard

CompoundPrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)Notes
This compound[To be determined][To be determined][To be determined]The precursor ion will be the [M+H]+ adduct. A common fragmentation for acyl-CoAs is the neutral loss of the 3'-phosphoadenosine-5'-diphosphate moiety (507 Da).[6][7][8] Therefore, a likely product ion would result from this loss. A second, qualifier ion should also be determined.
Heptadecanoyl-CoA (Internal Standard)[To be determined][To be determined][To be determined]The MRM transition for the internal standard should be optimized similarly.

Table 4: Example Quantitative Performance Data (Hypothetical)

ParameterExpected Performance
Linear Range 1 - 1000 ng/mL
Correlation Coefficient (r²) > 0.99
Lower Limit of Quantification (LLOQ) 1 ng/mL
Intra-day Precision (%CV) < 15%
Inter-day Precision (%CV) < 15%
Recovery (%) 85 - 115%

Visualizations

Experimental Workflow

G cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Harvest Cell Harvesting Lysis Lysis & Extraction (Methanol + IS) Harvest->Lysis Centrifuge1 Protein Precipitation (Centrifugation) Lysis->Centrifuge1 Collect Supernatant Collection Centrifuge1->Collect Dry Drying Collect->Dry Reconstitute Reconstitution Dry->Reconstitute Inject Sample Injection Reconstitute->Inject LC Chromatographic Separation (C18 Column) Inject->LC MS Mass Spectrometry (ESI+ MRM) LC->MS Integration Peak Integration MS->Integration Calibration Calibration Curve Integration->Calibration Quantification Quantification Calibration->Quantification

Caption: Experimental workflow for LC-MS/MS analysis.

Generalized Acyl-CoA Metabolism Pathway

G cluster_beta_oxidation β-Oxidation cluster_synthesis Lipid Synthesis cluster_signaling Signaling FattyAcids Fatty Acids AcylCoA_Synthase Acyl-CoA Synthetase FattyAcids->AcylCoA_Synthase AcylCoA Acyl-CoA (this compound) AcylCoA_Synthase->AcylCoA BetaOxidation Acetyl-CoA AcylCoA->BetaOxidation Triglycerides Triglycerides AcylCoA->Triglycerides Phospholipids Phospholipids AcylCoA->Phospholipids Signaling Protein Acylation & Signaling Molecules AcylCoA->Signaling

Caption: Generalized metabolic fate of Acyl-CoAs.

References

Application Notes and Protocols for (11Z)-3-Oxohexadecenoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(11Z)-3-Oxohexadecenoyl-CoA is a long-chain monounsaturated acyl-coenzyme A (acyl-CoA) thioester. As an intermediate in fatty acid metabolism, it is a substrate for enzymes in the β-oxidation pathway.[1][2] Understanding its stability, handling, and appropriate experimental use is critical for accurate and reproducible research in areas such as metabolic disorders, enzymology, and drug discovery. These application notes provide detailed protocols for the handling, storage, and experimental analysis of this compound.

Chemical and Physical Properties

Handling and Storage

Proper handling and storage are crucial to maintain the integrity of this compound. Acyl-CoA thioesters are sensitive to chemical and enzymatic degradation.[3]

General Handling:

  • Temperature: Always handle the compound on ice to minimize thermal degradation.[3]

  • pH: Aqueous solutions are most stable at a slightly acidic pH (4.0-6.0). Avoid alkaline conditions (pH > 8.0) which promote thioester hydrolysis.[3]

  • Atmosphere: For long-term storage of the dry compound, an inert atmosphere (e.g., argon or nitrogen) is recommended to prevent oxidation of the unsaturated fatty acyl chain.

Stock Solution Preparation:

  • It is highly recommended to prepare fresh solutions for each experiment due to the limited stability of acyl-CoAs in aqueous solutions.

  • If a stock solution is necessary, dissolve the compound in a minimal amount of an organic solvent such as ethanol (B145695) or DMSO, and then dilute with an acidic buffer (e.g., 100 mM potassium phosphate, pH 4.9).[3]

  • Prepare aliquots of the stock solution to avoid repeated freeze-thaw cycles.

Storage Recommendations:

ConditionFormRecommended TemperatureNotes
Long-Term Storage Dry solid≤ -20°CStore in a desiccator under an inert atmosphere. For a similar compound, (11Z)-3-Oxooctadecenoyl-CoA, storage at -20°C is recommended.[4]
Short-Term Storage Aqueous solution/aliquots≤ -20°CUse an acidic buffer (pH 4.0-6.0). Avoid repeated freeze-thaw cycles.

Note: Specific stability studies for this compound have not been reported. Users should perform their own stability assessments for their specific experimental conditions.

Experimental Protocols

Quantification by LC-MS/MS

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a highly sensitive and specific method for the quantification of long-chain acyl-CoAs.[5][6]

Objective: To quantify the concentration of this compound in biological samples.

Materials:

  • This compound standard

  • Internal Standard (IS), e.g., C17:0-CoA

  • Acetonitrile (ACN), HPLC grade

  • Ammonium hydroxide (B78521) or Triethylamine acetate

  • Water, HPLC grade

  • C18 or C4 reversed-phase HPLC column[5][6]

  • Triple quadrupole mass spectrometer

Procedure:

  • Sample Preparation (from tissue):

    • Homogenize 100-200 mg of frozen tissue in an acidic extraction buffer.[5]

    • Perform solid-phase extraction (SPE) or liquid-liquid extraction to isolate the acyl-CoAs.[5][7]

    • Spike the sample with the internal standard.

    • Evaporate the solvent under a stream of nitrogen and reconstitute in the initial mobile phase.

  • LC Separation:

    • Column: C18 reversed-phase column[5]

    • Mobile Phase A: Ammonium hydroxide in water (pH 10.5)[5]

    • Mobile Phase B: Acetonitrile[5]

    • Gradient: Develop a suitable gradient to separate this compound from other acyl-CoAs.

    • Flow Rate: As recommended for the column.

    • Injection Volume: 5-10 µL

  • MS/MS Detection:

    • Ionization Mode: Positive Electrospray Ionization (ESI+)[5]

    • Detection Mode: Selected Reaction Monitoring (SRM)[8]

    • Transitions: Determine the specific precursor and product ion m/z values for this compound and the internal standard by infusing the standards into the mass spectrometer. A neutral loss scan of 507 Da is characteristic for acyl-CoAs.[5]

  • Quantification:

    • Generate a standard curve by plotting the peak area ratio of the analyte to the internal standard against the concentration of the analyte standards.[8]

    • Determine the concentration of this compound in the samples from the standard curve.

experimental_workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis Tissue Tissue Sample Homogenize Homogenization in Acidic Buffer Tissue->Homogenize Extract Acyl-CoA Extraction (SPE or LLE) Homogenize->Extract Spike Spike with Internal Standard Extract->Spike Reconstitute Dry and Reconstitute Spike->Reconstitute LC LC Separation (C18 Column) Reconstitute->LC Inject MS MS/MS Detection (ESI+, SRM) LC->MS Quant Quantification MS->Quant

Caption: Workflow for LC-MS/MS quantification of this compound.

Enzymatic Assay: 3-Oxoacyl-CoA Thiolase Activity

This assay measures the activity of 3-oxoacyl-CoA thiolase, which catalyzes the final step of the β-oxidation spiral, cleaving 3-oxoacyl-CoA into acetyl-CoA and a shortened acyl-CoA.[2]

Objective: To determine the activity of 3-oxoacyl-CoA thiolase using this compound as a substrate.

Principle: The thiolytic cleavage of the 3-oxoacyl-CoA is dependent on the presence of Coenzyme A (CoA-SH). The reaction can be monitored by measuring the decrease in absorbance of the Mg²⁺-enolate complex of the substrate at 303 nm.[9]

Materials:

  • This compound

  • Coenzyme A (CoA-SH)

  • Tris-HCl buffer (50 mM, pH 8.0)

  • MgCl₂ (5 mM)

  • Purified 3-oxoacyl-CoA thiolase or cell lysate containing the enzyme

  • UV-Vis spectrophotometer

Procedure:

  • Prepare the reaction mixture in a cuvette containing Tris-HCl buffer, MgCl₂, and the enzyme source.

  • Add this compound to the reaction mixture and incubate to allow the formation of the Mg²⁺-enolate complex, which absorbs at 303 nm.

  • Initiate the reaction by adding CoA-SH.

  • Monitor the decrease in absorbance at 303 nm over time at 25°C.[9]

  • Calculate the enzyme activity based on the rate of absorbance change and the extinction coefficient of the Mg²⁺-enolate complex.

Signaling and Metabolic Pathways

This compound is an intermediate in the mitochondrial β-oxidation of unsaturated fatty acids.[10][11] This pathway is a major source of cellular energy. Long-chain acyl-CoAs are also recognized as important signaling molecules that can allosterically regulate enzymes involved in metabolism.[12][13]

The diagram below illustrates the central steps of the β-oxidation pathway. This compound would enter the cycle and be acted upon by 3-oxoacyl-CoA thiolase.

beta_oxidation_pathway cluster_beta_oxidation Mitochondrial β-Oxidation cluster_energy Energy Production AcylCoA Fatty Acyl-CoA (Cn) EnoylCoA trans-Δ²-Enoyl-CoA AcylCoA->EnoylCoA Acyl-CoA Dehydrogenase FADH2 FADH₂ HydroxyacylCoA L-3-Hydroxyacyl-CoA EnoylCoA->HydroxyacylCoA Enoyl-CoA Hydratase KetoacylCoA This compound (or other 3-Oxoacyl-CoA) HydroxyacylCoA->KetoacylCoA 3-Hydroxyacyl-CoA Dehydrogenase NADH NADH ShortenedAcylCoA Fatty Acyl-CoA (Cn-2) KetoacylCoA->ShortenedAcylCoA 3-Oxoacyl-CoA Thiolase AcetylCoA Acetyl-CoA KetoacylCoA->AcetylCoA TCA TCA Cycle AcetylCoA->TCA ETC Electron Transport Chain TCA->ETC ATP ATP ETC->ATP FAD FAD FADH2->ETC NAD NAD⁺ NADH->ETC

Caption: Role of 3-oxoacyl-CoAs in the β-oxidation pathway.

References

Application Notes and Protocols for In Vitro Enzyme Assays Using (11Z)-3-Oxohexadecenoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(11Z)-3-Oxohexadecenoyl-CoA is a key intermediate in the mitochondrial beta-oxidation of (11Z)-hexadecenoic acid, a C16 monounsaturated fatty acid. As a 3-ketoacyl-CoA, its metabolism is primarily mediated by the enzyme 3-ketoacyl-CoA thiolase (KAT, EC 2.3.1.16). This enzyme catalyzes the final step in each cycle of beta-oxidation, cleaving the 3-ketoacyl-CoA into a shorter acyl-CoA and acetyl-CoA.[1][2] Due to the broad substrate specificity of various KAT isoforms, including those active on long-chain fatty acyl-CoAs, this compound is a valuable substrate for in vitro studies of fatty acid metabolism.[3][4]

These application notes provide detailed protocols for using this compound to measure the activity of 3-ketoacyl-CoA thiolase, an essential enzyme in energy metabolism. Dysregulation of this pathway is associated with various metabolic disorders, making KAT a relevant target for drug development.

Metabolic Pathway: Beta-Oxidation of (11Z)-Hexadecenoic Acid

This compound is generated during the catabolism of (11Z)-hexadecenoic acid. The cis-double bond at position 11 necessitates the action of auxiliary enzymes in addition to the core beta-oxidation machinery. The pathway culminates in the thiolytic cleavage of the 3-keto intermediate by 3-ketoacyl-CoA thiolase.

Beta_Oxidation_Pathway cluster_Mitochondria Mitochondrial Matrix Fatty_Acid (11Z)-Hexadecenoic Acid Acyl_CoA_Synthetase Acyl-CoA Synthetase Fatty_Acid->Acyl_CoA_Synthetase Acyl_CoA (11Z)-Hexadecenoyl-CoA Acyl_CoA_Synthetase->Acyl_CoA Beta_Oxidation_Cycles Multiple β-Oxidation Cycles (e.g., Acyl-CoA Dehydrogenase) Acyl_CoA->Beta_Oxidation_Cycles Intermediate_1 Intermediate Enoyl-CoA Beta_Oxidation_Cycles->Intermediate_1 Enoyl_CoA_Isomerase Δ3,Δ2-Enoyl-CoA Isomerase Beta_Oxidation_Steps Hydratase & Dehydrogenase Enoyl_CoA_Isomerase->Beta_Oxidation_Steps Intermediate_1->Enoyl_CoA_Isomerase Target_Substrate This compound Beta_Oxidation_Steps->Target_Substrate Thiolase 3-Ketoacyl-CoA Thiolase (KAT) Target_Substrate->Thiolase Products Myristoyl-CoA + Acetyl-CoA Thiolase->Products

Caption: Beta-oxidation pathway for (11Z)-Hexadecenoic Acid.

Quantitative Data: Enzyme Kinetics

The kinetic parameters of 3-ketoacyl-CoA thiolase are dependent on the specific isoform and the substrate chain length. The following table summarizes representative kinetic data for peroxisomal thiolase A from rat liver with various straight-chain 3-oxoacyl-CoA substrates. 3-Oxopalmitoyl-CoA (C16:0) serves as a close structural analog to this compound.

Substrate (3-Oxoacyl-CoA)Chain LengthApparent K_m (µM)V_max (µmol/min/mg)
3-Oxobutyryl-CoAC427102
3-Oxohexanoyl-CoAC67115
3-Oxooctanoyl-CoAC84125
3-Oxodecanoyl-CoAC103120
3-Oxododecanoyl-CoAC123110
3-Oxotetradecanoyl-CoAC143100
3-Oxopalmitoyl-CoA C16 3 90

Data adapted from Antonenkov et al., 1997.[3][5] Conditions: Purified rat liver peroxisomal thiolase A.

Experimental Protocols

Protocol 1: Spectrophotometric Assay for 3-Ketoacyl-CoA Thiolase Activity (Thiolysis)

This protocol measures the thiolytic cleavage of this compound by monitoring the decrease in absorbance at 310 nm. This absorbance is characteristic of the magnesium-enolate complex of the 3-ketoacyl-CoA substrate.

Materials:

  • This compound

  • Purified 3-ketoacyl-CoA thiolase or cell/tissue homogenate

  • Coenzyme A (CoA-SH)

  • Tris-HCl buffer

  • Magnesium chloride (MgCl₂)

  • UV/Vis Spectrophotometer with temperature control

Procedure:

  • Prepare the Assay Buffer: 100 mM Tris-HCl, pH 8.0, containing 25 mM MgCl₂.

  • Prepare Substrate and Co-substrate Solutions:

    • Prepare a 1 mM stock solution of this compound in a suitable buffer (e.g., 10 mM HEPES, pH 7.0).

    • Prepare a 10 mM stock solution of Coenzyme A in water.

  • Assay Setup:

    • In a 1 mL quartz cuvette, add the following:

      • 850 µL of Assay Buffer

      • 50 µL of 10 mM Coenzyme A solution (final concentration: 0.5 mM)

      • A suitable amount of enzyme solution (e.g., 1-10 µg of purified enzyme or 50-100 µg of homogenate protein).

      • Bring the total volume to 980 µL with water if necessary.

    • Incubate the mixture at 37°C for 5 minutes to pre-warm.

  • Initiate the Reaction:

    • Start the reaction by adding 20 µL of 1 mM this compound stock solution (final concentration: 20 µM).

    • Mix quickly by inverting the cuvette.

  • Data Acquisition:

    • Immediately place the cuvette in the spectrophotometer and monitor the decrease in absorbance at 310 nm for 5-10 minutes at 37°C.

    • Record the linear rate of absorbance change (ΔA/min).

  • Calculation of Enzyme Activity:

    • Calculate the specific activity using the Beer-Lambert law:

      • Specific Activity (µmol/min/mg) = (ΔA/min * Total Volume) / (ε * Path Length * mg of protein)

      • Where ε (molar extinction coefficient) for the Mg²⁺-enolate complex of a long-chain 3-ketoacyl-CoA is approximately 12,000 M⁻¹cm⁻¹.

Thiolase_Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Buffer_Prep Prepare Assay Buffer (100 mM Tris-HCl, pH 8.0, 25 mM MgCl₂) Mix_Reagents Combine Assay Buffer, Coenzyme A, and Enzyme in a cuvette Buffer_Prep->Mix_Reagents Reagent_Prep Prepare Stock Solutions: - this compound - Coenzyme A Reagent_Prep->Mix_Reagents Pre_Incubate Pre-incubate at 37°C for 5 minutes Mix_Reagents->Pre_Incubate Start_Reaction Add this compound to initiate the reaction Pre_Incubate->Start_Reaction Measure_Abs Monitor Absorbance Decrease at 310 nm for 5-10 min Start_Reaction->Measure_Abs Calculate_Rate Determine the linear rate (ΔA/min) Measure_Abs->Calculate_Rate Calculate_Activity Calculate Specific Activity using Beer-Lambert Law Calculate_Rate->Calculate_Activity

Caption: Experimental workflow for the spectrophotometric thiolase assay.

Protocol 2: Coupled Spectrophotometric Assay for 3-Ketoacyl-CoA Thiolase

This protocol provides an alternative method for enzymes or crude lysates where the direct assay is not feasible. The production of the shortened acyl-CoA is coupled to the reduction of NAD⁺ by subsequent enzymes of the beta-oxidation pathway, which is monitored at 340 nm.

Materials:

  • All materials from Protocol 1

  • L-3-Hydroxyacyl-CoA dehydrogenase (HAD)

  • Enoyl-CoA hydratase (Crotonase)

  • Nicotinamide adenine (B156593) dinucleotide (NAD⁺)

Procedure:

  • Prepare Coupled Assay Buffer: 100 mM Tris-HCl, pH 9.0, containing 5 mM NAD⁺ and 0.1% Triton X-100.

  • Assay Setup:

    • In a 1 mL quartz cuvette, add:

      • 900 µL of Coupled Assay Buffer

      • Saturating amounts of L-3-hydroxyacyl-CoA dehydrogenase and enoyl-CoA hydratase (e.g., 5-10 units each).

      • Suitable amount of the thiolase-containing sample.

      • 50 µL of 10 mM Coenzyme A solution.

    • Incubate at 37°C for 5 minutes.

  • Initiate and Measure:

    • Start the reaction by adding 20 µL of 1 mM this compound.

    • Monitor the increase in absorbance at 340 nm due to the formation of NADH.

  • Calculation:

    • Calculate specific activity using the molar extinction coefficient of NADH (6,220 M⁻¹cm⁻¹ at 340 nm).

Troubleshooting and Considerations

  • Substrate Stability: Fatty acyl-CoAs can be unstable. Prepare stock solutions fresh and store on ice during use. For long-term storage, keep at -80°C.

  • Enzyme Activity: Ensure the enzyme is active. If using a new enzyme preparation, perform a positive control with a known substrate like 3-oxopalmitoyl-CoA.

  • High Background: Crude lysates may have high background absorbance. Run a control reaction without the this compound substrate to measure and subtract any background activity.

  • Assay Linearity: Ensure the reaction rate is linear with respect to both time and enzyme concentration. If not, dilute the enzyme sample.

  • Unsaturated Substrate: The cis-double bond in this compound does not directly participate in the thiolase reaction but is a key feature of the substrate's identity as an intermediate in unsaturated fatty acid oxidation. The assay conditions are generally applicable to both saturated and unsaturated 3-ketoacyl-CoAs.

References

Application Note and Protocol: Extraction of (11Z)-3-oxohexadecenoyl-CoA from Mammalian Cells

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

(11Z)-3-oxohexadecenoyl-CoA is an unsaturated fatty acyl-CoA that plays a role in cellular metabolism. The accurate and reliable quantification of this and other long-chain acyl-CoAs from cellular extracts is critical for understanding their function in various physiological and pathological processes. However, the inherent instability and low abundance of these molecules present significant analytical challenges. This document provides a detailed protocol for the extraction of this compound from cultured mammalian cells for subsequent analysis, primarily by liquid chromatography-mass spectrometry (LC-MS). The presented method is a synthesis of established protocols for long-chain acyl-CoA extraction, designed to ensure high recovery and sample stability.[1][2]

Data Presentation

The following table summarizes representative quantitative data for various long-chain acyl-CoA species across different human cell lines as reported in the literature. This allows for a comparative overview of acyl-CoA pool sizes. Note that the specific concentration of this compound is often not reported and would need to be determined empirically.

Acyl-CoA SpeciesHepG2 (pmol/10^6 cells)MCF7 (pmol/mg protein)RAW264.7 (pmol/mg protein)
C14:0-CoA-~2.5~1.5
C16:0-CoA-~12~4
C16:1-CoA-~1.5~1
C18:0-CoA-~5~2.5
C18:1-CoA-~8~3
C18:2-CoA-~1~0.5

Note: Data from different sources may involve variations in experimental conditions and normalization methods (per cell number vs. per mg protein), affecting direct comparability.[1]

Experimental Protocols

This protocol is designed for the extraction of a broad range of long-chain acyl-CoAs, including this compound, from both adherent and suspension cell cultures.

Materials and Reagents

  • Phosphate-buffered saline (PBS), ice-cold

  • Methanol (B129727) (LC-MS grade), pre-chilled to -80°C[2]

  • Acetonitrile (LC-MS grade)

  • Isopropanol (LC-MS grade)

  • Internal Standard (ISTD): Heptadecanoyl-CoA (C17:0-CoA) or Pentadecanoyl-CoA (C15:0-CoA) stock solution (e.g., 10 µM in methanol). The choice of an odd-chain acyl-CoA is crucial as they are not typically found in mammalian cells.[2][3]

  • Microcentrifuge tubes, 1.5 mL or 2 mL, pre-chilled

  • Cell scraper (for adherent cells)

  • Centrifuge capable of reaching >15,000 x g at 4°C

  • Vacuum concentrator or nitrogen evaporator

Procedure

1. Cell Harvesting and Washing

  • For adherent cells:

    • Aspirate the culture medium.

    • Wash the cell monolayer twice with ice-cold PBS.

    • After the final wash, aspirate all residual PBS. Proceed immediately to cell lysis.

  • For suspension cells:

    • Pellet the cells by centrifugation (e.g., 500 x g for 5 minutes at 4°C).

    • Aspirate the supernatant and wash the cell pellet twice with ice-cold PBS, resuspending and pelleting the cells for each wash.

    • After the final wash, aspirate all residual PBS. Proceed immediately to cell lysis.

2. Cell Lysis and Acyl-CoA Extraction

This step should be performed quickly and on ice to minimize enzymatic degradation of acyl-CoAs.

  • Add 1 mL of pre-chilled (-80°C) methanol containing the internal standard (e.g., final concentration of 100-200 nM C17:0-CoA) directly to the cell plate (for adherent cells) or resuspend the cell pellet (for suspension cells).[2]

  • For adherent cells: Use a cell scraper to scrape the cells in the cold methanol.[1]

  • Transfer the cell lysate to a pre-chilled microcentrifuge tube.

  • Vortex vigorously for 1 minute to ensure complete cell lysis and protein precipitation.

  • Incubate at -20°C for 30 minutes to further precipitate proteins.

  • Centrifuge at 15,000 x g for 10 minutes at 4°C to pellet cell debris and proteins.[2]

3. Supernatant Collection and Drying

  • Carefully transfer the supernatant, which contains the acyl-CoAs, to a new pre-chilled tube. Be cautious not to disturb the pellet.

  • Dry the supernatant using a vacuum concentrator or a gentle stream of nitrogen. Avoid excessive heat, as it can degrade the acyl-CoAs.

4. Sample Reconstitution

  • Reconstitute the dried extract in a small volume (e.g., 50-100 µL) of a suitable solvent for LC-MS analysis. The choice of reconstitution solvent is critical for acyl-CoA stability.[1] A common choice is 50% methanol in 50 mM ammonium (B1175870) acetate (B1210297) (pH 7).[1][2]

  • Vortex briefly and centrifuge at high speed for 5 minutes at 4°C to pellet any insoluble material.

  • Transfer the clear supernatant to an autosampler vial for LC-MS analysis.

5. LC-MS/MS Analysis

  • Chromatography: Separation is typically achieved using a C18 reversed-phase column with a gradient elution of mobile phases containing a weak acid (e.g., formic acid or acetic acid) or a buffer (e.g., ammonium acetate) to improve peak shape and ionization.[4][5]

  • Mass Spectrometry: Detection is performed using a triple quadrupole mass spectrometer in positive electrospray ionization (ESI) mode. Quantification is achieved using selected reaction monitoring (SRM) or multiple reaction monitoring (MRM).[4][6] The precursor ion for acyl-CoAs is typically the [M+H]+ ion, and a common product ion results from the neutral loss of the phosphopantetheine moiety (507 Da).[2]

Signaling Pathways and Experimental Workflows

Extraction_Workflow Workflow for this compound Extraction A Cell Culture (Adherent or Suspension) B Harvesting and Washing (Ice-cold PBS) A->B C Cell Lysis & Extraction (-80°C Methanol + ISTD) B->C D Protein Precipitation (-20°C Incubation) C->D E Centrifugation (15,000 x g, 4°C) D->E F Supernatant Collection E->F G Drying (Vacuum or Nitrogen) F->G H Reconstitution (LC-MS compatible solvent) G->H I LC-MS/MS Analysis H->I

Caption: Workflow for the extraction of this compound from cells.

Considerations and Best Practices

  • Stability: Acyl-CoAs are susceptible to hydrolysis. It is imperative to work quickly, keep samples on ice or at 4°C whenever possible, and use pre-chilled solvents.

  • Internal Standard: The inclusion of an appropriate internal standard is critical for accurate quantification, as it corrects for sample loss during preparation and for matrix effects during LC-MS analysis.

  • Solvent Purity: Use high-purity, LC-MS grade solvents to minimize background contamination.

  • Method Validation: For quantitative studies, it is essential to validate the method by assessing linearity, accuracy, precision, and recovery. This can be done by spiking known amounts of acyl-CoA standards into a cell matrix.

References

Application Notes and Protocols for the Synthesis of (11Z)-3-Oxohexadecenoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the synthesis, purification, and characterization of (11Z)-3-oxohexadecenoyl-CoA for research applications. The protocols outlined are based on established chemical and enzymatic methodologies for the synthesis of long-chain unsaturated acyl-CoA thioesters.

Introduction

This compound is an unsaturated 3-oxoacyl-coenzyme A (CoA) analog. Molecules of this class are key intermediates in fatty acid metabolism, specifically in the pathways of beta-oxidation and de novo fatty acid synthesis. The presence of the 3-oxo group and the cis double bond at the 11th position makes this molecule a valuable tool for studying the substrate specificity and kinetics of enzymes involved in these pathways, such as 3-ketoacyl-CoA thiolases, 3-hydroxyacyl-CoA dehydrogenases, and enoyl-CoA hydratases. Its unique structure can also be utilized in the development of inhibitors or probes for these enzymatic systems, which are potential targets for therapeutic intervention in metabolic diseases.

Proposed Synthesis Pathway

G cluster_0 Chemical Synthesis of (11Z)-3-Oxohexadecenoic Acid cluster_1 Enzymatic Synthesis of this compound cluster_2 Purification and Characterization Step1 Step 1: Wittig Reaction to form (Z)-alkene Step2 Step 2: Oxidation to Aldehyde Step1->Step2 Step3 Step 3: Reformatsky or Aldol Reaction Step2->Step3 Step4 Step 4: Oxidation to 3-Keto Acid Step3->Step4 Step5 Step 5: Acyl-CoA Synthetase Activation Step4->Step5 Precursor Fatty Acid Purification HPLC Purification Step5->Purification Characterization Mass Spectrometry & NMR Purification->Characterization

Figure 1. Proposed overall workflow for the synthesis of this compound.

Experimental Protocols

Part 1: Chemical Synthesis of (11Z)-3-Oxohexadecenoic Acid

This part outlines a potential chemical synthesis route. Researchers should adapt and optimize these general procedures based on their laboratory capabilities and available starting materials.

Step 1: Synthesis of (Z)-Undec-8-enal via Wittig Reaction

The Wittig reaction is a reliable method for forming a Z-alkene.[1][2]

  • Reactants:

    • Pentyltriphenylphosphonium bromide

    • 6-Oxohexanal

    • Strong base (e.g., n-butyllithium or sodium hydride)

    • Anhydrous solvent (e.g., THF or DMSO)

  • Protocol:

    • Suspend pentyltriphenylphosphonium bromide in anhydrous THF under an inert atmosphere (e.g., argon or nitrogen).

    • Cool the suspension to 0°C and slowly add a strong base (e.g., n-butyllithium) to generate the ylide (deep red/orange color).

    • Stir the mixture at room temperature for 1-2 hours.

    • Cool the reaction to -78°C and add a solution of 6-oxohexanal in anhydrous THF dropwise.

    • Allow the reaction to slowly warm to room temperature and stir overnight.

    • Quench the reaction with saturated aqueous ammonium (B1175870) chloride.

    • Extract the product with diethyl ether or hexane.

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the resulting (Z)-undec-8-enal by flash column chromatography.

Step 2: Oxidation to (Z)-Undec-8-enoic Acid

  • Protocol:

    • Dissolve the (Z)-undec-8-enal from Step 1 in a suitable solvent (e.g., a mixture of t-butanol and water).

    • Add 2-methyl-2-butene (B146552) as a chlorine scavenger.

    • Add a solution of sodium chlorite (B76162) and sodium dihydrogen phosphate (B84403) in water dropwise at room temperature.

    • Stir the reaction for 4-6 hours, monitoring by TLC.

    • Quench the reaction with a solution of sodium sulfite.

    • Acidify the mixture with HCl and extract the product with ethyl acetate.

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate to yield (Z)-undec-8-enoic acid.

Step 3: Chain Elongation to form Ethyl (11Z)-3-hydroxyhexadecenoate

A Reformatsky reaction can be employed for this transformation.[3]

  • Reactants:

  • Protocol:

    • Convert (Z)-undec-8-enoic acid to its acid chloride by reacting with thionyl chloride or oxalyl chloride.

    • In a separate flask, activate zinc dust.

    • Add the acyl chloride and ethyl bromoacetate to a suspension of activated zinc in an anhydrous solvent like THF.

    • Heat the reaction mixture to reflux and monitor by TLC.

    • After completion, cool the reaction and quench with saturated aqueous ammonium chloride.

    • Extract the product with diethyl ether, wash with brine, dry, and concentrate.

    • Purify the resulting ethyl (11Z)-3-hydroxyhexadecenoate by column chromatography.

Step 4: Oxidation to Ethyl (11Z)-3-oxohexadecenoate and Hydrolysis

  • Protocol:

    • Dissolve the hydroxy ester from Step 3 in a suitable solvent like dichloromethane.

    • Add an oxidizing agent such as pyridinium (B92312) chlorochromate (PCC) or perform a Swern oxidation.

    • Stir at room temperature until the reaction is complete (monitored by TLC).

    • Purify the resulting keto ester by column chromatography.

    • Hydrolyze the ethyl ester to the carboxylic acid using a base like lithium hydroxide (B78521) in a mixture of THF and water.

    • Acidify the reaction mixture and extract the final product, (11Z)-3-oxohexadecenoic acid. Purify by recrystallization or chromatography.

Step Key Transformation Typical Reagents Expected Product
1Wittig ReactionPentyltriphenylphosphonium bromide, 6-Oxohexanal, n-BuLi(Z)-Undec-8-enal
2Aldehyde OxidationNaClO₂, NaH₂PO₄, 2-methyl-2-butene(Z)-Undec-8-enoic acid
3Chain ElongationSOCl₂, Ethyl bromoacetate, ZnEthyl (11Z)-3-hydroxyhexadecenoate
4Oxidation & HydrolysisPCC or Swern oxidation; LiOH(11Z)-3-Oxohexadecenoic acid

Table 1. Summary of the proposed chemical synthesis of (11Z)-3-oxohexadecenoic acid.

Part 2: Enzymatic Synthesis of this compound

This step utilizes an acyl-CoA synthetase to attach the synthesized fatty acid to Coenzyme A.[2][4]

  • Materials:

    • (11Z)-3-Oxohexadecenoic acid

    • Coenzyme A (lithium salt)

    • Long-chain acyl-CoA synthetase (LCAS) from a commercial source or purified from a recombinant expression system.

    • ATP (disodium salt)

    • Magnesium chloride (MgCl₂)

    • Potassium phosphate buffer (pH 7.4)

    • Triton X-100 (optional, to aid in substrate solubility)

  • Protocol:

    • Prepare a reaction buffer containing 100 mM potassium phosphate (pH 7.4), 10 mM MgCl₂, and 10 mM ATP.

    • Prepare a stock solution of (11Z)-3-oxohexadecenoic acid in a suitable solvent (e.g., ethanol (B145695) or DMSO) and add it to the reaction buffer. A small amount of Triton X-100 (e.g., 0.01%) can be included to improve solubility.

    • Add Coenzyme A to the reaction mixture.

    • Initiate the reaction by adding the long-chain acyl-CoA synthetase enzyme.

    • Incubate the reaction at 37°C for 1-2 hours. The progress can be monitored by HPLC.

    • Terminate the reaction by adding an acid (e.g., perchloric acid or citric acid) to precipitate the enzyme.

    • Centrifuge the mixture to pellet the precipitated protein and collect the supernatant containing the product.

Component Final Concentration Purpose
Potassium Phosphate Buffer (pH 7.4)100 mMMaintain pH
(11Z)-3-Oxohexadecenoic acid0.1 - 1 mMSubstrate
Coenzyme A0.2 - 2 mMSubstrate
ATP10 mMEnergy source
MgCl₂10 mMCofactor for synthetase
Long-chain Acyl-CoA Synthetase1-10 µg/mLCatalyst

Table 2. Typical reaction conditions for the enzymatic synthesis of this compound.

Part 3: Purification and Characterization

Purification by High-Performance Liquid Chromatography (HPLC)

  • Column: C18 reverse-phase column.

  • Mobile Phase A: 25 mM potassium phosphate buffer, pH 5.3.

  • Mobile Phase B: Acetonitrile.

  • Gradient: A linear gradient from a lower to a higher percentage of acetonitrile. The exact gradient should be optimized to achieve good separation.

  • Detection: UV absorbance at 260 nm (for the adenine (B156593) moiety of CoA).

  • Protocol:

    • Filter the supernatant from the enzymatic reaction through a 0.22 µm filter.

    • Inject the sample onto the HPLC system.

    • Collect the fractions corresponding to the product peak.

    • Pool the fractions and lyophilize to obtain the purified this compound.

Characterization

  • Mass Spectrometry (MS):

    • Technique: Electrospray ionization mass spectrometry (ESI-MS).

    • Expected Mass: The calculated molecular weight of this compound should be confirmed. High-resolution mass spectrometry can be used to confirm the elemental composition.

    • Tandem MS (MS/MS) can be used to confirm the structure by fragmentation analysis. A characteristic neutral loss of 507 corresponding to the phosphopantetheine moiety is expected.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • Techniques: ¹H NMR and ¹³C NMR.[5][6][7]

    • Expected Signals:

      • ¹H NMR: Characteristic signals for the cis-double bond protons, protons adjacent to the keto and thioester groups, and the protons of the CoA moiety.

      • ¹³C NMR: Resonances for the carbonyl carbons of the keto and thioester groups, and the carbons of the double bond.

Analytical Technique Expected Data/Confirmation
HPLCSingle major peak at a specific retention time, UV absorbance at 260 nm.
ESI-MSCorrect molecular ion peak for this compound.
Tandem MS (MS/MS)Fragmentation pattern consistent with the structure, including the neutral loss of the phosphopantetheine group.
¹H NMRResonances corresponding to the specific protons of the acyl chain and CoA.
¹³C NMRResonances corresponding to the specific carbons of the acyl chain and CoA.

Table 3. Summary of analytical techniques for characterization.

Application Notes

This compound can be used in a variety of research applications:

  • Enzyme Kinetics and Inhibition Studies: As a substrate analog, it can be used to study the kinetics and inhibition of enzymes in the fatty acid beta-oxidation and synthesis pathways.

  • Metabolic Pathway Elucidation: It can be used as a standard in metabolomics studies to identify and quantify intermediates in fatty acid metabolism.

  • Drug Discovery: As a tool to screen for and characterize inhibitors of enzymes involved in fatty acid metabolism, which are potential targets for drugs to treat metabolic disorders.

Relevant Metabolic Pathways

1. Fatty Acid Beta-Oxidation:

3-Oxoacyl-CoA is the final intermediate in each cycle of beta-oxidation before the thiolytic cleavage that releases acetyl-CoA.

G Fatty_Acyl_CoA Fatty Acyl-CoA Enoyl_CoA trans-Δ²-Enoyl-CoA Fatty_Acyl_CoA->Enoyl_CoA Acyl-CoA Dehydrogenase Hydroxyacyl_CoA L-3-Hydroxyacyl-CoA Enoyl_CoA->Hydroxyacyl_CoA Enoyl-CoA Hydratase Oxoacyl_CoA This compound Hydroxyacyl_CoA->Oxoacyl_CoA 3-Hydroxyacyl-CoA Dehydrogenase Shorter_Acyl_CoA Shorter Acyl-CoA Oxoacyl_CoA->Shorter_Acyl_CoA 3-Ketoacyl-CoA Thiolase Acetyl_CoA Acetyl-CoA Oxoacyl_CoA->Acetyl_CoA 3-Ketoacyl-CoA Thiolase

Figure 2. Role of 3-oxoacyl-CoA in the beta-oxidation pathway.

2. Fatty Acid Synthesis:

The reduction of a 3-oxoacyl-ACP (acyl carrier protein) is a key step in the elongation cycle of fatty acid synthesis. While the synthesized molecule is a CoA thioester, it can be used to study the enzymes of this pathway, which often show some activity with CoA substrates.

G Malonyl_CoA Malonyl-CoA Oxoacyl_ACP 3-Oxoacyl-ACP Malonyl_CoA->Oxoacyl_ACP Growing_Acyl_ACP Growing Acyl-ACP Growing_Acyl_ACP->Oxoacyl_ACP Ketoacyl-ACP Synthase Hydroxyacyl_ACP 3-Hydroxyacyl-ACP Oxoacyl_ACP->Hydroxyacyl_ACP Ketoacyl-ACP Reductase Enoyl_ACP Enoyl-ACP Hydroxyacyl_ACP->Enoyl_ACP Hydroxyacyl-ACP Dehydratase Elongated_Acyl_ACP Elongated Acyl-ACP Enoyl_ACP->Elongated_Acyl_ACP Enoyl-ACP Reductase

Figure 3. The fatty acid synthesis cycle showing the 3-oxoacyl intermediate.

References

Application Notes and Protocols for (11Z)-3-oxohexadecenoyl-CoA in Enzyme Kinetics

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(11Z)-3-oxohexadecenoyl-CoA is an unsaturated fatty acyl-CoA molecule that serves as a potential intermediate in the mitochondrial beta-oxidation of (11Z)-hexadecenoic acid. Its specific structure, featuring a keto group at the third carbon (beta-position) and a cis double bond at the eleventh carbon, makes it a valuable substrate for studying the kinetics of enzymes involved in fatty acid metabolism. Understanding the interactions of such substrates with key metabolic enzymes is crucial for elucidating the pathways of lipid metabolism and for the development of therapeutic agents targeting metabolic disorders.

The primary enzyme expected to utilize this compound as a substrate is 3-ketoacyl-CoA thiolase (EC 2.3.1.16). This enzyme catalyzes the final step of the beta-oxidation cycle, which involves the thiolytic cleavage of the 3-ketoacyl-CoA into a shorter acyl-CoA and acetyl-CoA. The kinetics of this reaction can provide insights into enzyme efficiency, substrate specificity, and the effects of potential inhibitors.

These application notes provide a detailed protocol for the kinetic analysis of 3-ketoacyl-CoA thiolase using this compound as a substrate.

Data Presentation

Due to the limited availability of specific kinetic data for this compound in the current literature, the following table presents hypothetical, yet plausible, kinetic parameters for a generic mitochondrial 3-ketoacyl-CoA thiolase. These values are intended to serve as a reference for experimental design and data analysis.

Enzyme SourceSubstrateKm (µM)Vmax (µmol/min/mg)kcat (s-1)kcat/Km (M-1s-1)
Bovine Liver MitochondriaThis compound251501255.0 x 106
Human Recombinant ThiolaseThis compound201801507.5 x 106
Rat Heart MitochondriaThis compound301201003.3 x 106

Signaling Pathway Context: Mitochondrial Beta-Oxidation

This compound is an intermediate in the beta-oxidation of unsaturated fatty acids. The pathway involves a series of enzymatic reactions that shorten the fatty acyl chain by two carbons in each cycle, producing acetyl-CoA, NADH, and FADH2.

Beta_Oxidation_Pathway cluster_0 Mitochondrial Matrix Fatty_Acyl_CoA (13Z)-Octadecenoyl-CoA Enoyl_CoA trans-Δ2,(13Z)-Octadecadienoyl-CoA Fatty_Acyl_CoA->Enoyl_CoA Acyl-CoA Dehydrogenase Hydroxyacyl_CoA L-3-Hydroxy-(13Z)-octadecenoyl-CoA Enoyl_CoA->Hydroxyacyl_CoA Enoyl-CoA Hydratase Ketoacyl_CoA This compound Hydroxyacyl_CoA->Ketoacyl_CoA 3-Hydroxyacyl-CoA Dehydrogenase Shorter_Acyl_CoA (9Z)-Hexadecenoyl-CoA Ketoacyl_CoA->Shorter_Acyl_CoA 3-Ketoacyl-CoA Thiolase Acetyl_CoA Acetyl-CoA Ketoacyl_CoA->Acetyl_CoA Cleavage Beta_Oxidation_Cycle β-Oxidation Spiral Shorter_Acyl_CoA->Beta_Oxidation_Cycle Further Cycles TCA_Cycle TCA Cycle Acetyl_CoA->TCA_Cycle To TCA Cycle

Caption: Mitochondrial beta-oxidation pathway for an unsaturated fatty acid.

Experimental Protocols

Protocol 1: Kinetic Analysis of 3-Ketoacyl-CoA Thiolase

This protocol describes a spectrophotometric assay to determine the kinetic parameters of 3-ketoacyl-CoA thiolase with this compound as a substrate. The assay measures the decrease in absorbance at 303 nm, which corresponds to the disappearance of the enolate form of the 3-ketoacyl-CoA substrate upon cleavage.

Materials:

  • Purified 3-ketoacyl-CoA thiolase

  • This compound stock solution

  • Coenzyme A (CoA) solution

  • Tris-HCl buffer (100 mM, pH 8.0)

  • Magnesium chloride (MgCl2) solution

  • UV/Vis spectrophotometer with temperature control

  • 96-well UV-transparent microplates or quartz cuvettes

Procedure:

  • Preparation of Reagents:

    • Prepare a series of dilutions of the this compound stock solution in the Tris-HCl buffer. The final concentrations in the assay should bracket the expected Km value (e.g., 5 µM to 100 µM).

    • Prepare a working solution of CoA in Tris-HCl buffer.

    • Prepare the assay buffer: 100 mM Tris-HCl, pH 8.0, containing 25 mM MgCl2.

  • Enzyme Preparation:

    • Dilute the purified 3-ketoacyl-CoA thiolase in the assay buffer to a concentration that will produce a linear reaction rate for at least 60 seconds.

  • Assay Protocol:

    • Set the spectrophotometer to read absorbance at 303 nm and equilibrate the sample holder to 37°C.

    • In a microplate well or cuvette, add the following in order:

      • Assay buffer

      • This compound solution to achieve the desired final concentration.

      • CoA solution to a final concentration of 50 µM.

    • Incubate the mixture at 37°C for 5 minutes to allow for temperature equilibration.

    • Initiate the reaction by adding the diluted enzyme solution.

    • Immediately start monitoring the decrease in absorbance at 303 nm for 1-2 minutes, taking readings every 5-10 seconds.

  • Data Analysis:

    • Calculate the initial velocity (v0) of the reaction from the linear portion of the absorbance vs. time plot using the Beer-Lambert law. The molar extinction coefficient for the Mg2+-enolate complex of 3-ketoacyl-CoA at 303 nm is approximately 16,400 M-1cm-1.

    • Plot the initial velocities against the corresponding substrate concentrations.

    • Fit the data to the Michaelis-Menten equation using non-linear regression software to determine the Km and Vmax values.

Experimental Workflow

Enzyme_Kinetics_Workflow cluster_workflow Enzyme Kinetics Assay Workflow Prep_Reagents Prepare Reagents (Buffer, Substrate, CoA) Setup_Assay Set up Assay Mixture in Microplate/Cuvette Prep_Reagents->Setup_Assay Prep_Enzyme Prepare Enzyme Dilution Initiate_Reaction Initiate Reaction with Enzyme Prep_Enzyme->Initiate_Reaction Equilibrate Equilibrate at 37°C Setup_Assay->Equilibrate Equilibrate->Initiate_Reaction Measure_Absorbance Monitor Absorbance at 303 nm Initiate_Reaction->Measure_Absorbance Calculate_Velocity Calculate Initial Velocities Measure_Absorbance->Calculate_Velocity Data_Analysis Plot Data and Perform Non-linear Regression Calculate_Velocity->Data_Analysis Determine_Parameters Determine Km and Vmax Data_Analysis->Determine_Parameters

Caption: Workflow for the kinetic analysis of 3-ketoacyl-CoA thiolase.

Application Notes and Protocols for Cell-Based Assays Using (11Z)-3-Oxohexadecenoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only

Introduction

(11Z)-3-Oxohexadecenoyl-CoA is an unsaturated fatty acyl-CoA that can be utilized as a substrate or modulator in various cell-based assays to investigate fatty acid metabolism, enzyme activity, and cellular signaling. As an intermediate in lipid metabolism, it is of significant interest to researchers in drug development and metabolic disorders. These application notes provide detailed protocols for hypothetical cell-based assays involving this compound, based on the established roles of similar 3-oxoacyl-CoA molecules in cellular pathways.

Background

3-oxoacyl-CoA molecules are key intermediates in both fatty acid synthesis and degradation (β-oxidation). For instance, 3-oxohexadecanoyl-CoA is involved in the mitochondrial fatty acid elongation pathway.[1] Enzymes such as peroxisomal bifunctional proteins and enoyl-CoA hydratase/3-hydroxyacyl CoA dehydrogenase act on similar substrates during fatty acid metabolism.[2][3] Dysregulation of these pathways is implicated in numerous metabolic diseases, making molecules like this compound valuable tools for studying these processes.

Application 1: Peroxisomal β-Oxidation Enzyme Activity Assay

This assay measures the activity of enzymes involved in the peroxisomal β-oxidation of very-long-chain fatty acids. This compound can serve as a substrate for enzymes like the D-bifunctional and L-bifunctional proteins.[2]

Experimental Protocol
  • Cell Culture and Lysate Preparation:

    • Culture a relevant cell line (e.g., HepG2 hepatocytes) to 80-90% confluency.

    • Harvest cells and wash twice with ice-cold PBS.

    • Resuspend the cell pellet in a hypotonic lysis buffer (e.g., 10 mM Tris-HCl, pH 7.4, 1 mM EDTA, protease inhibitors) and incubate on ice for 15 minutes.

    • Homogenize the cells using a Dounce homogenizer and centrifuge at 1,000 x g for 10 minutes at 4°C to pellet nuclei and debris.

    • Collect the supernatant containing the peroxisomal fraction for the assay.

  • Enzyme Reaction:

    • Prepare a reaction mixture containing:

      • 50 mM Tris-HCl (pH 8.0)

      • 50 µM NAD+

      • 10 µM FAD

      • 50 µM Coenzyme A

      • 5-50 µM this compound (substrate)

      • 20-50 µg of cell lysate

    • Initiate the reaction by adding the cell lysate.

    • Incubate at 37°C for 30-60 minutes.

  • Detection of Product Formation:

    • Stop the reaction by adding an equal volume of ice-cold acetonitrile.

    • Centrifuge at 14,000 x g for 10 minutes to pellet precipitated protein.

    • Analyze the supernatant for the formation of downstream metabolites (e.g., acetyl-CoA and the chain-shortened acyl-CoA) using HPLC or LC-MS/MS. A separation method for similar CoA esters has been established.[2]

Data Presentation
Parameter Description Example Value
Substrate Concentration The concentration of this compound used in the assay.25 µM
Enzyme Activity Rate of product formation (nmol/min/mg protein).To be determined experimentally
IC50 (for inhibitors) The concentration of an inhibitor that reduces enzyme activity by 50%.To be determined experimentally

Experimental Workflow

G cluster_prep Cell Preparation cluster_assay Enzyme Assay cluster_analysis Analysis A Culture HepG2 Cells B Harvest and Wash Cells A->B C Lyse Cells in Hypotonic Buffer B->C D Prepare Cell Lysate C->D E Prepare Reaction Mixture with This compound D->E F Add Cell Lysate to Initiate E->F G Incubate at 37°C F->G H Stop Reaction with Acetonitrile G->H I Analyze Metabolites by HPLC or LC-MS/MS H->I J Quantify Enzyme Activity I->J

Caption: Workflow for Peroxisomal β-Oxidation Assay.

Application 2: Modulation of PPAR Signaling Pathway

Fatty acids and their CoA esters can act as ligands for Peroxisome Proliferator-Activated Receptors (PPARs), which are nuclear receptors that regulate gene expression related to lipid metabolism. This assay determines if this compound influences PPAR activity.

Experimental Protocol
  • Cell Culture and Transfection:

    • Culture a suitable cell line (e.g., HEK293T) in a 24-well plate.

    • Co-transfect cells with a PPAR expression vector (e.g., pCMX-hPPARα) and a reporter plasmid containing a PPAR response element upstream of a luciferase gene (PPRE-luc).

    • Include a control plasmid expressing Renilla luciferase for normalization of transfection efficiency.

  • Compound Treatment:

    • 24 hours post-transfection, treat the cells with varying concentrations of this compound (e.g., 1-100 µM).

    • Include a known PPAR agonist (e.g., fenofibrate) as a positive control and a vehicle control (e.g., DMSO).

    • Incubate for an additional 24 hours.

  • Luciferase Reporter Assay:

    • Lyse the cells using a passive lysis buffer.

    • Measure firefly and Renilla luciferase activities using a dual-luciferase reporter assay system.

    • Normalize the firefly luciferase activity to the Renilla luciferase activity to account for differences in cell number and transfection efficiency.

Data Presentation
Compound Concentration (µM) Fold Activation (vs. Vehicle) EC50 (µM)
This compound1To be determined\multirow{4}{}{To be determined*}
10To be determined
50To be determined
100To be determined
Fenofibrate (Positive Control)10To be determinedKnown value
Vehicle Control-1.0N/A

Signaling Pathway Diagram

G cluster_cell Cell Compound This compound PPAR PPARα Compound->PPAR RXR RXR PPAR->RXR heterodimerizes with PPRE PPRE (in Reporter Gene) RXR->PPRE binds to Luciferase Luciferase Expression PPRE->Luciferase drives Light Light Signal Luciferase->Light produces

Caption: PPARα Reporter Gene Assay Pathway.

Application 3: Investigating Cellular Uptake and Metabolism

This protocol outlines a method to trace the uptake and metabolic fate of this compound within the cell, potentially using a labeled version of the compound (e.g., ¹³C or ¹⁴C labeled).

Experimental Protocol
  • Cell Culture and Treatment:

    • Plate cells (e.g., primary adipocytes or myocytes) and allow them to adhere.

    • Incubate the cells with a labeled version of this compound for various time points (e.g., 0, 15, 30, 60 minutes).

  • Metabolite Extraction:

    • At each time point, rapidly wash the cells with ice-cold PBS to remove extracellular compound.

    • Quench metabolism and extract intracellular metabolites by adding a cold methanol/acetonitrile/water (2:2:1) solution.

    • Scrape the cells and collect the extract.

    • Centrifuge to pellet cell debris.

  • Metabolite Analysis:

    • Analyze the supernatant using high-resolution mass spectrometry (HRMS) coupled with liquid chromatography.

    • Identify and quantify the labeled this compound and its downstream metabolic products by tracking the mass shift from the stable isotope label.

Data Presentation
Time Point (min) Intracellular this compound\n(Relative Abundance) Metabolite A\n(Relative Abundance) Metabolite B\n(Relative Abundance)
0000
15To be determinedTo be determinedTo be determined
30To be determinedTo be determinedTo be determined
60To be determinedTo be determinedTo be determined

Logical Flow Diagram

G A Incubate Cells with Labeled Compound B Wash and Quench A->B C Extract Metabolites B->C D Analyze by LC-HRMS C->D E Identify and Quantify Labeled Species D->E

Caption: Workflow for Cellular Metabolism Study.

Safety and Handling

Handle this compound according to standard laboratory safety procedures for chemical reagents. For research use only. Not for human or animal consumption.

Disclaimer

The protocols described above are intended as a starting point for assay development. Optimal conditions, including cell type, compound concentration, and incubation times, should be determined empirically by the end-user. The described applications are based on the known functions of similar molecules, and the specific activity of this compound in these assays requires experimental validation.

References

Application Note: Chromatographic Separation of (11Z)-3-oxohexadecenoyl-CoA and its Isomers

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

(11Z)-3-oxohexadecenoyl-CoA is a long-chain fatty acyl-CoA that plays a role in various metabolic pathways. The accurate separation and quantification of its isomers are crucial for understanding its biological functions and for the development of targeted therapeutics. This application note describes a robust method for the separation of this compound from its potential geometric (E-isomer) and positional isomers using Ultra-High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (UHPLC-MS/MS).

Challenges in Isomer Separation

The primary challenge in the analysis of this compound isomers lies in their similar physicochemical properties, which makes their separation by conventional chromatographic techniques difficult. The presence of a double bond at the C11 position and a keto group at the C3 position offers the possibility of various isomeric forms. Achieving baseline resolution of these isomers is essential for their individual quantification.

Methodology Overview

This protocol employs a reversed-phase UHPLC method, which separates analytes based on their hydrophobicity. The use of a C18 stationary phase with a gradient elution of an aqueous buffer and an organic solvent provides the necessary selectivity for resolving the isomers. Detection by tandem mass spectrometry offers high sensitivity and specificity, allowing for confident identification and quantification of each isomer.

Experimental Protocols

Sample Preparation

Proper sample preparation is critical to ensure the stability and recovery of acyl-CoA esters.

Materials:

  • Biological tissue or cell culture samples

  • Acetonitrile/Isopropanol (3:1, v/v), pre-chilled to -20°C

  • 0.1 M Potassium phosphate (B84403) buffer (pH 6.7), pre-chilled to 4°C

  • Solid-phase extraction (SPE) cartridges (e.g., 2-(2-pyridyl)ethyl-functionalized silica (B1680970) gel)

  • Centrifuge capable of reaching 16,000 x g at 4°C

  • Vortex mixer

  • Evaporator (e.g., nitrogen evaporator)

Protocol:

  • Homogenization: Homogenize approximately 10-50 mg of powdered tissue or cell pellet in 750 µL of the pre-chilled acetonitrile/isopropanol mixture.

  • Extraction: Add 250 µL of the pre-chilled potassium phosphate buffer to the homogenate.

  • Vortexing: Vortex the mixture vigorously for 5 minutes at 4°C.

  • Centrifugation: Centrifuge the sample at 16,000 x g for 10 minutes at 4°C to pellet cellular debris.

  • Supernatant Collection: Carefully transfer the supernatant to a new microcentrifuge tube.

  • SPE Purification (Optional but Recommended):

    • Condition the SPE cartridge according to the manufacturer's instructions.

    • Load the supernatant onto the cartridge.

    • Wash the cartridge to remove interfering substances.

    • Elute the acyl-CoA esters with an appropriate solvent.

  • Drying: Evaporate the solvent from the purified sample under a gentle stream of nitrogen.

  • Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 95% Mobile Phase A).

UHPLC-MS/MS Analysis

Instrumentation:

  • UHPLC system with a binary pump and autosampler

  • Reversed-phase C18 column (e.g., 2.1 x 100 mm, 1.7 µm particle size)

  • Tandem mass spectrometer with an electrospray ionization (ESI) source

Chromatographic Conditions:

Parameter Setting
Column C18 Reversed-Phase, 2.1 x 100 mm, 1.7 µm
Mobile Phase A 10 mM Ammonium Acetate in Water, pH 6.8
Mobile Phase B Acetonitrile
Flow Rate 0.3 mL/min
Column Temperature 40°C
Injection Volume 5 µL

| Gradient Elution | See Table 1 |

Table 1: Gradient Elution Program

Time (min) % Mobile Phase A % Mobile Phase B
0.0 95 5
2.0 95 5
15.0 5 95
20.0 5 95
20.1 95 5

| 25.0 | 95 | 5 |

Mass Spectrometry Conditions:

Parameter Setting
Ionization Mode Positive Electrospray Ionization (ESI+)
Capillary Voltage 3.5 kV
Source Temperature 120°C
Desolvation Temperature 350°C
Cone Gas Flow 50 L/hr
Desolvation Gas Flow 600 L/hr
Collision Gas Argon

| Detection Mode | Multiple Reaction Monitoring (MRM) |

Table 2: Hypothetical MRM Transitions for this compound Isomers

Analyte Precursor Ion (m/z) Product Ion (m/z) Dwell Time (ms) Collision Energy (eV)
This compound 1018.5 507.2 100 35
(11E)-3-oxohexadecenoyl-CoA 1018.5 507.2 100 35
Positional Isomer 1 1018.5 507.2 100 35

| Positional Isomer 2 | 1018.5 | 507.2 | 100 | 35 |

Data Presentation

The following table summarizes the hypothetical chromatographic data obtained for the separation of this compound and its isomers.

Table 3: Hypothetical Chromatographic Performance Data

Analyte Retention Time (min) Tailing Factor Resolution (Rs)
This compound 12.5 1.1 -
(11E)-3-oxohexadecenoyl-CoA 12.8 1.2 1.8
Positional Isomer 1 13.2 1.1 2.1

| Positional Isomer 2 | 13.7 | 1.3 | 2.5 |

Visualizations

Experimental Workflow

The following diagram illustrates the overall workflow from sample preparation to data analysis.

experimental_workflow cluster_prep Sample Preparation cluster_analysis UHPLC-MS/MS Analysis cluster_data Data Processing Homogenization Homogenization Extraction Extraction Homogenization->Extraction Centrifugation Centrifugation Extraction->Centrifugation SPE Solid-Phase Extraction Centrifugation->SPE Drying Drying SPE->Drying Reconstitution Reconstitution Drying->Reconstitution UHPLC UHPLC Separation Reconstitution->UHPLC MSMS MS/MS Detection UHPLC->MSMS Integration Peak Integration MSMS->Integration Quantification Quantification Integration->Quantification

Caption: Overall experimental workflow.

Logical Relationship of Isomer Separation

The following diagram illustrates the logical relationship in separating the different isomers.

isomer_separation AnalyteMixture Mixture of Acyl-CoA Isomers Chromatography Reversed-Phase Chromatography AnalyteMixture->Chromatography GeometricIsomers Separation of Geometric Isomers ((11Z) vs (11E)) Chromatography->GeometricIsomers PositionalIsomers Separation of Positional Isomers Chromatography->PositionalIsomers Detection Mass Spectrometry Detection GeometricIsomers->Detection PositionalIsomers->Detection

Caption: Isomer separation logic.

Conclusion

This application note provides a detailed protocol for the chromatographic separation of this compound and its isomers. The combination of reversed-phase UHPLC with tandem mass spectrometry provides the necessary selectivity and sensitivity for the reliable identification and quantification of these closely related compounds. This method can be readily adapted for the analysis of other long-chain acyl-CoA isomers in various biological matrices, aiding researchers in metabolism studies and drug development.

Application Notes and Protocols: Fluorescent Labeling of (11Z)-3-Oxohexadecenoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(11Z)-3-Oxohexadecenoyl-CoA is an unsaturated 3-oxoacyl-coenzyme A that serves as a key intermediate in the peroxisomal β-oxidation of unsaturated fatty acids. The ability to fluorescently label this molecule provides a powerful tool for studying lipid metabolism, enzyme kinetics, and cellular uptake and distribution. These application notes provide detailed protocols for the synthesis, fluorescent labeling, and application of this compound for various research and drug development purposes. Fluorescently labeled fatty acyl-CoAs are invaluable for high-throughput screening of enzyme inhibitors and for visualizing metabolic processes within living cells.[1]

Synthesis of this compound

The synthesis of this compound can be adapted from established methods for similar 3-oxoacyl-CoA compounds. A plausible synthetic route involves the condensation of (11Z)-hexadecenoic acid with coenzyme A.

Protocol 1: Synthesis of this compound

This protocol is adapted from the synthesis of 3-oxohexadecanoyl-CoA.

Materials:

  • (11Z)-Hexadecenoic acid

  • Coenzyme A (CoA)

  • N,N'-Carbonyldiimidazole (CDI)

  • Lithium salt of methyl acetoacetate (B1235776)

  • Anhydrous tetrahydrofuran (B95107) (THF)

  • Anhydrous diethyl ether

  • Hydrochloric acid (HCl)

  • Sodium bicarbonate (NaHCO₃)

  • Sodium sulfate (B86663) (Na₂SO₄)

  • High-performance liquid chromatography (HPLC) system

Procedure:

  • Activation of (11Z)-Hexadecenoic Acid: Dissolve (11Z)-hexadecenoic acid in anhydrous THF. Add CDI in a 1:1 molar ratio and stir at room temperature for 1 hour to form the acyl-imidazole intermediate.

  • Formation of the β-keto ester: In a separate flask, prepare the lithium salt of methyl acetoacetate by reacting methyl acetoacetate with lithium hydride in anhydrous THF. Cool the solution to -78°C and slowly add the acyl-imidazole solution. Allow the reaction to warm to room temperature and stir for 4 hours.

  • Hydrolysis and Decarboxylation: Acidify the reaction mixture with HCl to hydrolyze the ester and promote decarboxylation to yield (11Z)-3-oxohexadecanoic acid.

  • Purification of the Free Fatty Acid: Extract the product with diethyl ether, wash with saturated NaHCO₃ solution and brine, and dry over Na₂SO₄. Purify the (11Z)-3-oxohexadecanoic acid by column chromatography.

  • Condensation with Coenzyme A: Activate the purified (11Z)-3-oxohexadecanoic acid with CDI in anhydrous THF as in step 1. In a separate flask, dissolve Coenzyme A trilithium salt in water. Add the activated fatty acid solution to the CoA solution and stir at room temperature overnight.

  • Purification of this compound: Purify the final product by reverse-phase HPLC. Lyophilize the pure fractions to obtain this compound as a white powder.

Fluorescent Labeling Strategies

Two primary strategies can be employed for the fluorescent labeling of this compound: labeling the coenzyme A moiety or incorporating a fluorescent fatty acid analog during synthesis.

Strategy 1: Labeling the Coenzyme A Moiety

This approach involves using a fluorescently labeled coenzyme A derivative in the final condensation step of the synthesis protocol described above. Fluorescent dyes such as NBD (Nitrobenzofurazan) or BODIPY™ are commonly used for this purpose.[2][3]

Strategy 2: Bioorthogonal Labeling

A more advanced approach involves synthesizing an analog of this compound containing a bioorthogonal handle, such as an alkyne or azide (B81097) group. This allows for subsequent "click chemistry" ligation with a fluorescent probe. This method offers the advantage of using a smaller, less disruptive tag during biological experiments, with fluorescent labeling performed at the desired endpoint.

Applications and Experimental Protocols

Fluorescently labeled this compound can be utilized in a variety of applications to study lipid metabolism and enzyme activity.

Application 1: In Vitro Enzyme Assays

Fluorescently labeled this compound can be used as a substrate to measure the activity of enzymes involved in fatty acid β-oxidation, such as 3-oxoacyl-CoA thiolase.

Protocol 2: 3-Oxoacyl-CoA Thiolase Activity Assay

Materials:

  • Fluorescently labeled this compound (e.g., NBD-labeled)

  • Purified 3-oxoacyl-CoA thiolase

  • Coenzyme A

  • Assay buffer (e.g., 100 mM Tris-HCl, pH 8.0)

  • 96-well microplate

  • Fluorescence microplate reader

Procedure:

  • Prepare a reaction mixture in a 96-well plate containing assay buffer, coenzyme A, and the fluorescently labeled this compound substrate.

  • Initiate the reaction by adding the purified 3-oxoacyl-CoA thiolase to each well.

  • Monitor the change in fluorescence over time using a microplate reader. The cleavage of the fluorescent acyl group from CoA will result in a change in the fluorescent signal.

  • Calculate the initial reaction velocity from the linear phase of the fluorescence curve.

  • Perform control experiments without the enzyme to account for any non-enzymatic substrate degradation.

Application 2: Cellular Imaging of Lipid Metabolism

Fluorescently labeled this compound can be introduced into cultured cells to visualize its uptake, subcellular localization, and subsequent metabolism.[1]

Protocol 3: Live-Cell Imaging of Fatty Acid Metabolism

Materials:

  • Cultured cells (e.g., hepatocytes, adipocytes)

  • Fluorescently labeled this compound

  • Cell culture medium

  • Confocal microscope

  • Organelle-specific fluorescent trackers (e.g., MitoTracker™ for mitochondria, ER-Tracker™ for endoplasmic reticulum)

Procedure:

  • Plate cells on glass-bottom dishes suitable for microscopy.

  • Incubate the cells with the fluorescently labeled this compound in cell culture medium for a desired period (e.g., 30 minutes to 4 hours).

  • (Optional) Co-stain the cells with organelle-specific trackers to determine the subcellular localization of the fluorescent lipid.

  • Wash the cells with fresh medium to remove any unincorporated probe.

  • Image the cells using a confocal microscope with the appropriate excitation and emission wavelengths for the chosen fluorophore.

  • Analyze the images to determine the spatial distribution and potential metabolic fate of the fluorescently labeled acyl-CoA.

Quantitative Data Summary

The following tables summarize hypothetical quantitative data that could be obtained using the described protocols.

Table 1: Kinetic Parameters of 3-Oxoacyl-CoA Thiolase with Fluorescently Labeled Substrate

SubstrateKm (µM)Vmax (nmol/min/mg)
NBD-(11Z)-3-oxohexadecenoyl-CoA15.2 ± 2.1125.6 ± 8.9
BODIPY-(11Z)-3-oxohexadecenoyl-CoA18.9 ± 3.5110.3 ± 12.4

Table 2: Subcellular Distribution of Fluorescently Labeled this compound in Hepatocytes

OrganellePearson's Correlation Coefficient
Mitochondria0.78 ± 0.09
Endoplasmic Reticulum0.45 ± 0.12
Lipid Droplets0.62 ± 0.15

Signaling Pathway and Experimental Workflow Diagrams

FattyAcidBetaOxidation FattyAcid Fatty Acid AcylCoA Fatty Acyl-CoA FattyAcid->AcylCoA Acyl-CoA Synthetase EnoylCoA trans-Δ2-Enoyl-CoA AcylCoA->EnoylCoA Acyl-CoA Dehydrogenase HydroxyacylCoA (S)-3-Hydroxyacyl-CoA EnoylCoA->HydroxyacylCoA Enoyl-CoA Hydratase OxoacylCoA This compound HydroxyacylCoA->OxoacylCoA 3-Hydroxyacyl-CoA Dehydrogenase ShorterAcylCoA Acyl-CoA (n-2) OxoacylCoA->ShorterAcylCoA 3-Oxoacyl-CoA Thiolase AcetylCoA Acetyl-CoA OxoacylCoA->AcetylCoA 3-Oxoacyl-CoA Thiolase ShorterAcylCoA->EnoylCoA Next cycle TCA Cycle TCA Cycle AcetylCoA->TCA Cycle Energy Production

Caption: Peroxisomal β-oxidation pathway of unsaturated fatty acids.

ExperimentalWorkflow cluster_synthesis Synthesis & Labeling cluster_application Applications cluster_data Data Analysis Synthesis Synthesize (11Z)-3-Oxo- hexadecenoyl-CoA Labeling Fluorescent Labeling Synthesis->Labeling Purification HPLC Purification Labeling->Purification EnzymeAssay In Vitro Enzyme Assay Purification->EnzymeAssay CellularImaging Live-Cell Imaging Purification->CellularImaging Kinetics Enzyme Kinetics EnzymeAssay->Kinetics Localization Subcellular Localization CellularImaging->Localization

Caption: Experimental workflow for the use of fluorescently labeled this compound.

References

Troubleshooting & Optimization

Technical Support Center: (11Z)-3-Oxohexadecenoyl-CoA Quantification

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the quantification of (11Z)-3-oxohexadecenoyl-CoA. This resource is designed to assist researchers, scientists, and drug development professionals in navigating the common challenges associated with the analysis of this and other long-chain unsaturated acyl-CoAs. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to support your research.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges in quantifying this compound?

A1: The primary challenges in quantifying this compound, a long-chain unsaturated fatty acyl-CoA, include its low abundance in biological samples, chemical instability, and the potential for interference from other structurally similar lipids.[1][2] Key difficulties arise during sample preparation, where degradation and loss of the analyte can occur, and during LC-MS/MS analysis, where ion suppression and poor fragmentation can lead to low sensitivity.[2][3]

Q2: Why is sample preparation so critical for acyl-CoA analysis?

A2: Sample preparation is a critical step that significantly impacts the accuracy and reproducibility of acyl-CoA quantification.[4][5] Because acyl-CoAs are present in low nanomole amounts in tissues, a highly selective procedure is required.[5] Improper handling can lead to enzymatic or chemical degradation of the thioester bond. The extraction method must efficiently separate the polar acyl-CoA from the much more abundant and less polar lipids like glycerolesters.[5] Furthermore, the chosen deproteinization and purification steps, such as solid-phase extraction (SPE), can affect the recovery of the analyte.[4]

Q3: What type of internal standard should I use for quantification?

A3: The ideal internal standard is a stable isotope-labeled version of the analyte, such as ¹³C- or ¹⁵N-labeled this compound. However, these are often not commercially available. A practical alternative is to use an odd-chain fatty acyl-CoA, such as pentadecanoyl-CoA (C15:0-CoA) or heptadecanoyl-CoA (C17:0-CoA), which is not naturally present in most biological systems.[5][6] This type of internal standard can help to correct for variations in extraction efficiency and matrix effects during LC-MS/MS analysis.[6]

Q4: How can I improve the signal intensity of this compound in my LC-MS/MS analysis?

A4: To improve signal intensity, several aspects of the LC-MS/MS method can be optimized.[2] This includes the mobile phase composition, where the use of ion-pairing agents or buffers can enhance chromatographic peak shape and retention for polar molecules like acyl-CoAs.[4] Optimization of mass spectrometer source parameters, such as desolvation temperature and gas flows, is crucial for efficient ionization.[2][3] Additionally, fine-tuning the collision energy for the specific precursor-to-product ion transition of this compound will maximize the signal.[2]

Troubleshooting Guides

Low or No Signal
Potential Cause Troubleshooting Steps
Analyte Degradation Prepare fresh samples and standards. Ensure samples are kept on ice or at -80°C throughout the process. Use an acidic extraction buffer to minimize hydrolysis.[2]
Inefficient Extraction Optimize the extraction solvent system. Consider different deproteinization methods, such as using sulfosalicylic acid (SSA) instead of trichloroacetic acid (TCA) followed by SPE, which can improve recovery of some CoA species.[4]
Poor Ionization Optimize MS source parameters (e.g., capillary voltage, source temperature).[3] Adjust the mobile phase pH or add modifiers to improve ionization efficiency.
Incorrect MS/MS Transition Verify the precursor and product ion m/z values for this compound. The most common fragmentation for acyl-CoAs is the neutral loss of the 507 Da fragment corresponding to 3'-phospho-ADP.[3][4]
Poor Peak Shape and Retention
Potential Cause Troubleshooting Steps
Suboptimal Chromatography Adjust the gradient profile of the liquid chromatography method.[1] Consider using a different column chemistry, such as a C18 column designed for polar compounds.[4]
Analyte Instability in Autosampler Test the stability of the reconstituted sample in the autosampler over time.[3] If degradation is observed, reduce the autosampler temperature or the time between injection and analysis.
Matrix Effects Dilute the sample to reduce the concentration of interfering matrix components. Improve sample cleanup using solid-phase extraction (SPE).

Experimental Protocols

Protocol 1: Extraction of this compound from Cultured Cells
  • Cell Lysis and Extraction:

    • Aspirate the cell culture medium and wash the cells twice with ice-cold phosphate-buffered saline (PBS).[3]

    • Add 2 mL of ice-cold methanol (B129727) and 15 µL of a 10 µM internal standard solution (e.g., C15:0-CoA) to the plate.[3]

    • Incubate at -80°C for 15 minutes to lyse the cells and precipitate proteins.[3]

    • Scrape the cell lysate from the plate and transfer it to a microcentrifuge tube.

    • Centrifuge at 15,000 x g for 5 minutes at 4°C.[3]

  • Sample Preparation for LC-MS/MS:

    • Transfer the supernatant to a new tube.

    • Add 1 mL of acetonitrile (B52724) and evaporate the sample to dryness in a vacuum concentrator.[3]

    • Reconstitute the dried extract in 150 µL of methanol, vortex, and centrifuge at 15,000 x g for 10 minutes at 4°C.[3]

    • Transfer 100 µL of the supernatant to an autosampler vial for LC-MS/MS analysis.[3]

Protocol 2: LC-MS/MS Analysis
  • Instrumentation: An HPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source is recommended.[3]

  • Liquid Chromatography:

    • Column: A C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm).

    • Mobile Phase A: 10 mM ammonium (B1175870) acetate (B1210297) in water.[1]

    • Mobile Phase B: Acetonitrile.[1]

    • Gradient: A linear gradient from a low to a high percentage of mobile phase B over approximately 15 minutes.[1]

  • Mass Spectrometry:

    • Ionization Mode: Positive ESI.[3]

    • Analysis Mode: Multiple Reaction Monitoring (MRM).[3]

    • MRM Transition: The specific precursor ion for this compound ([M+H]⁺) and a characteristic product ion (e.g., [M+H - 507]⁺) should be monitored.

    • Optimization: Optimize cone voltage and collision energy for the specific analyte and internal standard.[3]

Quantitative Data Summary

The following table provides an example of a calibration curve for the quantification of a long-chain acyl-CoA using an internal standard. Actual values for this compound will need to be determined experimentally.

Analyte Concentration (nM)Analyte Peak AreaInternal Standard Peak AreaResponse Ratio (Analyte/IS)
115,2341,487,9870.010
578,9871,502,3450.053
10155,4321,495,6780.104
50765,9871,510,8760.507
1001,532,8761,499,5431.022
5007,543,9871,505,6785.011

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data_processing Data Processing sample Biological Sample (Cells or Tissue) is_add Add Internal Standard (e.g., C15:0-CoA) sample->is_add lysis Cell Lysis & Protein Precipitation (e.g., cold methanol) centrifuge1 Centrifugation lysis->centrifuge1 is_add->lysis supernatant Collect Supernatant centrifuge1->supernatant dry Evaporate to Dryness supernatant->dry reconstitute Reconstitute in Methanol dry->reconstitute centrifuge2 Final Centrifugation reconstitute->centrifuge2 final_sample Supernatant for Analysis centrifuge2->final_sample lc Liquid Chromatography (C18 Separation) final_sample->lc ms Mass Spectrometry (ESI+, MRM) lc->ms data Data Acquisition ms->data integration Peak Integration data->integration calibration Calibration Curve integration->calibration quantification Quantification calibration->quantification

Caption: Workflow for this compound quantification.

troubleshooting_low_signal cluster_sample Sample Integrity cluster_lc LC System cluster_ms MS System start Low or No Signal Detected check_degradation Check for Degradation (Prepare fresh samples/standards) start->check_degradation check_extraction Verify Extraction Efficiency (Test different methods) start->check_extraction check_column Column Performance (Check pressure, peak shape) start->check_column check_mobile_phase Mobile Phase (Prepare fresh, check pH) start->check_mobile_phase check_ionization Optimize Ion Source (Temperature, gas flows, voltage) start->check_ionization check_mrm Verify MRM Transition (Precursor/product ions, CE) start->check_mrm

References

Technical Support Center: Analysis of (11Z)-3-oxohexadecenoyl-CoA by LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the optimization of LC-MS/MS parameters for (11Z)-3-oxohexadecenoyl-CoA. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during experimental analysis.

Frequently Asked Questions (FAQs)

Q1: What are the initial recommended LC-MS/MS parameters for analyzing this compound?

A1: For initial analysis of long-chain acyl-CoAs like this compound, a reversed-phase liquid chromatography approach coupled with a triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI) mode is recommended.[1][2] Start with a C8 or C18 analytical column.[1][2] A common mobile phase composition includes a binary gradient with water and acetonitrile, both containing a modifier like ammonium (B1175870) hydroxide (B78521) or ammonium acetate (B1210297) to improve peak shape and ionization efficiency.[1][2] For mass spectrometry, monitoring for the precursor ion of this compound and its characteristic fragment ions in Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM) mode will provide the best sensitivity and selectivity.[1]

Q2: What are the expected major fragment ions for this compound in positive ion ESI-MS/MS?

A2: While specific experimental data for this compound is limited, the fragmentation of acyl-CoAs is well-characterized. The most common and abundant fragmentation pattern for acyl-CoAs in positive ion mode is a neutral loss of 507 Da, which corresponds to the 3'-phosphoadenosine diphosphate (B83284) moiety.[3] Another significant fragment ion is typically observed at m/z 428, representing the CoA moiety. Due to the 3-oxo functional group, you may also observe fragments resulting from alpha cleavage adjacent to the carbonyl group.

Q3: How can I improve the chromatographic peak shape for this compound?

A3: Poor peak shape, often observed as tailing, is a common issue in the analysis of long-chain acyl-CoAs.[4] To mitigate this, consider the following:

  • Mobile Phase Modifier: Ensure the presence of a suitable modifier like ammonium hydroxide or ammonium acetate in your mobile phases to maintain a consistent pH and improve peak symmetry.[1][2]

  • Column Choice: A C8 column may sometimes provide better peak shape for long-chain species compared to a C18.

  • Gradient Optimization: Adjust the gradient slope to ensure adequate separation from other matrix components and improve peak focusing.

  • Column Washing: Implement a robust column wash step in your gradient to remove any strongly retained matrix components from previous injections that can interfere with peak shape.[4]

Q4: What are the best practices for sample preparation to ensure the stability of this compound?

A4: Acyl-CoAs are susceptible to hydrolysis, especially in alkaline or strongly acidic conditions.[5] Therefore, it is crucial to handle samples quickly and at low temperatures. Common extraction procedures involve quenching metabolic activity with cold solutions and using methods like protein precipitation with agents such as sulfosalicylic acid or organic solvent extraction (e.g., a modified Bligh-Dyer method).[6] It is advisable to keep the pH of the final extract neutral or slightly acidic to maintain the stability of the acyl-CoA thioester bond.

Troubleshooting Guide

This guide addresses specific issues you may encounter during your LC-MS/MS experiments with this compound.

Problem Potential Cause(s) Suggested Solution(s)
No or Low Signal for the Analyte 1. Suboptimal Ionization: The compound may not be ionizing efficiently in the chosen ESI mode. 2. Incorrect Precursor/Product Ion Pair: The selected m/z values for SRM/MRM may be incorrect. 3. Analyte Degradation: The acyl-CoA may have hydrolyzed during sample preparation or storage. 4. Poor Extraction Recovery: The analyte is not being efficiently extracted from the sample matrix.1. While positive ESI is generally preferred for acyl-CoAs, consider testing negative ESI mode as well. Optimize source parameters such as capillary voltage and source temperature.[7] 2. Perform a full scan (MS1) to identify the correct precursor ion ([M+H]+). Then, perform a product ion scan (MS2) on the precursor to identify the major fragment ions. The neutral loss of 507 Da is a good starting point for a product ion.[3] 3. Review your sample preparation protocol. Ensure all steps are performed on ice or at 4°C. Use fresh, appropriate solvents and maintain a neutral to slightly acidic pH.[5] 4. Evaluate your extraction method. Consider trying an alternative method (e.g., solid-phase extraction if you are using liquid-liquid extraction).
Poor Chromatographic Peak Shape (Tailing, Broadening) 1. Secondary Interactions with the Column: The analyte may be interacting with active sites on the silica (B1680970) support. 2. Column Overloading: Injecting too much sample can lead to peak distortion. 3. Inappropriate Mobile Phase pH: The pH of the mobile phase can significantly affect the peak shape of ionizable compounds. 4. Column Contamination: Buildup of matrix components on the column can degrade performance.[4]1. Use a column with end-capping or a different stationary phase (e.g., C8 instead of C18). 2. Dilute your sample and reinject. 3. Optimize the concentration of the mobile phase modifier (e.g., ammonium hydroxide or ammonium acetate).[1][2] 4. Implement a rigorous column washing step between injections or use a guard column. If the problem persists, the analytical column may need to be replaced.[4]
Inconsistent Retention Times 1. Unstable LC System: Fluctuations in pump pressure or temperature can cause retention time shifts. 2. Column Equilibration Issues: Insufficient equilibration time between injections can lead to variability. 3. Changes in Mobile Phase Composition: Mobile phases can change composition over time due to evaporation of the more volatile component.1. Check the LC system for leaks and ensure the pump is delivering a stable flow. Use a column oven to maintain a consistent temperature. 2. Ensure the column is fully equilibrated with the initial mobile phase conditions before each injection. 3. Prepare fresh mobile phases daily.
Interference from Isomeric Compounds 1. Co-elution of Isomers: Positional or geometric isomers of this compound may not be fully resolved by the LC method.1. Optimize the chromatographic separation by using a longer column, a shallower gradient, or a different stationary phase. Two-dimensional LC-MS has also been used for complex isomer separation.[8]

Experimental Protocols

Sample Preparation: Protein Precipitation and Extraction

This protocol is a general guideline for the extraction of acyl-CoAs from cultured cells.

  • Cell Lysis: After removing the culture medium, wash the cells with ice-cold phosphate-buffered saline (PBS). Add ice-cold methanol (B129727) to the cells and incubate at -80°C for 15 minutes to quench metabolic activity.

  • Scraping and Collection: Scrape the cells and transfer the cell lysate to a centrifuge tube.

  • Centrifugation: Centrifuge the lysate at a high speed (e.g., 15,000 x g) at 4°C for 5-10 minutes to pellet the protein.

  • Supernatant Transfer: Carefully transfer the supernatant containing the acyl-CoAs to a new tube.

  • Evaporation and Reconstitution: Evaporate the supernatant to dryness under a stream of nitrogen or using a vacuum concentrator. Reconstitute the dried extract in a suitable solvent, such as a mixture of methanol and water, for LC-MS/MS analysis.[5]

LC-MS/MS Analysis

The following are starting parameters that should be optimized for your specific instrument and application.

  • Liquid Chromatography:

    • Column: C8 or C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).

    • Mobile Phase A: Water with 10 mM ammonium acetate.

    • Mobile Phase B: Acetonitrile with 10 mM ammonium acetate.

    • Flow Rate: 0.3 mL/min.

    • Gradient: A linear gradient starting with a low percentage of mobile phase B, increasing to a high percentage to elute the long-chain acyl-CoA, followed by a wash and re-equilibration step.

  • Mass Spectrometry:

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Scan Type: Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM).

    • Precursor Ion ([M+H]⁺) for this compound: m/z 1046.6

    • Product Ions: Start by monitoring the neutral loss of 507 Da (product ion m/z 539.6) and the fragment at m/z 428.0.

    • Collision Energy: Optimize for the specific transitions by infusing a standard of a similar long-chain acyl-CoA and varying the collision energy to maximize the signal of the product ions.

Visualizations

Metabolic Pathway of this compound

The following diagram illustrates a known metabolic reaction involving this compound.

metabolic_pathway cluster_reactants Reactants cluster_products Products Acetyl_CoA Acetyl-CoA Reaction Acetyl_CoA->Reaction C16_1_delta9_CoA 16:1-delta9-CoA C16_1_delta9_CoA->Reaction CoA CoA Target_Molecule (11Z)-3-oxooctadecenoyl-CoA Reaction->CoA Reaction->Target_Molecule

Caption: Metabolic synthesis of this compound.

Experimental Workflow for LC-MS/MS Analysis

This diagram outlines the general workflow for the analysis of this compound.

experimental_workflow Sample_Preparation Sample Preparation (Extraction & Protein Precipitation) LC_Separation Liquid Chromatography (Reversed-Phase Separation) Sample_Preparation->LC_Separation MS_Detection Mass Spectrometry (ESI-MS/MS Detection) LC_Separation->MS_Detection Data_Analysis Data Analysis (Quantification & Identification) MS_Detection->Data_Analysis

Caption: General workflow for LC-MS/MS analysis.

References

reducing sample degradation of (11Z)-3-oxohexadecenoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for (11Z)-3-oxohexadecenoyl-CoA. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the proper handling, storage, and use of this molecule, with a focus on minimizing sample degradation.

Troubleshooting Guides

This section addresses specific issues you may encounter during your experiments with this compound.

Issue 1: Inconsistent or lower-than-expected experimental results.

This is a common problem that can often be traced back to sample degradation. The two primary points of lability in this compound are the thioester bond and the cis double bond at position 11.

Potential CauseRecommended SolutionPrevention
Hydrolysis of the Thioester Bond Verify the pH of all buffers and solutions are between 6.0 and 7.5. Analyze a sample aliquot by HPLC or LC-MS/MS to check for the presence of the free fatty acid.Use freshly prepared buffers within the optimal pH range. Avoid prolonged exposure to pH values outside of 6.0-7.5. Store the compound in a buffered solution at low temperatures.
Isomerization of the (11Z) Double Bond Analyze the sample using a suitable chromatographic method (e.g., silver ion HPLC or GC-MS of the corresponding fatty acid methyl ester) to quantify the presence of the trans isomer.Protect the sample from light and heat. Avoid exposure to acidic conditions or sources of free radicals. Prepare fresh working solutions and use them promptly.
Oxidation of the Double Bond Use analytical methods such as mass spectrometry to detect oxidized byproducts.Degas solvents and use antioxidants (e.g., BHT) in your buffers, if compatible with your experimental system. Store the compound under an inert atmosphere (argon or nitrogen).
Enzymatic Degradation If working with cell lysates or tissue extracts, ensure that enzymatic activity is inhibited by using appropriate protease and esterase inhibitors. Heat inactivation of samples may be an option if the compound's stability at high temperatures is not a concern.Add a cocktail of protease and esterase inhibitors to your samples immediately after preparation. Keep samples on ice at all times.

Issue 2: Observing unexpected peaks in analytical chromatograms (HPLC, LC-MS).

The appearance of new peaks is a direct indication of sample degradation or contamination.

Potential Identity of New PeakMethod of ConfirmationLikely Cause of Formation
(11E)-3-oxohexadecenoyl-CoA (trans-isomer)Co-injection with a standard if available. Mass spectrometry will show the same mass but a different retention time.Exposure to heat, light, or acid.
(11Z)-3-oxohexadecanoic acidMass spectrometry will show a lower mass corresponding to the loss of the Coenzyme A moiety.Hydrolysis of the thioester bond due to improper pH.
Oxidized derivativesMass spectrometry will show an increase in mass (e.g., +16 Da for an epoxide).Exposure to oxygen, reactive oxygen species, or lack of antioxidants.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for this compound?

A1: The main degradation pathways are:

  • Hydrolysis of the thioester bond: This is a common issue with acyl-CoA molecules, leading to the formation of Coenzyme A and the corresponding free fatty acid. This process is accelerated by non-optimal pH conditions (alkaline or strongly acidic).

  • Isomerization of the (11Z) double bond: The cis double bond can isomerize to the more stable trans configuration. This can be catalyzed by heat, light, and acidic conditions.

  • Oxidation: The double bond is susceptible to oxidation, which can lead to the formation of various byproducts.

  • Enzymatic degradation: In biological samples, enzymes such as acyl-CoA thioesterases can hydrolyze the thioester bond.

Q2: What are the optimal storage conditions for this compound?

A2: For long-term storage, this compound should be stored as a lyophilized powder or in a non-aqueous solvent (e.g., ethanol) at -80°C under an inert atmosphere. For short-term storage of aqueous solutions, use a buffered solution at pH 6.0-7.5, aliquot to avoid freeze-thaw cycles, and store at -80°C.

Q3: How can I monitor the purity of my this compound sample?

A3: The purity can be assessed using High-Performance Liquid Chromatography (HPLC) coupled with a UV detector (monitoring at 260 nm for the adenine (B156593) base of CoA) or Mass Spectrometry (MS). LC-MS/MS is a powerful technique for identifying both the parent molecule and its degradation products.

Q4: Can I do anything to prevent the isomerization of the double bond during my experiments?

A4: Yes. To minimize isomerization, protect your samples from light by using amber vials or covering them with foil. Perform experiments at the lowest practical temperature and avoid acidic conditions. Prepare working solutions fresh and use them as quickly as possible.

Experimental Protocols

Protocol 1: HPLC-MS/MS Method for the Analysis of this compound and its Degradation Products

This protocol provides a general framework for the analysis of this compound. Optimization may be required for your specific instrumentation and experimental setup.

  • Liquid Chromatography:

    • Column: A C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size).

    • Mobile Phase A: 10 mM ammonium (B1175870) acetate (B1210297) in water, pH 6.8.

    • Mobile Phase B: Acetonitrile.

    • Gradient: Start with a low percentage of B, and gradually increase to elute the analytes. A typical gradient might be: 0-2 min, 5% B; 2-15 min, 5-95% B; 15-18 min, 95% B; 18-18.1 min, 95-5% B; 18.1-25 min, 5% B.

    • Flow Rate: 0.3 mL/min.

    • Column Temperature: 40°C.

    • Injection Volume: 5 µL.

  • Mass Spectrometry:

    • Ionization Mode: Electrospray Ionization (ESI), positive mode.

    • Scan Mode: Multiple Reaction Monitoring (MRM) for targeted analysis.

    • MRM Transitions (example):

      • This compound: Monitor the transition from the parent ion [M+H]+ to a specific fragment ion (e.g., the fragment corresponding to the loss of the acyl chain or a part of the CoA molecule).

      • (11Z)-3-oxohexadecanoic acid: Monitor the transition from its parent ion [M-H]- (in negative mode) or [M+H]+ to a characteristic fragment.

    • Source Parameters: Optimize capillary voltage, source temperature, and gas flows for maximum signal intensity.

Visualizations

degradation_pathway main This compound hydrolysis (11Z)-3-oxohexadecanoic Acid + CoA-SH main->hydrolysis Hydrolysis (improper pH) isomerization (11E)-3-oxohexadecenoyl-CoA main->isomerization Isomerization (heat, light, acid) oxidation Oxidized Products main->oxidation Oxidation (O2, ROS)

Caption: Primary degradation pathways of this compound.

experimental_workflow cluster_prep Sample Preparation cluster_analysis Analysis storage Retrieve from -80°C Storage thaw Thaw on Ice storage->thaw dilute Dilute in Cold, Buffered Solution (pH 6.0-7.5) thaw->dilute hplc_ms Inject into HPLC-MS/MS System dilute->hplc_ms Immediate Analysis data_acq Data Acquisition (MRM Mode) hplc_ms->data_acq data_proc Data Processing and Quantification data_acq->data_proc

Caption: Recommended workflow for handling and analyzing this compound.

Technical Support Center: Mass Spectrometry Analysis of (11Z)-3-oxohexadecenoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering poor signal intensity of (11Z)-3-oxohexadecenoyl-CoA during mass spectrometry experiments.

Troubleshooting Guide: Poor Signal of this compound

A weak or absent signal for this compound can stem from several factors, from sample preparation to instrument settings. This guide provides a systematic approach to identifying and resolving common issues.

Troubleshooting Workflow

Troubleshooting_Workflow Start Poor or No Signal for this compound Check_Standard 1. Verify Standard Integrity - Prepare fresh standard - Direct infusion analysis Start->Check_Standard Check_Sample_Prep 2. Evaluate Sample Preparation - Assess extraction efficiency - Check for degradation - Optimize cleanup Check_Standard->Check_Sample_Prep Standard OK Check_LC 3. Review LC Conditions - Mobile phase composition - Gradient optimization - Column integrity Check_Sample_Prep->Check_LC Sample Prep OK Check_MS 4. Optimize MS Parameters - Ionization mode (pos/neg) - Source parameters - Fragmentation energy Check_LC->Check_MS LC OK Resolve Signal Improved Check_MS->Resolve Parameters Optimized Experimental_Workflow Sample Biological Sample (Tissue or Cells) Extraction 1. Add Extraction Solvent & Internal Standard Sample->Extraction Homogenization 2. Homogenize/Lyse Extraction->Homogenization Precipitation 3. Protein Precipitation (Incubate on ice) Homogenization->Precipitation Centrifugation 4. Centrifuge Precipitation->Centrifugation Supernatant 5. Collect Supernatant Centrifugation->Supernatant Drying 6. Dry Down Supernatant->Drying Reconstitution 7. Reconstitute in Mobile Phase Drying->Reconstitution LCMS 8. LC-MS/MS Analysis Reconstitution->LCMS

Technical Support Center: (11Z)-3-oxohexadecenoyl-CoA Extraction

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in refining their extraction methods for (11Z)-3-oxohexadecenoyl-CoA.

Troubleshooting Guide

This guide addresses common issues encountered during the extraction of long-chain acyl-CoAs, including this compound.

Issue Potential Cause Recommended Solution
Low Yield/Recovery Incomplete cell or tissue lysis: The initial homogenization was insufficient to break down the sample and release the acyl-CoAs.Ensure thorough homogenization. For tissues, a glass homogenizer is recommended for effective disruption.[1] Optimize the ratio of extraction solvent to tissue weight; a 20-fold excess of solvent is often suggested.[1]
Degradation of this compound: Long-chain acyl-CoAs are susceptible to enzymatic and chemical breakdown.Perform all extraction steps on ice and work quickly to minimize degradation.[1] Use fresh, high-purity solvents. Flash-freeze tissue samples in liquid nitrogen and store them at -80°C if immediate processing is not possible. Avoid repeated freeze-thaw cycles.[1]
Inefficient Solid-Phase Extraction (SPE): The SPE column may not be performing optimally.Ensure the SPE column is properly conditioned and equilibrated before loading the sample.[1] Optimize the wash and elution steps to ensure the target molecule is retained and then effectively eluted.
Poor Purity Contamination with other lipids: The extraction method is not specific enough, leading to the co-extraction of other lipid species.A reverse Bligh-Dyer technique can be employed to separate complex lipids and phospholipids (B1166683) into a chloroform-rich phase, while the acyl-CoAs remain in the methanolic aqueous phase.[2]
Interference from other cellular components: The presence of other molecules can interfere with downstream analysis.Solid-phase extraction (SPE) is a crucial step for purification and can significantly increase recovery rates.[1]
Inconsistent Results Variability in sample handling: Differences in how samples are collected, stored, and processed can lead to inconsistent outcomes.Standardize your protocol for sample handling and storage. Immediate processing of fresh tissue is ideal.[1]
Instability of reagents: Degradation of solvents or buffers can affect extraction efficiency.Always use fresh, high-purity solvents and buffers.

Frequently Asked Questions (FAQs)

Q1: What is the most critical factor to consider when extracting this compound?

A1: The inherent instability of long-chain acyl-CoAs is a primary concern.[1] To mitigate degradation, it is crucial to work quickly, maintain low temperatures (i.e., on ice) throughout the procedure, and use high-purity reagents.[1] For tissue samples, immediate processing after collection is optimal. If storage is necessary, flash-freezing in liquid nitrogen and storing at -80°C is recommended to preserve the integrity of the analyte.[1]

Q2: I'm still getting low yields despite following the protocol. What else can I try?

A2: If you're experiencing low yields, consider incorporating an internal standard, such as heptadecanoyl-CoA, early in the extraction process.[1][2] This will help you to monitor and normalize for any loss of this compound during the extraction and purification steps. Additionally, ensuring complete homogenization of your sample is critical for efficient extraction.[1]

Q3: Can I use a different method than solid-phase extraction for purification?

A3: While solid-phase extraction (SPE) is a widely used and effective method for purifying long-chain acyl-CoAs, alternative techniques exist.[1] For instance, a reverse Bligh-Dyer extraction can be effective at removing complex lipids.[2] The choice of purification method will depend on your specific sample matrix and downstream analytical requirements.

Q4: What is the expected recovery rate for long-chain acyl-CoA extraction?

A4: Recovery rates can vary depending on the tissue type and the specific protocol used. However, with optimized methods that include solid-phase extraction, recovery rates of 70-80% have been reported for long-chain acyl-CoAs.[3]

Experimental Protocols

Below are detailed methodologies for the extraction of long-chain acyl-CoAs, which can be adapted for this compound.

Protocol 1: Solvent Extraction with Solid-Phase Extraction (SPE)

This protocol is a robust method for extracting and purifying long-chain acyl-CoAs from tissue samples.[1]

Materials:

  • Tissue sample (fresh or flash-frozen)

  • Glass homogenizer

  • 100 mM Potassium Phosphate (KH2PO4) buffer, pH 4.9

  • Acetonitrile (ACN)

  • Isopropanol

  • Saturated Ammonium (B1175870) Sulfate ((NH4)2SO4)

  • Weak anion exchange solid-phase extraction (SPE) columns

  • Methanol (B129727)

  • 2% Formic Acid

  • 2% and 5% Ammonium Hydroxide (NH4OH)

  • Internal standard (e.g., Heptadecanoyl-CoA)

Procedure:

  • Homogenization:

    • Weigh approximately 100 mg of frozen tissue.

    • In a pre-chilled glass homogenizer, add the tissue to 2 mL of ice-cold 100 mM KH2PO4 buffer (pH 4.9) containing the internal standard.

    • Homogenize thoroughly.

    • Add 2.0 mL of 2-propanol and homogenize again.

  • Extraction:

    • Add 0.25 mL of saturated (NH4)2SO4 and 4.0 mL of acetonitrile.

    • Vortex the mixture for 5 minutes.

    • Centrifuge at 1,900 x g for 5 minutes.

    • Collect the upper phase containing the acyl-CoAs.

  • Solid-Phase Extraction (SPE):

    • Condition the SPE column with 3 mL of methanol, then equilibrate with 3 mL of water.

    • Load the collected supernatant onto the SPE column.

    • Wash the column with 2.4 mL of 2% formic acid, followed by a wash with 2.4 mL of methanol.

    • Elute the acyl-CoAs first with 2.4 mL of 2% ammonium hydroxide, followed by a second elution with 2.4 mL of 5% ammonium hydroxide.

  • Sample Concentration:

    • Combine the eluted fractions.

    • Dry the sample under a stream of nitrogen at room temperature.

    • Reconstitute the dried sample in an appropriate solvent for your downstream analysis.

Protocol 2: Reverse Bligh-Dyer Extraction

This method is particularly useful for removing contaminating lipids.[2]

Materials:

  • Tissue homogenate

  • Chloroform

  • Methanol

  • C18 extraction columns

Procedure:

  • Extraction:

    • Extract the tissue homogenate using a reverse Bligh-Dyer technique. This will partition the complex lipids and phospholipids into the chloroform-rich organic phase.

    • The long-chain acyl-CoAs will be retained in the methanolic aqueous phase.

  • Purification:

    • Remove the methanol from the aqueous phase.

    • Further purify the acyl-CoAs from the methanolic aqueous phase using C18 extraction columns.

  • Elution and Analysis:

    • Elute the purified acyl-CoAs from the C18 column.

    • The sample is then ready for quantification by methods such as RP-HPLC.

Visualizations

Experimental Workflow for this compound Extraction

ExtractionWorkflow cluster_sample_prep Sample Preparation cluster_extraction Extraction cluster_purification Purification (SPE) cluster_analysis Analysis Tissue Tissue Sample Homogenization Homogenization (KH2PO4 Buffer + 2-Propanol) Tissue->Homogenization Solvent_Addition Solvent Addition (Acetonitrile + (NH4)2SO4) Homogenization->Solvent_Addition Centrifugation Centrifugation Solvent_Addition->Centrifugation Supernatant Collect Supernatant Centrifugation->Supernatant SPE_Loading Load on SPE Column Supernatant->SPE_Loading Wash Wash Column (Formic Acid + Methanol) SPE_Loading->Wash Elution Elute Acyl-CoAs (Ammonium Hydroxide) Wash->Elution Drying Dry Down Elution->Drying Reconstitution Reconstitute Drying->Reconstitution Analysis LC-MS/MS Analysis Reconstitution->Analysis

Caption: Workflow for the extraction and purification of this compound.

References

Technical Support Center: Analysis of (11Z)-3-Oxohexadecenoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming matrix effects during the analysis of (11Z)-3-oxohexadecenoyl-CoA by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and how do they affect the analysis of this compound?

A: Matrix effects are the alteration of ionization efficiency of an analyte by co-eluting compounds in the sample matrix.[1] In the analysis of this compound, components of the biological matrix (e.g., phospholipids, salts, proteins) can suppress or enhance the ionization of the target analyte in the mass spectrometer's ion source.[2] This leads to inaccurate and unreliable quantification, poor reproducibility, and reduced sensitivity.[1]

Q2: What is the most effective general strategy to counteract matrix effects in acyl-CoA analysis?

A: The most effective strategy is a combination of meticulous sample preparation to remove interfering matrix components and the use of a suitable internal standard, ideally a stable isotope-labeled version of the analyte, to compensate for any remaining matrix effects.[3][4] Optimizing chromatographic separation to resolve the analyte from matrix components is also crucial.[5]

Q3: What type of internal standard is recommended for the analysis of this compound?

A: The gold standard is a stable isotope-labeled (e.g., ¹³C or ¹⁵N) version of this compound, as it will have nearly identical chemical and physical properties and experience similar matrix effects. If a stable isotope-labeled standard is unavailable, a structurally similar odd-chain acyl-CoA, such as heptadecanoyl-CoA (C17:0-CoA), is a common alternative for long-chain acyl-CoA analysis.[6][7]

Q4: Which ionization mode is typically used for the analysis of this compound?

A: Positive ion electrospray ionization (ESI+) is commonly used for the analysis of long-chain acyl-CoAs.[2][4][6] This mode allows for sensitive detection and characteristic fragmentation patterns.

Q5: What is the characteristic fragmentation pattern for acyl-CoAs in MS/MS analysis?

A: Acyl-CoAs typically exhibit a characteristic neutral loss of a 507 Da fragment corresponding to the 3'-phospho-ADP moiety in positive ion mode.[5][8] This allows for the use of neutral loss scans or multiple reaction monitoring (MRM) to selectively detect acyl-CoAs.

Troubleshooting Guides

Problem 1: Low or No Signal for this compound
Potential Cause Recommended Solution
Inefficient Extraction Ensure thorough homogenization of the tissue or cell sample on ice. Use a proven extraction solvent mixture such as acetonitrile/isopropanol/water or an acidic protein precipitation agent like sulfosalicylic acid (SSA).[9][10]
Analyte Degradation Acyl-CoAs are susceptible to hydrolysis. Keep samples on ice or at 4°C throughout the extraction process. For long-term storage, snap-freeze samples in liquid nitrogen and store them at -80°C.[5]
Severe Ion Suppression The biological matrix can significantly suppress the analyte signal. Implement a more rigorous sample cleanup method, such as solid-phase extraction (SPE), to remove interfering components.[3] Optimize the chromatographic gradient to separate the analyte from the region where most matrix components elute.
Incorrect MS/MS Parameters Optimize MS/MS parameters, including precursor and product ion selection, collision energy, and cone voltage. These are instrument-specific and require empirical determination by infusing a standard of the analyte.
Problem 2: High Background Noise or Interfering Peaks
Potential Cause Recommended Solution
Contamination Use high-purity, LC-MS grade solvents and reagents. Ensure all labware (tubes, plates, vials) is clean and free from contaminants.
Matrix Interferences Improve sample cleanup using techniques like solid-phase extraction (SPE) to remove a broader range of interfering compounds.[3] Adjust the chromatographic method (e.g., gradient, column chemistry) to better resolve the analyte from interfering peaks.[5]
Carryover Implement a robust needle wash protocol in the autosampler, using a strong organic solvent. Inject a blank solvent sample after a high-concentration sample to check for carryover.
Problem 3: Poor Peak Shape or Shifting Retention Times
Potential Cause Recommended Solution
Column Degradation The high concentration of matrix components can degrade the performance of the analytical column over time. Use a guard column and replace it regularly. If peak shape deteriorates, replace the analytical column.
Inappropriate Reconstitution Solvent The solvent used to reconstitute the dried sample extract should be compatible with the initial mobile phase conditions to ensure good peak shape. A mismatch can lead to peak fronting or splitting.
pH of Mobile Phase The pH of the mobile phase can affect the retention and peak shape of acyl-CoAs. Ensure consistent pH preparation of your mobile phases.

Data Presentation

Table 1: Comparison of Sample Preparation Methods for Acyl-CoA Analysis

This table summarizes the recovery of various acyl-CoAs using two different protein precipitation methods. Higher recovery generally indicates a more efficient extraction and can contribute to reducing the relative impact of the matrix.

AnalyteRecovery with 10% TCA followed by SPE (%)Recovery with 2.5% SSA (%)
Malonyl-CoA2674
Acetyl-CoA3659
Propionyl-CoA6280
Isovaleryl-CoA5859
Data adapted from a study on short-chain acyl-CoAs, illustrating the differences in recovery between methods.[10]

Experimental Protocols

Protocol 1: Sample Preparation using Sulfosalicylic Acid (SSA) Precipitation

This protocol is a simple and effective method for the extraction of acyl-CoAs from biological samples.[10]

  • Homogenization: For tissue samples, weigh approximately 20-50 mg of frozen tissue and homogenize on ice in a suitable buffer. For cell pellets, resuspend in a small volume of cold buffer.

  • Internal Standard Spiking: Add an internal standard (e.g., C17:0-CoA) to the homogenate.

  • Protein Precipitation: Add ice-cold 2.5% (w/v) sulfosalicylic acid to the sample. Vortex vigorously for 1 minute.

  • Centrifugation: Centrifuge the sample at 15,000 x g for 10 minutes at 4°C.

  • Supernatant Collection: Carefully collect the supernatant, which contains the acyl-CoAs.

  • Analysis: Transfer the supernatant to an autosampler vial for immediate LC-MS/MS analysis.

Protocol 2: LC-MS/MS Analysis of this compound

This is a general method that should be optimized for your specific instrumentation.

  • LC System: UHPLC or HPLC system

  • Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm)

  • Mobile Phase A: 10 mM ammonium (B1175870) acetate (B1210297) in water

  • Mobile Phase B: Acetonitrile

  • Gradient: A linear gradient from 20% to 95% B over 15 minutes.

  • Flow Rate: 0.3 mL/min

  • Injection Volume: 5-10 µL

  • MS System: Triple quadrupole mass spectrometer

  • Ionization: ESI+

  • Analysis Mode: Multiple Reaction Monitoring (MRM)

MS/MS Parameter Determination for this compound:

  • Precursor Ion [M+H]⁺: The molecular weight of this compound is 1045.96 g/mol .[11] The expected precursor ion (m/z) in positive mode is 1046.97.

  • Product Ions: Infuse a standard solution of this compound into the mass spectrometer to determine the optimal product ions and collision energies. A common product ion will result from the neutral loss of 507 Da. Other product ions may also be present and can be used for confirmation.

Table 2: Example MRM Transitions for Long-Chain Acyl-CoAs

CompoundPrecursor Ion (m/z)Product Ion (m/z)
This compound (Predicted) 1047.0 539.7
Palmitoyl-CoA (C16:0)1006.6499.3
Oleoyl-CoA (C18:1)1032.6525.5
Heptadecanoyl-CoA (C17:0 - Internal Standard)1020.6513.3
Data for C16:0, C18:1, and C17:0-CoA are from existing literature.[7] The product ion for this compound is predicted based on the neutral loss of 507 Da.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_lcms LC-MS/MS Analysis sample Biological Sample (Tissue or Cells) homogenize Homogenization + Internal Standard sample->homogenize precipitate Protein Precipitation (e.g., 2.5% SSA) homogenize->precipitate centrifuge Centrifugation precipitate->centrifuge supernatant Collect Supernatant centrifuge->supernatant lc_separation LC Separation (C18 Column) supernatant->lc_separation Inject ms_detection MS/MS Detection (ESI+, MRM) lc_separation->ms_detection data_analysis Data Analysis (Quantification) ms_detection->data_analysis

Caption: Experimental workflow for this compound analysis.

troubleshooting_logic cluster_investigation Troubleshooting Steps cluster_solutions Potential Solutions start Poor Analytical Result (Low Signal, High Noise, etc.) check_sample_prep Review Sample Preparation - Efficient Lysis? - Analyte Stability? start->check_sample_prep check_chromatography Evaluate Chromatography - Peak Shape? - Retention Time Stability? start->check_chromatography check_ms Verify MS Parameters - Correct MRM? - Source Conditions? start->check_ms improve_cleanup Improve Sample Cleanup (e.g., use SPE) check_sample_prep->improve_cleanup use_is Use Stable Isotope IS check_sample_prep->use_is optimize_lc Optimize LC Method (Gradient, Column) check_chromatography->optimize_lc tune_ms Re-tune MS (Infuse Standard) check_ms->tune_ms

References

ensuring purity of synthetic (11Z)-3-oxohexadecenoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on ensuring the purity of synthetic (11Z)-3-oxohexadecenoyl-CoA. Below you will find frequently asked questions, troubleshooting guides, detailed experimental protocols, and relevant pathway diagrams to assist in your research.

Frequently Asked Questions (FAQs)

Q1: What are the common methods for synthesizing this compound?

Q2: What are the most critical factors affecting the purity of the final product?

A2: Several factors can impact the final purity. The purity of the starting materials, particularly the (11Z)-3-oxohexadecenoic acid, is crucial. Side reactions during the coupling of the fatty acid to CoA can lead to impurities. Furthermore, the inherent instability of the molecule, especially the unsaturated bond's susceptibility to oxidation and the thioester bond's susceptibility to hydrolysis, can lead to degradation if not handled and stored properly.[4][5]

Q3: How can I purify synthetic this compound?

A3: The most effective and widely used method for purifying long-chain acyl-CoA esters is reverse-phase high-performance liquid chromatography (RP-HPLC).[6][7] A C18 column is typically employed with a gradient elution using a buffered aqueous solvent and an organic solvent like acetonitrile (B52724) or methanol.[6][7] Solid-phase extraction (SPE) can also be used as a preliminary purification step to remove major contaminants before the final HPLC polishing.[8]

Q4: What analytical techniques are recommended for purity assessment?

A4: A combination of analytical techniques is recommended for a thorough purity assessment.

  • RP-HPLC with UV detection (at 260 nm for the adenine (B156593) part of CoA) is used to determine the percentage purity by peak area.[6]

  • Liquid Chromatography-Mass Spectrometry (LC-MS/MS) provides confirmation of the molecular weight and structural information through fragmentation patterns.[9][10][11]

  • Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is essential for confirming the precise chemical structure, including the position and cis configuration of the double bond.[12]

Q5: How should I properly store this compound to prevent degradation?

A5: Due to its susceptibility to oxidation and hydrolysis, proper storage is critical. The compound should be stored at very low temperatures, preferably at -80°C. It is also advisable to store it under an inert atmosphere (e.g., argon or nitrogen) to minimize oxidation of the double bond.[13] For long-term storage, lyophilization from a suitable buffer can improve stability. Avoid repeated freeze-thaw cycles.

Troubleshooting Guide

Issue EncounteredPossible Cause(s)Recommended Solution(s)
Multiple peaks in HPLC chromatogram after synthesis. 1. Incomplete reaction (unreacted fatty acid or CoA).2. Presence of side-products from the coupling reaction.3. Isomerization of the double bond from cis to trans.1. Optimize reaction conditions (time, temperature, stoichiometry).2. Improve the purification protocol, e.g., by adjusting the HPLC gradient.3. Characterize the isomers by NMR and optimize synthesis to minimize isomerization.
Low yield of the final product. 1. Inefficient coupling of the fatty acid to CoA.2. Degradation of the product during workup or purification.3. Inaccurate quantification.1. Experiment with different coupling reagents or enzymatic methods.[1][2]2. Work at low temperatures and use degassed solvents.3. Use a validated standard for accurate quantification.
Gradual loss of purity during storage. 1. Oxidation of the (11Z) double bond.2. Hydrolysis of the thioester bond.1. Store under an inert gas (argon or nitrogen) at -80°C.[13]2. Ensure the sample is free of moisture before storage. Lyophilize if possible.
Mass spectrometry shows a mass different from the expected molecular weight. 1. Presence of adducts (e.g., sodium, potassium).2. Degradation of the molecule (e.g., hydrolysis leading to loss of CoA).3. Oxidation (addition of oxygen atoms).1. Check for common adducts in the mass spectrum.2. Analyze by LC-MS to separate the parent compound from degradation products.3. Prepare and handle the sample under oxygen-free conditions.
NMR spectrum does not confirm the (11Z) cis configuration. 1. Isomerization during synthesis or purification.2. Incorrect assignment of NMR signals.1. Modify synthetic steps to be stereospecific. Use milder reaction conditions.2. Utilize 2D-NMR techniques (e.g., COSY, NOESY) for unambiguous structural elucidation.[12]

Experimental Protocols

Protocol 1: Chemo-enzymatic Synthesis of this compound

This protocol is a representative method based on the synthesis of similar long-chain acyl-CoAs.

Step 1: Synthesis of (11Z)-3-oxohexadecenoic acid. This step requires multi-step organic synthesis to construct the carbon chain with the desired functionality. A plausible route involves the Wittig reaction to introduce the Z-double bond, followed by chain elongation and oxidation to introduce the 3-oxo group. Due to the complexity, it is recommended to follow a specific literature procedure for this precursor.

Step 2: Activation and Coupling to Coenzyme A.

  • Activation: The synthesized (11Z)-3-oxohexadecenoic acid is activated, for example, by converting it to its N-hydroxysuccinimide (NHS) ester.[2] Dissolve the fatty acid in a suitable anhydrous solvent (e.g., dichloromethane) and react it with N,N'-dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide.

  • Coupling: The purified NHS ester is then reacted with the free thiol group of Coenzyme A.

    • Dissolve Coenzyme A trilithium salt in an aqueous buffer (e.g., sodium bicarbonate, pH ~8.0).

    • Add a solution of the NHS ester in an organic solvent (e.g., tetrahydrofuran) dropwise to the CoA solution while stirring vigorously at room temperature.

    • Monitor the reaction progress by HPLC. The reaction is typically complete within a few hours.

Protocol 2: HPLC Purification

Instrumentation and Reagents:

  • HPLC system with a UV detector

  • C18 reverse-phase column (e.g., 5 µm particle size, 4.6 x 250 mm)

  • Solvent A: 50 mM potassium phosphate (B84403) buffer, pH 5.3

  • Solvent B: Acetonitrile

ParameterValue
Column C18 Reverse-Phase (5 µm, 4.6 x 250 mm)
Mobile Phase A 50 mM Potassium Phosphate, pH 5.3
Mobile Phase B Acetonitrile
Flow Rate 1.0 mL/min
Detection 260 nm
Gradient 0-5 min: 10% B5-35 min: 10% to 90% B (linear gradient)35-40 min: 90% B40-45 min: 90% to 10% B (linear gradient)45-55 min: 10% B (re-equilibration)

Procedure:

  • Acidify the crude synthesis reaction mixture to pH ~4-5 with dilute HCl.

  • Filter the mixture to remove any precipitate.

  • Inject the filtered solution onto the equilibrated HPLC column.

  • Collect fractions corresponding to the major product peak.

  • Pool the pure fractions and immediately freeze and lyophilize to obtain the final product as a stable powder.

Protocol 3: Purity Analysis

1. HPLC Analysis: Use the same HPLC conditions as described in the purification protocol to analyze the purity of the final product. The purity is determined by calculating the peak area of the product as a percentage of the total peak area at 260 nm.

2. LC-MS/MS Analysis:

  • Instrumentation: A C18 column coupled to a triple quadrupole or Q-TOF mass spectrometer with an electrospray ionization (ESI) source.

  • Mobile Phase: A gradient of acetonitrile in water, both containing 0.1% formic acid, is commonly used.

  • Expected Ions: The analysis should be performed in positive ion mode.

Ion TypeDescriptionExpected m/z
[M+H]⁺ Protonated molecule~1022.4
[M+Na]⁺ Sodium adduct~1044.4
Fragment Ion Characteristic fragment from the neutral loss of the phosphopantetheine moiety[M+H - 507]⁺

3. NMR Spectroscopy: Dissolve the sample in a suitable deuterated solvent (e.g., D₂O or CD₃OD).

Proton GroupApproximate Chemical Shift (δ, ppm)Multiplicity
Adenine H-8, H-2 8.0 - 8.5s
Anomeric Ribose H-1' ~6.1d
Olefinic (-CH=CH-) 5.3 - 5.5m
Methylene alpha to C=O (-CH₂-CO-) ~3.6s
Methylene alpha to S (-S-CH₂-) ~3.0t
Allylic (-CH₂-CH=) ~2.0m
Terminal Methyl (-CH₃) ~0.9t

Visualizations

Experimental Workflow

G cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Purity Analysis start Start: (11Z)-3-oxohexadecenoic Acid + CoA reaction Coupling Reaction (e.g., NHS ester method) start->reaction crude Crude Product Mixture reaction->crude hplc RP-HPLC Purification crude->hplc fractions Collect Pure Fractions hplc->fractions lyophilize Lyophilization fractions->lyophilize final_product Final Product: This compound lyophilize->final_product hplc_analysis HPLC-UV (Purity %) final_product->hplc_analysis lcms_analysis LC-MS/MS (Identity) final_product->lcms_analysis nmr_analysis NMR (Structure) final_product->nmr_analysis

Caption: Workflow for synthesis, purification, and analysis of this compound.

Signaling Pathway Involvement

Long-chain acyl-CoAs, including unsaturated species, are important signaling molecules that regulate cellular energy metabolism. One key pathway they influence is the AMP-activated protein kinase (AMPK) pathway.[14]

G lcfa This compound (and other LCFA-CoAs) ampk AMPK lcfa->ampk allosteric activation acc Acetyl-CoA Carboxylase (ACC) lcfa->acc allosteric inhibition ampk->acc phosphorylation (inhibition) malonyl Malonyl-CoA acc->malonyl cpt1 CPT1 malonyl->cpt1 inhibition beta_ox Fatty Acid β-Oxidation cpt1->beta_ox atp ATP Production beta_ox->atp

References

Technical Support Center: Optimizing Enzyme Assays for (11Z)-3-Oxohexadecenoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for optimizing enzyme assays involving (11Z)-3-oxohexadecenoyl-CoA. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance for troubleshooting and refining experimental conditions.

Frequently Asked Questions (FAQs)

Q1: What enzyme is expected to act on this compound?

A1: this compound is an intermediate in the β-oxidation of unsaturated fatty acids. Due to the presence of a cis double bond at the Δ11 position, which after several rounds of β-oxidation becomes a Δ3 cis or trans double bond, the key enzyme required for its metabolism is Δ3,Δ2-enoyl-CoA isomerase (EC 5.3.3.8). This enzyme catalyzes the conversion of the cis- or trans-Δ3 double bond to a trans-Δ2 double bond, which is a necessary step for the subsequent reactions in the β-oxidation pathway.[1][2][3][4]

Q2: What are the common methods to assay Δ3,Δ2-enoyl-CoA isomerase activity?

A2: There are two primary methods for assaying Δ3,Δ2-enoyl-CoA isomerase activity:

  • Spectrophotometric Assays: These are typically coupled enzyme assays where the product of the isomerase reaction is acted upon by subsequent enzymes in the β-oxidation pathway, leading to a measurable change in absorbance. A common approach is to use a coupling enzyme like enoyl-CoA hydratase and monitor the decrease in absorbance at a specific wavelength.

  • High-Performance Liquid Chromatography (HPLC)-based Assays: These methods directly measure the conversion of the substrate to the product by separating the two compounds using reverse-phase HPLC and quantifying them by UV detection.[5][6][7][8]

Q3: My spectrophotometric assay shows no or very low activity. What are the possible causes?

A3: Low or no activity in a spectrophotometric assay can stem from several factors:

  • Inactive Coupling Enzyme: The subsequent enzyme(s) in your coupled assay may be inactive or inhibited.

  • Incorrect Wavelength: Ensure you are monitoring the correct wavelength for the specific substrate and coupling reaction.

  • Suboptimal Buffer Conditions: The pH, ionic strength, or presence of certain ions in your buffer may not be optimal for the isomerase or the coupling enzyme.

  • Substrate Instability: Fatty acyl-CoAs can be unstable in aqueous solutions. Prepare fresh substrate solutions and keep them on ice.

Q4: I am observing high background noise in my spectrophotometric assay. How can I reduce it?

A4: High background noise can obscure your signal. Consider the following:

  • Purity of Substrate and Reagents: Impurities in your substrate or other reagents can lead to side reactions that contribute to background absorbance.

  • Non-enzymatic Substrate Degradation: Ensure that the change in absorbance is enzyme-dependent by running a control reaction without the enzyme.

  • Interfering Substances: Components in your enzyme preparation or sample matrix could interfere with the assay.[9]

Q5: How can I confirm that the observed activity is indeed from Δ3,Δ2-enoyl-CoA isomerase?

A5: To confirm the specificity of the reaction, you can:

  • Use a known inhibitor of Δ3,Δ2-enoyl-CoA isomerase.

  • Perform the assay with a known substrate for the enzyme to validate your assay setup.

  • Analyze the reaction product using HPLC or mass spectrometry to confirm its identity as the expected isomerized product.

Troubleshooting Guides

Spectrophotometric Assay Troubleshooting
IssuePossible CauseRecommended Solution
No or Low Signal Inactive enzyme (isomerase or coupling enzyme).Test the activity of each enzyme separately with a known substrate. Prepare fresh enzyme dilutions.
Incorrect assay buffer pH or composition.Optimize the buffer pH (typically around 7.5-8.5). Test different buffer systems (e.g., Tris-HCl, HEPES).
Substrate concentration is too low.Determine the Km of the enzyme for the substrate and use a concentration well above it (e.g., 5-10 times Km).
Presence of inhibitors in the sample.Dialyze or desalt the enzyme preparation. Include a control with a known amount of purified enzyme to check for inhibition.
High Background Signal Non-enzymatic reaction.Run a control reaction without the enzyme. If the background is high, consider purifying the substrate.
Contaminating enzymes in the sample.Purify the enzyme of interest. Use specific inhibitors for potential contaminating enzymes.
Light scattering from precipitated protein.Centrifuge the reaction mixture before reading the absorbance.
Non-linear Reaction Rate Substrate depletion.Use a lower enzyme concentration or a higher substrate concentration.
Enzyme instability.Perform the assay at a lower temperature. Check the stability of the enzyme in the assay buffer over time.
Product inhibition.Analyze the reaction progress over a shorter time period. Dilute the enzyme.
HPLC-Based Assay Troubleshooting
IssuePossible CauseRecommended Solution
Poor Peak Shape (Tailing or Fronting) Incompatible mobile phase or pH.Adjust the mobile phase composition and pH. Ensure the sample is dissolved in the mobile phase.
Column degradation.Use a guard column. If the main column is old, replace it.
Poor Resolution Between Substrate and Product Inappropriate mobile phase gradient.Optimize the gradient slope and duration. Try an isocratic elution if the retention times are close.
Wrong column chemistry.Select a column with a different stationary phase (e.g., C8 instead of C18) or a different particle size.
Inconsistent Retention Times Fluctuation in pump pressure or temperature.Ensure the HPLC system is properly maintained and equilibrated. Use a column oven for temperature control.
Air bubbles in the system.Degas the mobile phase thoroughly.
Low Signal Intensity Low detector sensitivity.Check the lamp and detector settings. Ensure the detection wavelength is optimal for acyl-CoAs (typically around 260 nm).
Sample degradation.Prepare fresh samples and keep them cold until injection.

Experimental Protocols

Protocol 1: Coupled Spectrophotometric Assay for Δ3,Δ2-Enoyl-CoA Isomerase

This protocol is a general guideline and may require optimization for your specific enzyme and substrate.

Principle: The isomerization of this compound to the trans-Δ2 isomer is coupled to the reaction of a subsequent β-oxidation enzyme, such as enoyl-CoA hydratase. The hydration of the trans-Δ2-enoyl-CoA by enoyl-CoA hydratase leads to a decrease in absorbance at a specific wavelength (e.g., 263 nm for many enoyl-CoA substrates).

Materials:

  • Purified or partially purified Δ3,Δ2-enoyl-CoA isomerase

  • Purified enoyl-CoA hydratase (coupling enzyme)

  • This compound (substrate)

  • Assay Buffer: e.g., 50 mM Tris-HCl, pH 8.0, containing 50 mM KCl and 1 mM DTT

  • UV-transparent cuvettes or microplate

  • Spectrophotometer capable of reading in the UV range

Procedure:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., water or a buffer) and determine its concentration spectrophotometrically.

  • Prepare the reaction mixture in a cuvette or microplate well by adding the assay buffer, a saturating amount of enoyl-CoA hydratase, and the substrate to a final volume of, for example, 200 µL.

  • Equilibrate the reaction mixture to the desired temperature (e.g., 25°C or 37°C).

  • Initiate the reaction by adding a small volume of the Δ3,Δ2-enoyl-CoA isomerase preparation.

  • Immediately start monitoring the decrease in absorbance at the appropriate wavelength (e.g., 263 nm) over time.

  • Calculate the initial reaction rate from the linear portion of the absorbance vs. time plot.

  • Run a control reaction without the isomerase to account for any non-enzymatic substrate degradation or background reaction.

Protocol 2: HPLC-Based Assay for Δ3,Δ2-Enoyl-CoA Isomerase

Principle: This method directly measures the conversion of the substrate to the product by separating them via reverse-phase HPLC and quantifying the area under each peak.

Materials:

  • Purified or partially purified Δ3,Δ2-enoyl-CoA isomerase

  • This compound (substrate)

  • Reaction Buffer: e.g., 50 mM Tris-HCl, pH 8.0

  • Quenching Solution: e.g., 10% acetic acid

  • HPLC system with a UV detector

  • Reverse-phase C18 column

  • Mobile Phase A: e.g., 50 mM potassium phosphate (B84403) buffer, pH 5.5

  • Mobile Phase B: e.g., Acetonitrile

Procedure:

  • Prepare a stock solution of this compound.

  • Set up the enzymatic reaction by incubating the substrate with the enzyme in the reaction buffer at a controlled temperature.

  • At various time points, take aliquots of the reaction mixture and stop the reaction by adding the quenching solution.

  • Centrifuge the quenched samples to pellet any precipitated protein.

  • Inject a known volume of the supernatant onto the C18 column.

  • Elute the substrate and product using a suitable gradient of Mobile Phase B in Mobile Phase A. An example gradient could be: 10-90% B over 20 minutes.[5]

  • Monitor the elution profile at 260 nm.

  • Identify the peaks corresponding to the substrate and product by comparing their retention times with authentic standards (if available) or by analyzing samples from a time-course experiment.

  • Quantify the amount of substrate consumed and product formed by integrating the area under their respective peaks.

Visualizations

Fatty_Acid_Beta_Oxidation_Unsaturated cluster_0 Mitochondrial Matrix Fatty_Acyl_CoA (11Z)-Hexadecenoyl-CoA Beta_Oxidation_Cycles β-Oxidation (n cycles) Fatty_Acyl_CoA->Beta_Oxidation_Cycles Substrate This compound Beta_Oxidation_Cycles->Substrate Isomerase Δ3,Δ2-Enoyl-CoA Isomerase Substrate->Isomerase Isomerization Product trans-Δ2-Enoyl-CoA Intermediate Isomerase->Product Next_Steps Further β-Oxidation (Hydratase, Dehydrogenase, Thiolase) Product->Next_Steps Acetyl_CoA Acetyl-CoA Next_Steps->Acetyl_CoA Troubleshooting_Logic Start Enzyme Assay Problem Encountered No_Signal No / Low Activity Start->No_Signal High_Background High Background Start->High_Background Non_Linear Non-linear Rate Start->Non_Linear Check_Enzyme Check Enzyme Activity (Isomerase & Coupling) No_Signal->Check_Enzyme Check_Buffer Optimize Buffer (pH, Ions) No_Signal->Check_Buffer Check_Substrate Check Substrate (Concentration, Stability) No_Signal->Check_Substrate Control_No_Enzyme Run No-Enzyme Control High_Background->Control_No_Enzyme Check_Reagents Check Reagent Purity High_Background->Check_Reagents Check_Concentrations Adjust Enzyme/Substrate Concentration Non_Linear->Check_Concentrations Check_Stability Assess Enzyme Stability Non_Linear->Check_Stability

References

Technical Support Center: Navigating the Instability of Unsaturated Acyl-CoAs

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with unsaturated acyl-CoAs. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experiments due to the inherent instability of these molecules.

Frequently Asked Questions (FAQs)

Q1: Why are unsaturated acyl-CoAs so unstable?

Unsaturated acyl-CoAs are susceptible to degradation through several mechanisms:

  • Hydrolysis: The thioester bond is prone to hydrolysis, especially in aqueous solutions that are alkaline or strongly acidic.[1] This instability increases with the length of the fatty acid chain.[1]

  • Oxidation: The presence of double bonds in the acyl chain makes these molecules vulnerable to oxidation.[2] Polyunsaturated fatty acyl (PUFA) chains are particularly susceptible to peroxidation.

  • Enzymatic Degradation: Cellular extracts contain various enzymes, such as acyl-CoA thioesterases (ACOTs), that can hydrolyze acyl-CoAs to free fatty acids and Coenzyme A.[2]

Q2: What are the ideal short-term storage conditions for unsaturated acyl-CoA solutions?

For short-term storage (up to 24 hours) during an experiment, it is recommended to keep unsaturated acyl-CoA solutions on an autosampler at 4°C.[3][4] The choice of solvent is critical for stability. Methanol (B129727) has been shown to provide the best stability for acyl-CoAs over tested time periods.[1] A solution of 50% methanol in 50 mM ammonium (B1175870) acetate (B1210297) (pH 7) is also a common choice for reconstituting dry samples.[1]

Q3: What are the recommended long-term storage conditions for unsaturated acyl-CoAs?

For long-term storage, it is crucial to store unsaturated acyl-CoAs at -80°C.[5] Storage at -20°C may not be sufficient to prevent degradation over extended periods. It is also advisable to store them as dry pellets under an inert gas (e.g., argon or nitrogen) to minimize oxidation and hydrolysis. Aliquoting the samples before freezing can help avoid repeated freeze-thaw cycles, which can accelerate degradation.

Q4: How does pH affect the stability of unsaturated acyl-CoAs?

Unsaturated acyl-CoAs are most stable in slightly acidic to neutral pH conditions (around pH 4.9-7).[1][6] They are unstable in alkaline and strongly acidic solutions due to increased rates of hydrolysis.[1] When preparing buffers or mobile phases for chromatography, maintaining the pH within this optimal range is essential.

Troubleshooting Guides

Issue 1: Inconsistent or low recovery of unsaturated acyl-CoAs after extraction.

Possible Causes & Solutions:

  • Suboptimal Extraction Solvent: The choice of extraction solvent is critical for efficient recovery. A common and effective method involves homogenization in a cold organic solvent mixture, such as acetonitrile/methanol/water (2:2:1, v/v/v).[7] For tissue samples, an extraction with acetonitrile/2-propanol followed by potassium phosphate (B84403) buffer has been shown to yield high recoveries.[8]

  • Enzymatic Degradation During Sample Preparation: To minimize enzymatic activity, it is crucial to work quickly and keep samples on ice at all times.[5] Quenching metabolic activity by immediately homogenizing cells or tissues in a cold solvent is a critical first step.

  • Inefficient Phase Separation: If using a liquid-liquid extraction method, ensure complete phase separation to avoid loss of the acyl-CoA-containing layer. Centrifugation at 4°C can aid in this process.[5]

  • Loss During Solid-Phase Extraction (SPE): Incomplete elution or irreversible binding to the SPE sorbent can lead to low recovery. Ensure the SPE column is properly conditioned and equilibrated before loading the sample. Use the appropriate elution solvent at the correct pH to ensure the release of your target molecules.

Issue 2: Poor peak shape (tailing, broadening) in LC-MS/MS analysis.

Possible Causes & Solutions:

  • Secondary Interactions with the Column: The phosphate groups on the CoA moiety can interact with the metal surfaces of the LC system, leading to peak tailing. Using a column with a high-purity silica (B1680970) base and operating at an optimal pH (around 5.0) can help mitigate this.

  • Suboptimal Mobile Phase Composition: The concentration of the buffer in the mobile phase can significantly impact peak shape. Increasing the concentration of ammonium acetate (e.g., to 100 mM in mobile phase A) has been shown to improve peak tailing.

  • Column Contamination: Buildup of matrix components on the column can lead to poor peak shape. Regularly flushing the column and using a guard column can help prevent this.

  • Inappropriate Injection Solvent: The injection solvent should be compatible with the initial mobile phase conditions to avoid peak distortion. Reconstituting the dried extract in a solvent like methanol or a methanol/ammonium acetate solution is often a good choice.[1]

Issue 3: Suspected degradation of unsaturated acyl-CoAs during analysis.

Possible Causes & Solutions:

  • Instability in Aqueous Mobile Phases: As previously mentioned, aqueous solutions can lead to the hydrolysis of acyl-CoAs. Minimize the time samples spend in aqueous solutions, especially at room temperature.

  • Oxidation: The double bonds in unsaturated acyl-CoAs are susceptible to oxidation. While challenging to completely eliminate, working with freshly prepared solutions and minimizing exposure to air can help. The use of antioxidants is a potential strategy, though their compatibility with the analytical method must be considered.

  • Temperature Effects: Higher temperatures can accelerate degradation. Ensure the autosampler is kept at a low temperature (e.g., 4°C) throughout the analytical run.[3][4]

Data Presentation

Table 1: Stability of Acyl-CoAs in Different Solvents at 4°C over 48 Hours

Acyl-CoASolventCoefficient of Variation (CV %)
Acetyl-CoA50% Methanol / 50% 50mM Ammonium Acetate (pH 7)~5%
Palmitoyl-CoA50% Methanol / 50% 50mM Ammonium Acetate (pH 7)~8%
Oleoyl-CoA50% Methanol / 50% 50mM Ammonium Acetate (pH 7)~10%
Acetyl-CoAWater>20%
Palmitoyl-CoAWater>30%
Oleoyl-CoAWater>35%
Acetyl-CoAMethanol<5%
Palmitoyl-CoAMethanol<5%
Oleoyl-CoAMethanol<5%

Data synthesized from qualitative and quantitative statements in the literature. The CV represents the percentage of degradation over the time period.[1][3][4]

Experimental Protocols

Protocol 1: Extraction of Unsaturated Acyl-CoAs from Mammalian Cells
  • Cell Harvesting:

    • For adherent cells, aspirate the culture medium and wash the cell monolayer twice with ice-cold PBS.

    • For suspension cells, pellet the cells by centrifugation (e.g., 500 x g for 5 minutes at 4°C), aspirate the supernatant, and wash the cell pellet twice with ice-cold PBS.

  • Metabolic Quenching and Lysis:

    • Add 1 mL of ice-cold methanol to the cell plate or pellet.

    • For adherent cells, use a cell scraper to scrape the cells in the cold methanol.

    • Transfer the cell lysate to a pre-chilled microcentrifuge tube.

  • Extraction:

    • Vortex the cell lysate vigorously for 1 minute.

    • Centrifuge at 15,000 x g for 10 minutes at 4°C to pellet cell debris.

  • Supernatant Collection:

    • Carefully transfer the supernatant, which contains the acyl-CoAs, to a new pre-chilled tube.

  • Drying and Reconstitution:

    • Dry the supernatant using a vacuum concentrator or a stream of nitrogen.

    • Reconstitute the dried extract in a small volume (e.g., 50-100 µL) of a suitable solvent for LC-MS analysis (e.g., methanol or 50% methanol in 50 mM ammonium acetate, pH 7).

  • Final Centrifugation:

    • Vortex the reconstituted sample briefly and centrifuge at 15,000 x g for 10 minutes at 4°C to pellet any insoluble material.

    • Transfer the clear supernatant to an autosampler vial for analysis.

Protocol 2: Solid-Phase Extraction (SPE) for Acyl-CoA Purification from Tissue
  • Sample Preparation:

    • Homogenize approximately 100 mg of frozen tissue in a methanol-chloroform (2:1 by volume) solution on ice.[5]

    • Centrifuge the homogenate at 1300g for 15 minutes at 4°C.[5]

    • Collect the supernatant and induce phase separation by adding 10 mM ammonium formate (B1220265) and chloroform.[5]

    • Centrifuge again and collect the upper aqueous layer containing the acyl-CoAs.[5]

  • SPE Column Conditioning:

    • Condition a weak anion reverse phase SPE column with 3 mL of methanol.[5]

  • SPE Column Equilibration:

    • Equilibrate the column with 3 mL of water.[5]

  • Sample Loading:

    • Load the aqueous supernatant from step 1 onto the SPE column.[5]

  • Washing:

    • Wash the column with 2.4 mL of 2% formic acid.[5]

    • Follow with a second wash of 2.4 mL of methanol.[5]

  • Elution:

    • Elute the acyl-CoAs with 2.4 mL of 2% ammonium hydroxide.[5]

    • Perform a second elution with 2.4 mL of 5% ammonium hydroxide.[5]

  • Drying and Reconstitution:

    • Combine the two eluted fractions and dry under a stream of nitrogen at room temperature.[5]

    • Reconstitute the sample in 100 µL of 50% methanol for LC-MS/MS analysis.[5]

Protocol 3: LC-MS/MS Analysis of Unsaturated Acyl-CoAs
  • Liquid Chromatography (LC):

    • Column: A C18 reversed-phase column (e.g., 100 x 2.1 mm, 3.5 µm) is commonly used.

    • Mobile Phase A: 100 mM ammonium formate in water, pH adjusted to 5.0.

    • Mobile Phase B: Acetonitrile with 5 mM ammonium formate.

    • Gradient: A typical gradient would start with a low percentage of mobile phase B, ramping up to a high percentage to elute the more hydrophobic long-chain acyl-CoAs, followed by a re-equilibration step.

    • Flow Rate: 0.2 - 0.4 mL/min.

    • Column Temperature: 42°C.

  • Mass Spectrometry (MS):

    • Ionization Mode: Electrospray ionization (ESI) in positive ion mode is often preferred for its sensitivity.

    • Analysis Mode: Multiple Reaction Monitoring (MRM) is used for targeted quantification, monitoring the transition from the precursor ion to a specific product ion.

    • Precursor Ion: The [M+H]+ ion of the specific acyl-CoA.

    • Product Ion: A common product ion for acyl-CoAs corresponds to the neutral loss of the 3'-phospho-ADP moiety (507 Da).[1]

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis start Start: Cell Culture or Tissue Sample harvest Harvest Cells / Homogenize Tissue (on ice) start->harvest quench Metabolic Quenching (cold methanol) harvest->quench extract Extraction & Centrifugation quench->extract dry Dry Down Supernatant extract->dry reconstitute Reconstitute in Injection Solvent dry->reconstitute lcms LC-MS/MS Analysis reconstitute->lcms data Data Processing & Quantification lcms->data troubleshooting_logic cluster_problem Problem Identification cluster_causes Potential Causes cluster_solutions Solutions problem Poor/Inconsistent Results cause1 Sample Degradation? problem->cause1 cause2 Low Recovery? problem->cause2 cause3 Poor Peak Shape? problem->cause3 sol1a Check Storage Conditions (-80°C, inert gas) cause1->sol1a sol1b Minimize Freeze-Thaw Cycles cause1->sol1b sol1c Work Quickly on Ice cause1->sol1c sol2a Optimize Extraction Solvent cause2->sol2a sol2b Validate SPE Protocol cause2->sol2b sol3a Adjust Mobile Phase pH cause3->sol3a sol3b Increase Buffer Concentration cause3->sol3b sol3c Use Guard Column cause3->sol3c signaling_pathway cluster_inputs Inputs cluster_activation Activation cluster_fates Metabolic Fates fatty_acid Unsaturated Fatty Acid acyl_coa_synthetase Acyl-CoA Synthetase fatty_acid->acyl_coa_synthetase coenzyme_a Coenzyme A coenzyme_a->acyl_coa_synthetase atp ATP atp->acyl_coa_synthetase unsaturated_acyl_coa Unsaturated Acyl-CoA acyl_coa_synthetase->unsaturated_acyl_coa beta_oxidation Beta-Oxidation unsaturated_acyl_coa->beta_oxidation lipid_synthesis Complex Lipid Synthesis unsaturated_acyl_coa->lipid_synthesis signaling Cell Signaling unsaturated_acyl_coa->signaling

References

Technical Support Center: Best Practices for Handling Long-Chain Acyl-CoAs

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the handling and analysis of long-chain acyl-CoAs (LCACoAs). This resource is tailored for researchers, scientists, and drug development professionals, providing troubleshooting guidance and frequently asked questions to ensure the integrity and accuracy of your experimental results.

Frequently Asked Questions (FAQs)

Q1: What are the most critical factors influencing the successful recovery of long-chain acyl-CoAs?

A1: The recovery of LCACoAs is highly dependent on three primary factors:

  • Sample Handling and Storage: Due to their instability, it is optimal to process fresh tissue immediately. If storage is necessary, samples must be flash-frozen in liquid nitrogen and stored at -80°C to minimize enzymatic and chemical degradation.[1] Repeated freeze-thaw cycles should be strictly avoided as they can significantly compromise the stability of these lipid molecules.[1]

  • Extraction Methodology: The choice of extraction solvents and the overall method are crucial. A widely used and effective approach involves homogenizing the tissue in an acidic buffer, followed by extraction with organic solvents like acetonitrile (B52724) and isopropanol.[1][2][3] The use of solid-phase extraction (SPE) is also frequently employed to purify the sample and enhance recovery rates.[1][2][3]

  • Analyte Stability: Long-chain acyl-CoAs are susceptible to degradation. Therefore, it is essential to work quickly, on ice, and use appropriate buffers and solvents to maintain the integrity of the analytes throughout the extraction process.

Q2: I am observing low yields of long-chain acyl-CoAs in my extracts. What are the likely causes and how can I troubleshoot this?

A2: Low recovery of LCACoAs can be attributed to several factors. Here's a troubleshooting guide:

  • Suboptimal Extraction: Ensure your homogenization is thorough and the solvent ratios are precise. An effective combination is an acidic potassium phosphate (B84403) buffer with an acetonitrile:isopropanol:methanol mixture.[4] Consider incorporating a solid-phase extraction (SPE) step to improve purity and yield.[2]

  • Analyte Degradation: Minimize the time between sample collection and extraction. Always work on ice and use pre-chilled solvents and equipment. The inherent instability of LCACoAs makes them prone to hydrolysis.

  • Improper Storage: Verify that your samples were flash-frozen immediately after collection and have been consistently stored at -80°C. Avoid any temperature fluctuations.[1]

  • Solubility Issues: LCACoAs can be difficult to fully dissolve. Ensure the final extract is in a solvent that maintains their solubility, such as a methanol/water mixture.[4][5]

Q3: What is the recommended method for storing biological samples to ensure the stability of long-chain acyl-CoAs?

A3: For the best preservation of long-chain acyl-CoAs, biological samples should be rapidly frozen in liquid nitrogen immediately after collection.[1] Following this, storage at -80°C is critical to inhibit enzymatic activity and prevent chemical degradation.[1] It is imperative to avoid storing samples at higher temperatures, as this can lead to a substantial loss of these analytes. Minimizing the number of freeze-thaw cycles is also crucial for maintaining sample integrity.[1]

Q4: What are the best practices for preparing stock solutions of long-chain acyl-CoAs?

A4: Stock solutions of LCACoAs are typically prepared in a 1:1 methanol/water mixture and stored at -70°C.[5] For unsaturated fatty acyl-CoAs, some researchers suggest using a mixture of water and dimethyl sulfoxide (B87167) (DMSO). To ensure accuracy and reproducibility, it is advisable to prepare fresh solutions when needed. If preparing aliquots for long-term use, dissolve the entire weighed amount in a suitable organic solvent, aliquot into individual tubes, dry under a stream of inert gas (like nitrogen), and store the dried aliquots in a freezer.[6]

Troubleshooting Guides

Issue 1: Poor Chromatographic Separation of LCACoA Species
  • Problem: Co-elution of different LCACoA species during HPLC or UPLC analysis, leading to inaccurate quantification.

  • Possible Causes & Solutions:

    • Inadequate Mobile Phase: The choice of mobile phase is critical for good separation. A binary gradient with ammonium (B1175870) hydroxide (B78521) in water and acetonitrile has been shown to be effective.[4][7]

    • Incorrect pH: Operating at a higher pH (e.g., 10.5) can improve the resolution of LCACoA separation on a C18 reversed-phase column.[5][7]

    • Suboptimal Gradient: The gradient elution program may need optimization. A shallow gradient can help to resolve closely eluting peaks.

    • Column Choice: Ensure the column chemistry is appropriate. A C8 or C18 stationary phase is commonly used.[4][7]

Issue 2: High Variability in Quantitative Results
  • Problem: Inconsistent and non-reproducible quantification of LCACoAs across replicate samples.

  • Possible Causes & Solutions:

    • Inconsistent Sample Handling: Standardize every step of the sample collection, storage, and extraction process.

    • Internal Standard Issues: Ensure the internal standard (e.g., Heptadecanoyl-CoA) is added at the very beginning of the extraction process to account for losses at every stage.[4] The concentration of the internal standard should be appropriate for the expected range of analyte concentrations.

    • Matrix Effects in Mass Spectrometry: Biological matrices can interfere with the ionization of the target analytes. A robust sample cleanup, such as SPE, can minimize these effects.[5][7] Additionally, using a stable isotope-labeled internal standard can help to correct for matrix effects.

    • Instrument Instability: Verify the stability and calibration of your LC-MS/MS system.

Quantitative Data Summary

The recovery and concentration of long-chain acyl-CoAs can vary depending on the tissue type and the specific methods employed. The following tables summarize some reported quantitative data.

Table 1: Recovery Rates of Long-Chain Acyl-CoAs Using Different Extraction Methods

Acyl-CoA SpeciesTissueExtraction MethodRecovery Rate (%)Reference
VariousRat LiverAcetonitrile/2-propanol extraction followed by SPE93 - 104[3]
VariousRat LiverSPE purification step83 - 90[3]
VariousTissueModified extraction with SPE70 - 80[2]

Table 2: Reported Concentrations of Long-Chain Acyl-CoAs in Mammalian Tissues

TissueTotal Acyl-CoA Content (nmol/g wet weight)Reference
Rat Liver83 +/- 11[8]
Hamster Heart61 +/- 9[8]

Table 3: Precision of an LC/MS/MS Quantification Method

LCACoA SpeciesInter-assay CV (%)Intra-assay CV (%)Reference
C14-CoA5 - 65 - 10[4]
C16-CoA5 - 65 - 10[4]
C16:1-CoA5 - 610[4]
C18-CoA5 - 65 - 10[4]
C18:1-CoA5 - 65[4]
C18:2-CoA5 - 65 - 10[4]
C20-CoA5 - 65 - 10[4]

Experimental Protocols

Protocol 1: Extraction of Long-Chain Acyl-CoAs from Tissue

This protocol is a synthesized method based on established procedures and is suitable for a variety of tissue types.[1][2][4]

Materials:

  • Frozen tissue sample (~40-100 mg)

  • Homogenizer (e.g., Omni TH homogenizer or glass homogenizer)

  • Ice-cold 100 mM Potassium Phosphate (KH2PO4) buffer, pH 4.9

  • Acetonitrile (ACN)

  • 2-Propanol

  • Methanol

  • Internal standard solution (e.g., 20 ng of Heptadecanoyl-CoA)

  • Centrifuge capable of 16,000 x g at 4°C

Procedure:

  • Homogenization:

    • Place approximately 40 mg of frozen tissue in 0.5 ml of freshly prepared, ice-cold 100 mM KH2PO4 buffer (pH 4.9).[4]

    • Add 0.5 ml of an ACN:2-propanol:methanol (3:1:1) solvent mixture containing the internal standard.[4]

    • Homogenize the sample twice on ice.[4]

  • Extraction:

    • Vortex the homogenate for 2 minutes.[4]

    • Sonicate for 3 minutes.[4]

    • Centrifuge at 16,000 x g at 4°C for 10 minutes.[4]

  • Sample Collection:

    • Carefully collect the supernatant for subsequent analysis (e.g., LC-MS/MS).

Protocol 2: UPLC/MS/MS Quantification of Long-Chain Acyl-CoAs

This protocol provides a general framework for the quantification of LCACoAs using UPLC-MS/MS.[4][7]

Instrumentation:

  • UPLC system with a reverse-phase C8 or C18 column (e.g., Acquity 1.7 μm C8 UPLC BEH analytical column 2.1 × 150 mm).[4][7]

  • Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

Chromatographic Conditions:

  • Mobile Phase A: 15 mM Ammonium Hydroxide (NH4OH) in water.[4]

  • Mobile Phase B: 15 mM NH4OH in acetonitrile (ACN).[4]

  • Flow Rate: 0.4 ml/min.[4]

  • Gradient: A typical gradient starts at 20% B, increases to 45% B over 2.8 min, then to 65% B over 1 min, and finally returns to the initial conditions.[4]

Mass Spectrometry Conditions:

  • Ionization Mode: Positive Electrospray Ionization (ESI+).[4][7]

  • Analysis Mode: Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM).[4][9]

  • Monitoring: Monitor the [M+2+H]+ ion for unlabeled LCACoAs to enhance sensitivity for detecting low levels of isotopic enrichment.[4] For stable isotope-labeled standards, monitor the corresponding mass shift (e.g., [M+16+H]+ for [U-13C]16-CoA).[4]

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis sample_collection 1. Tissue Collection (Flash-freeze in Liquid N2) storage 2. Storage (-80°C) sample_collection->storage homogenization 3. Homogenization (Acidic Buffer + Organic Solvents) storage->homogenization extraction 4. Centrifugation & Supernatant Collection homogenization->extraction spe 5. Solid-Phase Extraction (Optional) extraction->spe lcms 6. UPLC-MS/MS Analysis spe->lcms data_analysis 7. Data Analysis & Quantification lcms->data_analysis

Caption: Experimental workflow for the extraction and analysis of long-chain acyl-CoAs.

troubleshooting_workflow start Low LCACoA Yield check_extraction Review Extraction Protocol - Thorough homogenization? - Correct solvent ratios? start->check_extraction check_storage Verify Sample Storage - Flash-frozen? - Stored at -80°C? - No freeze-thaw cycles? start->check_storage check_stability Assess Analyte Stability - Worked on ice? - Used pre-chilled reagents? start->check_stability solution_extraction Optimize Extraction - Consider SPE check_extraction->solution_extraction solution_storage Implement Strict Storage Protocols check_storage->solution_storage solution_stability Minimize Degradation - Work quickly check_stability->solution_stability

Caption: Troubleshooting workflow for low recovery of long-chain acyl-CoAs.

signaling_pathway cluster_downstream Metabolic Fates ffa Free Fatty Acids (FFA) acs Acyl-CoA Synthetase (ACS) ffa->acs lcacoa Long-Chain Acyl-CoA (LCACoA) acs->lcacoa beta_ox β-oxidation (Energy Production) lcacoa->beta_ox lipid_syn Lipid Synthesis (TAG, Phospholipids) lcacoa->lipid_syn signaling Cell Signaling lcacoa->signaling

Caption: Simplified overview of long-chain acyl-CoA metabolism.

References

resolving isomeric overlap in (11Z)-3-oxohexadecenoyl-CoA analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for resolving isomeric overlap in the analysis of (11Z)-3-oxohexadecenoyl-CoA.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its analysis challenging?

A: this compound is an unsaturated long-chain acyl-coenzyme A molecule that plays a role in fatty acid metabolism. Its analysis is challenging due to the presence of multiple potential isomers, including positional isomers (e.g., the double bond at a different carbon) and geometric isomers (cis/trans), which often co-elute in standard chromatographic systems and have identical masses, making them difficult to distinguish with conventional mass spectrometry.

Q2: What are the common types of isomeric overlap encountered in the analysis of this compound?

A: The most common types of isomeric overlap include:

  • Positional Isomers: Molecules with the same chemical formula but with the double bond located at a different position along the acyl chain (e.g., (10Z)-3-oxohexadecenoyl-CoA vs. This compound).

  • Geometric Isomers: Molecules with the same double bond position but different stereochemistry (e.g., (11Z)-cis vs. (11E)-trans). These isomers can have different interactions with polar stationary phases in chromatography.[1]

  • Structural Isomers: Other structural variations in the acyl chain.

Q3: What is the standard analytical approach for quantifying long-chain acyl-CoAs like this compound?

A: The standard method is Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[2][3] This technique offers high sensitivity and selectivity. The typical workflow involves sample preparation to extract the acyl-CoAs, separation using reversed-phase high-performance liquid chromatography (HPLC), and detection by a tandem mass spectrometer, often using Multiple Reaction Monitoring (MRM).[4][5]

Q4: How does tandem mass spectrometry (MS/MS) help in the analysis of acyl-CoAs?

A: In MS/MS, the precursor ion (the intact molecule) is selected and fragmented. For acyl-CoAs, a characteristic neutral loss of 507 Da, corresponding to the 5'-ADP moiety, is often observed and monitored.[4][6] This provides a high degree of selectivity for acyl-CoA compounds.

Troubleshooting Guides

Problem 1: A single peak is observed in my LC-MS analysis, but I suspect the presence of co-eluting isomers.

This is a common issue where isomers are not resolved by the chromatographic method.

Solutions:

  • Optimize Chromatographic Separation:

    • Modify the Gradient: Employ a shallower elution gradient to increase the separation time between closely eluting compounds.

    • Change Column Chemistry: Experiment with different stationary phases (e.g., C18, phenyl-hexyl) to exploit different separation mechanisms. Longer columns can also improve resolution.

    • Adjust Mobile Phase: Altering the pH or adding modifiers to the mobile phase can influence the ionization of analytes and their interaction with the stationary phase.

  • Employ Advanced Mass Spectrometry Techniques:

    • If chromatographic separation is unsuccessful, specialized MS techniques can be used to differentiate isomers based on their fragmentation patterns. These methods are particularly useful for determining the position of the double bond.

      • Ozone-Induced Dissociation (OzID): This technique involves introducing ozone into the mass spectrometer, which cleaves the molecule at the carbon-carbon double bond. The resulting fragments are diagnostic of the double bond's location.[2][7]

      • Paternò-Büchi (PB) Reaction: This photochemical reaction modifies the double bond, and subsequent fragmentation in the mass spectrometer yields ions that reveal the original position of the double bond.[1][3]

Problem 2: Poor peak shape (tailing or fronting) is affecting quantification.

Poor peak shape can be caused by a variety of factors related to the column, mobile phase, or sample.

Solutions:

  • Check for Column Contamination or Degradation:

    • Flush the column with a strong solvent to remove any contaminants.

    • If the column is old or has been used extensively, it may need to be replaced.

  • Ensure Proper Mobile Phase pH: For ionizable compounds, the mobile phase pH should be adjusted to ensure a consistent ionization state.

  • Reduce Sample Overload: Injecting too much sample can lead to peak fronting. Try diluting the sample.

  • Verify Sample Solvent: The sample should be dissolved in a solvent that is of similar or weaker strength than the initial mobile phase to prevent peak distortion.

Problem 3: Inconsistent retention times are observed between runs.

Shifting retention times can compromise the reliability of your analysis.

Solutions:

  • Ensure Stable Column Temperature: Use a column oven to maintain a consistent temperature, as fluctuations can affect retention times.

  • Check for Leaks in the HPLC System: Even small leaks can cause pressure fluctuations and affect retention.

  • Properly Equilibrate the Column: Ensure the column is fully equilibrated with the initial mobile phase conditions before each injection.

  • Prepare Fresh Mobile Phase: Mobile phase composition can change over time due to evaporation of volatile components.

Experimental Protocols

Protocol 1: Sample Preparation for Acyl-CoA Extraction from Cultured Cells

  • Cell Harvesting: Aspirate the culture medium and wash the cells with ice-cold phosphate-buffered saline (PBS).

  • Extraction: Add 200 µL of ice-cold 2.5% (w/v) sulfosalicylic acid (SSA) solution containing an appropriate internal standard (e.g., a C17-CoA).

  • Vortexing: Vortex the mixture vigorously for 1 minute to precipitate proteins.

  • Centrifugation: Centrifuge the samples at 15,000 x g for 10 minutes at 4°C.

  • Supernatant Collection: Carefully transfer the supernatant, which contains the acyl-CoAs, to an autosampler vial for LC-MS/MS analysis.

Protocol 2: General LC-MS/MS Method for Acyl-CoA Analysis

  • Liquid Chromatography (LC):

    • Column: C18 reversed-phase column (e.g., 100 x 2.1 mm, 1.8 µm).

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

    • Gradient: A linear gradient from a low to a high percentage of mobile phase B. The specific gradient will need to be optimized for the isomers of interest.

    • Flow Rate: 0.2-0.4 mL/min.

    • Column Temperature: 40°C.

  • Mass Spectrometry (MS):

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Analysis Mode: Multiple Reaction Monitoring (MRM).

    • MRM Transitions: Monitor the precursor ion of this compound and its characteristic fragment ion resulting from the neutral loss of 507 Da. Specific transitions should be optimized by direct infusion of a standard.

Quantitative Data Summary

The following table provides example MRM transitions for various long-chain acyl-CoAs, which can be used as a starting point for method development.

CompoundPrecursor Ion (m/z)Product Ion (m/z)
C14:0-CoA978.6471.3
C16:0-CoA1006.6499.3
C16:1-CoA1004.6497.2
C18:0-CoA1034.6527.3
C18:1-CoA1032.6525.5
C18:2-CoA1030.6523.1

Data adapted from a study on long-chain acyl-CoA analysis.[5]

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing sp1 Cell Harvesting sp2 Extraction with SSA & Internal Standard sp1->sp2 sp3 Protein Precipitation (Vortex & Centrifuge) sp2->sp3 sp4 Collect Supernatant sp3->sp4 lc Reversed-Phase HPLC Separation sp4->lc ms Tandem MS (ESI+, MRM) lc->ms dp1 Peak Integration ms->dp1 dp2 Quantification dp1->dp2

Caption: Experimental workflow for the LC-MS/MS analysis of acyl-CoAs.

troubleshooting_isomers cluster_chromatography Chromatographic Optimization cluster_ms Advanced MS Techniques start Single Peak Observed, Isomeric Overlap Suspected opt_grad Modify Gradient (shallower) start->opt_grad opt_col Change Column Chemistry start->opt_col resolved Isomers Resolved opt_grad->resolved Success not_resolved Isomers Not Resolved opt_grad->not_resolved Failure opt_col->resolved Success opt_col->not_resolved Failure ozid Ozone-Induced Dissociation (OzID) ozid->resolved pb Paternò-Büchi Reaction pb->resolved not_resolved->ozid not_resolved->pb

Caption: Decision tree for troubleshooting isomeric overlap.

beta_oxidation_pathway start This compound enzyme Enoyl-CoA Isomerase start->enzyme product trans-Δ2-Enoyl-CoA intermediate enzyme->product beta_ox Enters β-oxidation cycle product->beta_ox

Caption: Simplified role of enoyl-CoA isomerase in unsaturated fatty acid metabolism.

References

Validation & Comparative

A Comparative Analysis of (11Z)-3-Oxohexadecenoyl-CoA and Saturated Acyl-CoAs: An Uncharted Territory in Cellular Signaling

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive comparison of the biological activities of the unsaturated acyl-CoA, (11Z)-3-oxohexadecenoyl-CoA, and its saturated counterparts remains a significant gap in current scientific literature. While saturated acyl-CoAs are well-established as crucial players in cellular metabolism and signaling, specific research detailing the distinct roles of this compound is sparse. This guide, therefore, provides a foundational comparison based on the general understanding of saturated versus unsaturated acyl-CoA metabolism, highlighting the critical need for further experimental investigation into this specific unsaturated molecule.

Acyl-CoAs, the activated forms of fatty acids, are central intermediates in a multitude of cellular processes, ranging from energy production via β-oxidation to the synthesis of complex lipids and participation in cellular signaling cascades.[1][2] Saturated acyl-CoAs, such as palmitoyl-CoA (C16:0-CoA) and stearoyl-CoA (C18:0-CoA), have been extensively studied, revealing their integral roles in metabolic regulation, influencing enzyme activity, and modulating gene expression.[1] They are key substrates for energy generation and precursors for the synthesis of signaling molecules like ceramides (B1148491) and diacylglycerols.

The introduction of a double bond, as seen in unsaturated acyl-CoAs like this compound, necessitates additional enzymatic machinery for their complete metabolic breakdown. The β-oxidation of saturated fatty acids is a straightforward process, whereas the degradation of unsaturated fatty acids requires auxiliary enzymes to handle the non-standard bond configurations. This fundamental difference in their metabolic pathways suggests that their biological activities and regulatory roles may also diverge.

Metabolic Divergence: A Tale of Two Pathways

The catabolism of both saturated and unsaturated acyl-CoAs ultimately yields acetyl-CoA, which enters the citric acid cycle for ATP production. However, the pathways are not identical.

Saturated Acyl-CoA β-Oxidation: This is a cyclic four-step process involving oxidation, hydration, oxidation, and thiolysis, systematically shortening the acyl chain by two carbons in each cycle.

Unsaturated Acyl-CoA β-Oxidation: The presence of a cis or trans double bond requires the action of additional enzymes, such as isomerases and reductases, to convert the intermediate into a substrate suitable for the conventional β-oxidation enzymes. This adds complexity and potential regulatory checkpoints to the metabolic process.

Due to the lack of specific experimental data for this compound, a detailed quantitative comparison of its metabolic flux or enzyme kinetics versus saturated acyl-CoAs cannot be provided at this time.

Signaling and Regulatory Roles: The Known and the Unknown

Saturated acyl-CoAs are known to allosterically regulate key metabolic enzymes and influence signaling pathways related to insulin (B600854) action and inflammation.[1] It is plausible that the structural difference imparted by the double bond in this compound could lead to differential interactions with proteins, thereby modulating distinct signaling pathways. However, without direct experimental evidence, this remains speculative.

Future Directions and the Call for Research

The dearth of information on the specific biological activity of this compound underscores a significant area for future research. To construct a comprehensive comparison, the following experimental data are critically needed:

  • Enzyme Kinetics: Comparative studies on the rates of enzymatic reactions involving this compound and various saturated acyl-CoAs.

  • Metabolic Fate Analysis: Tracing the metabolic flux of this compound to identify its primary metabolic endpoints and potential diversion into specific signaling lipid synthesis pathways.

  • Gene Expression Profiling: Investigating the effect of this compound on global gene expression patterns compared to saturated acyl-CoAs to uncover unique regulatory networks.

  • Cellular Signaling Assays: Direct assessment of the impact of this compound on key signaling pathways, such as those involved in inflammation, apoptosis, and metabolic regulation.

Experimental Methodologies

Should research be undertaken to fill these knowledge gaps, a variety of established experimental protocols would be applicable.

Quantification of Acyl-CoAs

Accurate measurement of intracellular acyl-CoA pools is essential. This is typically achieved through:

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): A highly sensitive and specific method for the separation and quantification of various acyl-CoA species.[3][4]

  • Fluorometric Assay Kits: Commercially available kits can provide a more high-throughput, though less specific, method for quantifying total or long-chain acyl-CoAs.[5]

Analysis of Enzyme Activity

To compare the processing of this compound and saturated acyl-CoAs, in vitro enzyme assays would be crucial. For example, the activity of acyl-CoA dehydrogenases, the first enzyme in the β-oxidation spiral, can be monitored spectrophotometrically by following the reduction of a suitable electron acceptor.

Cellular Signaling Studies

Standard molecular and cellular biology techniques can be employed to assess the impact on signaling pathways. These include:

  • Western Blotting: To measure the phosphorylation status and abundance of key signaling proteins.

  • Reporter Gene Assays: To determine the activation of specific transcription factors and signaling pathways.

  • RNA Sequencing (RNA-Seq): For a comprehensive analysis of changes in gene expression.

Visualizing the Metabolic Landscape

While specific signaling pathways for this compound are yet to be elucidated, a general representation of acyl-CoA metabolism can be visualized.

Acyl_CoA_Metabolism cluster_extracellular Extracellular Space cluster_cytosol Cytosol cluster_mitochondrion Mitochondrion Fatty Acids Fatty Acids Acyl-CoA Synthetase Acyl-CoA Synthetase Fatty Acids->Acyl-CoA Synthetase Saturated Acyl-CoAs Saturated Acyl-CoAs Acyl-CoA Synthetase->Saturated Acyl-CoAs Unsaturated Acyl-CoAs Unsaturated Acyl-CoAs Acyl-CoA Synthetase->Unsaturated Acyl-CoAs Lipid Synthesis Lipid Synthesis Saturated Acyl-CoAs->Lipid Synthesis Signaling Molecules Signaling Molecules Saturated Acyl-CoAs->Signaling Molecules Beta-Oxidation (Saturated) Beta-Oxidation (Saturated) Saturated Acyl-CoAs->Beta-Oxidation (Saturated) Direct Unsaturated Acyl-CoAs->Lipid Synthesis Unsaturated Acyl-CoAs->Signaling Molecules Beta-Oxidation (Unsaturated) Beta-Oxidation (Unsaturated) Unsaturated Acyl-CoAs->Beta-Oxidation (Unsaturated) Requires additional enzymes Acetyl-CoA Acetyl-CoA Beta-Oxidation (Saturated)->Acetyl-CoA Beta-Oxidation (Unsaturated)->Acetyl-CoA TCA Cycle TCA Cycle Acetyl-CoA->TCA Cycle

References

Validation of (11Z)-3-Oxohexadecenoyl-CoA as an Enzyme Substrate: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative framework for the validation of (11Z)-3-oxohexadecenoyl-CoA as a substrate for the enzyme 3-ketoacyl-CoA thiolase. Given the broad substrate specificity of this class of enzymes, this document outlines the experimental procedures to quantitatively assess its performance against established substrates.

Introduction

This compound is an intermediate in the beta-oxidation of unsaturated fatty acids. The key enzyme responsible for its metabolism is 3-ketoacyl-CoA thiolase (EC 2.3.1.16), which catalyzes the thiolytic cleavage of the 3-ketoacyl-CoA into a shortened acyl-CoA and acetyl-CoA.[1][2] Thiolases, particularly those involved in fatty acid degradation, are known to act on a wide range of substrate chain lengths.[1][3] Studies have shown that thiolases from various organisms, including rats and the plant Arabidopsis thaliana, are active on C16 fatty acyl-CoAs.[4][5] Specifically, the saturated counterpart, 3-oxohexadecanoyl-CoA, has been identified as a product during the peroxisomal beta-oxidation of hexadecanoate, confirming it as a thiolase substrate.[6][7]

This guide details the necessary experimental protocols to determine the specific kinetic parameters for this compound and compare them to alternative, well-characterized thiolase substrates.

Comparative Data Presentation

To objectively evaluate the performance of this compound as a substrate for 3-ketoacyl-CoA thiolase, it is essential to determine its kinetic parameters, namely the Michaelis constant (Km) and the maximum reaction velocity (Vmax). These values should be compared with those of established thiolase substrates.

Table 1: Hypothetical Comparative Kinetic Data for 3-Ketoacyl-CoA Thiolase Substrates

SubstrateEnzyme SourceKm (µM)Vmax (µmol/min/mg)kcat (s-1)kcat/Km (M-1s-1)
This compound Data to be determinedTBDTBDTBDTBD
3-Oxohexadecanoyl-CoABovine LiverValueValueValueValue
3-Oxododecanoyl-CoARat LiverValueValueValueValue
Acetoacetyl-CoASaccharomyces cerevisiaeValueValueValueValue

Note: The values for alternative substrates are placeholders and should be populated with data from relevant literature or determined experimentally under identical conditions.

Experimental Protocols

Synthesis of this compound

As this compound is not readily commercially available, its synthesis is a prerequisite for enzymatic assays. Chemo-enzymatic methods are often employed for the synthesis of acyl-CoA thioesters.

Protocol: Chemo-Enzymatic Synthesis of this compound

  • Activation of (11Z)-Hexadecenoic Acid: The corresponding fatty acid, (11Z)-hexadecenoic acid, is activated to its acyl-CoA derivative. This can be achieved using an acyl-CoA synthetase.

  • Enzymatic Oxidation: The resulting (11Z)-hexadecenoyl-CoA is then subjected to two rounds of enzymatic reactions characteristic of the beta-oxidation pathway, using purified acyl-CoA oxidase and enoyl-CoA hydratase/3-hydroxyacyl-CoA dehydrogenase, to yield the target molecule, this compound.

  • Purification: The synthesized product should be purified using methods such as high-performance liquid chromatography (HPLC).

3-Ketoacyl-CoA Thiolase Activity Assay

A continuous spectrophotometric assay is commonly used to measure the activity of 3-ketoacyl-CoA thiolase. The assay monitors the disappearance of the 3-ketoacyl-CoA substrate.

Protocol: Spectrophotometric Thiolase Activity Assay

  • Reaction Mixture: Prepare a reaction mixture containing a suitable buffer (e.g., Tris-HCl, pH 8.0), Coenzyme A (CoA), and a purified 3-ketoacyl-CoA thiolase.

  • Initiation of Reaction: The reaction is initiated by the addition of the substrate, this compound or an alternative substrate.

  • Spectrophotometric Monitoring: The decrease in absorbance due to the cleavage of the thioester bond of the 3-ketoacyl-CoA is monitored. The specific wavelength for monitoring will depend on the substrate; for many 3-ketoacyl-CoAs, a decrease in absorbance at 303 nm or 310 nm is observed.

  • Calculation of Activity: The rate of the reaction is calculated from the linear portion of the absorbance change over time, using the appropriate molar extinction coefficient.

Determination of Kinetic Parameters

To determine the Km and Vmax, the thiolase activity assay is performed with varying concentrations of the substrate, this compound, and the alternative substrates.

Protocol: Kinetic Analysis

  • Substrate Concentrations: A range of substrate concentrations, typically spanning from 0.1 to 10 times the expected Km, should be used.

  • Initial Velocity Measurements: For each substrate concentration, the initial reaction velocity (v0) is determined from the thiolase activity assay.

  • Data Analysis: The data (substrate concentration vs. initial velocity) are then fitted to the Michaelis-Menten equation using non-linear regression analysis to obtain the Km and Vmax values. Lineweaver-Burk or Hanes-Woolf plots can also be used for visualization and initial estimation of the parameters.

Visualizations

Signaling and Experimental Workflow Diagrams

Beta_Oxidation_of_Unsaturated_Fatty_Acids cluster_pathway Beta-Oxidation Pathway Unsaturated_Fatty_Acyl_CoA (11Z)-Hexadecenoyl-CoA Enoyl_CoA trans-Δ2-Hexadecenoyl-CoA Unsaturated_Fatty_Acyl_CoA->Enoyl_CoA Acyl-CoA Oxidase Hydroxyacyl_CoA 3-Hydroxyhexadecanoyl-CoA Enoyl_CoA->Hydroxyacyl_CoA Enoyl-CoA Hydratase Ketoacyl_CoA This compound Hydroxyacyl_CoA->Ketoacyl_CoA 3-Hydroxyacyl-CoA Dehydrogenase Shortened_Acyl_CoA Myristoyl-CoA Ketoacyl_CoA->Shortened_Acyl_CoA 3-Ketoacyl-CoA Thiolase Acetyl_CoA Acetyl-CoA Ketoacyl_CoA->Acetyl_CoA 3-Ketoacyl-CoA Thiolase Experimental_Workflow cluster_synthesis Substrate Synthesis cluster_validation Enzyme Assay and Kinetic Analysis Start_Material Start with (11Z)-Hexadecenoic Acid Activation Acyl-CoA Synthetase mediated activation Start_Material->Activation Enzymatic_Steps Enzymatic conversion to This compound Activation->Enzymatic_Steps Purification HPLC Purification Enzymatic_Steps->Purification Enzyme_Assay Spectrophotometric Thiolase Assay with varying substrate concentrations Purification->Enzyme_Assay Use purified substrate Data_Acquisition Measure initial reaction velocities (v0) Enzyme_Assay->Data_Acquisition Kinetic_Analysis Michaelis-Menten kinetics analysis Data_Acquisition->Kinetic_Analysis Parameter_Determination Determine Km and Vmax Kinetic_Analysis->Parameter_Determination

References

A Comparative Analysis of C16 Unsaturated Acyl-CoAs: Palmitoleoyl-CoA vs. Sapienoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative analysis of two key C16 unsaturated acyl-CoA isomers: palmitoleoyl-CoA (cis-Δ9-16:1-CoA) and sapienoyl-CoA (cis-Δ6-16:1-CoA). While both are derived from the same saturated precursor, palmitoyl-CoA, their distinct biosynthetic pathways, governed by different desaturase enzymes, lead to unique biological roles and signaling impacts. This comparison aims to elucidate their differences, supported by experimental data, to aid in metabolic research and therapeutic development.

Biochemical and Signaling Characteristics

The primary distinction between palmitoleoyl-CoA and sapienoyl-CoA lies in the position of the double bond within their acyl chain, a direct consequence of their synthesis by different enzymes. This structural variance influences their subsequent metabolic fates and signaling properties.

FeaturePalmitoleoyl-CoA (cis-Δ9-16:1-CoA)Sapienoyl-CoA (cis-Δ6-16:1-CoA)
Biosynthetic Enzyme Stearoyl-CoA Desaturase 1 (SCD1)[1][2][3]Fatty Acid Desaturase 2 (FADS2)[3][4]
Precursor Palmitoyl-CoA (16:0-CoA)[1][2]Palmitoyl-CoA (16:0-CoA)[3][4]
Position of Double Bond Δ9 (between carbons 9 and 10)[5]Δ6 (between carbons 6 and 7)[4]
Key Signaling Pathways Known to influence insulin (B600854) sensitivity and is involved in the mTOR signaling pathway.[6][7] Palmitoleic acid, its precursor fatty acid, is described as a lipokine that can increase insulin sensitivity in muscle and prevent endoplasmic reticulum stress.[7]Impacts key oncogenic signaling pathways, including the EGFR/AKT/mTOR cascade.[5][8]
Quantitative Signaling Effects Studies have shown that palmitoleic acid can modulate AKT and mTOR signaling, though direct comparative dose-response data with sapienic acid in the same cell type is limited.[6][9]In breast cancer cell lines, treatment with 50 µM sapienic acid (the precursor to sapienoyl-CoA) leads to time-dependent changes in the phosphorylation of EGFR, AKT, and mTOR. For instance, in MCF-7 cells, sapienic acid treatment resulted in a significant increase in the p-AKT/AKT and p-mTOR/mTOR ratios over a 3-hour period.[5][8]

Signaling Pathways and Biosynthesis

The distinct origins of these two C16 unsaturated acyl-CoAs from a common precursor highlight a critical branch point in lipid metabolism. The differential expression and regulation of SCD1 and FADS2 in various tissues and disease states can, therefore, lead to significant shifts in the balance between these two signaling molecules.

cluster_0 Biosynthesis of C16 Unsaturated Acyl-CoAs Palmitoyl-CoA Palmitoyl-CoA SCD1 SCD1 Palmitoyl-CoA->SCD1 Δ9-desaturation FADS2 FADS2 Palmitoyl-CoA->FADS2 Δ6-desaturation Palmitoleoyl-CoA Palmitoleoyl-CoA SCD1->Palmitoleoyl-CoA Sapienoyl-CoA Sapienoyl-CoA FADS2->Sapienoyl-CoA

Distinct biosynthetic pathways of Palmitoleoyl-CoA and Sapienoyl-CoA.

The differential activation of downstream signaling pathways by these acyl-CoAs underscores their non-interchangeable roles in cellular processes. The activation of the EGFR/AKT/mTOR pathway by sapienic acid in cancer cells, for example, suggests a role in promoting cell growth and survival.

cluster_1 Differential Signaling Impacts Palmitoleoyl-CoA Palmitoleoyl-CoA Insulin_Signaling Insulin Signaling Palmitoleoyl-CoA->Insulin_Signaling Modulates mTOR_Pathway mTOR Pathway Palmitoleoyl-CoA->mTOR_Pathway Influences Sapienoyl-CoA Sapienoyl-CoA EGFR_Signaling EGFR Signaling Sapienoyl-CoA->EGFR_Signaling Activates AKT_Signaling AKT Signaling EGFR_Signaling->AKT_Signaling Downstream AKT_Signaling->mTOR_Pathway Downstream

Differential signaling impacts of C16 unsaturated acyl-CoA isomers.

Experimental Protocols

A robust comparative analysis of C16 unsaturated acyl-CoAs requires precise and sensitive analytical methodologies. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the preferred method for the quantification of these molecules.

1. Sample Preparation and Extraction of Acyl-CoAs

  • Cell or Tissue Lysis: Homogenize cell pellets or tissues in a cold methanol-based buffer.

  • Internal Standard Spiking: Add a known amount of an odd-chain acyl-CoA (e.g., C17:0-CoA) to the lysate to serve as an internal standard for quantification.

  • Solid-Phase Extraction (SPE): Utilize a C18 SPE cartridge to enrich for acyl-CoAs and remove interfering substances.

    • Condition the cartridge with methanol (B129727) and then equilibrate with an aqueous buffer.

    • Load the sample lysate.

    • Wash the cartridge with an aqueous buffer to remove polar impurities.

    • Elute the acyl-CoAs with an organic solvent mixture (e.g., acetonitrile/methanol).

  • Solvent Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute the residue in a solvent compatible with the LC mobile phase.

2. LC-MS/MS Analysis

  • Chromatographic Separation:

    • Column: A C18 reversed-phase column is typically used.[8][10]

    • Mobile Phases: A binary gradient system is employed, often consisting of an aqueous mobile phase with an ammonium (B1175870) salt (e.g., ammonium hydroxide (B78521) or ammonium acetate) and an organic mobile phase (e.g., acetonitrile).[8][10]

    • Gradient: A gradient from a lower to a higher concentration of the organic mobile phase is used to elute the acyl-CoAs based on their hydrophobicity.

    • Isomer Separation: Baseline separation of positional isomers like palmitoleoyl-CoA and sapienoyl-CoA is critical and may require optimization of the gradient, flow rate, and column temperature. The elution order of unsaturated fatty acid isomers can be influenced by the position of the double bond.[11]

  • Mass Spectrometry Detection:

    • Ionization: Positive ion electrospray ionization (ESI+) is commonly used.

    • Detection Mode: Multiple Reaction Monitoring (MRM) is employed for its high selectivity and sensitivity. This involves monitoring a specific precursor ion to product ion transition for each analyte and the internal standard.

A generalized workflow for this comparative analysis is depicted below:

cluster_2 Experimental Workflow for Comparative Analysis Sample_Collection Cell/Tissue Collection Extraction Acyl-CoA Extraction (with Internal Standard) Sample_Collection->Extraction LC_Separation LC Separation (Isomer Resolution) Extraction->LC_Separation MS_Detection MS/MS Detection (MRM) LC_Separation->MS_Detection Data_Analysis Data Analysis (Quantification) MS_Detection->Data_Analysis

References

Confirming the Identity of (11Z)-3-Oxohexadecenoyl-CoA: A Comparative Guide to Analytical Techniques

Author: BenchChem Technical Support Team. Date: December 2025

The accurate identification and quantification of specific lipid molecules are paramount in understanding their roles in various biological processes. (11Z)-3-Oxohexadecenoyl-CoA, a long-chain unsaturated acyl-coenzyme A, is an important intermediate in fatty acid metabolism.[1][2] Its precise structure, including the position of the double bond and the oxo group, necessitates robust analytical methods for unambiguous confirmation in complex biological samples. This guide provides a comparative overview of the primary analytical techniques, detailed experimental protocols, and supporting data for researchers, scientists, and drug development professionals.

Comparison of Analytical Methods for Acyl-CoA Analysis

The gold standard for the analysis of acyl-CoA species, including this compound, is Liquid Chromatography coupled with Mass Spectrometry (LC-MS/MS).[3][4] This technique offers the required sensitivity and specificity to identify and quantify low-abundance lipid molecules in intricate biological matrices.[2][5]

FeatureLiquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)Alternative Methods (e.g., HPLC-UV)
Specificity Very High: Capable of distinguishing between isomers with identical mass-to-charge ratios through fragmentation patterns (MS/MS). Essential for confirming the double bond position ("11Z") and the oxo group position ("3-oxo").[6][7][8]Moderate to Low: Identification is primarily based on retention time, which can be ambiguous due to co-eluting compounds. Less effective at distinguishing isomers.
Sensitivity Very High: Can detect and quantify acyl-CoAs at sub-picomole levels.[9]Lower: Generally less sensitive than MS-based methods, often requiring larger sample volumes or higher analyte concentrations.
Quantitative Accuracy High: Isotope dilution mass spectrometry (IDMS) using stable isotope-labeled internal standards allows for precise and accurate quantification.[1][2]Moderate: Quantification is based on external calibration curves and can be affected by matrix effects.
Structural Information Rich: Provides molecular weight information (MS) and structural details through fragmentation analysis (MS/MS), which helps in identifying the fatty acyl chain, the presence of functional groups, and the location of double bonds.[6][7][8]Limited: Provides minimal structural information beyond what can be inferred from chromatographic behavior.
Sample Preparation Requires careful extraction and cleanup to minimize matrix effects and prevent degradation of the labile acyl-CoA molecules.[10][11]Also requires sample extraction, but may be less susceptible to ion suppression effects seen in MS.
Throughput Moderate to High: Modern UPLC/UHPLC systems allow for relatively fast analysis times.[12]Can be comparable to LC-MS/MS depending on the chromatographic method.

Detailed Experimental Protocols

The following protocols provide a generalized framework for the identification and quantification of this compound in biological samples using LC-MS/MS.

Sample Preparation: Extraction of Long-Chain Acyl-CoAs

The goal of the extraction is to efficiently isolate acyl-CoAs from the biological matrix while minimizing degradation.[10]

  • Tissue Homogenization :

    • Weigh approximately 50-100 mg of frozen tissue.

    • Homogenize the tissue in an ice-cold extraction buffer (e.g., 2:1 methanol (B129727)/chloroform) containing an internal standard.[10] A suitable internal standard would be a structurally similar acyl-CoA with an odd-numbered carbon chain, such as heptadecanoyl-CoA (C17:0-CoA).

    • Keep samples on ice throughout the procedure to minimize enzymatic activity and degradation.[11]

  • Liquid-Liquid Extraction :

    • Add water or an aqueous buffer to the homogenate to induce phase separation.

    • Vortex the mixture thoroughly and centrifuge to separate the aqueous and organic layers.

    • The acyl-CoAs will primarily be in the aqueous/methanol phase.

    • Carefully collect the supernatant for analysis.

  • Solid-Phase Extraction (SPE) for Cleanup (Optional but Recommended) :

    • Condition a C18 SPE cartridge with methanol followed by water.

    • Load the supernatant onto the cartridge.

    • Wash the cartridge with a low percentage of organic solvent to remove salts and other polar impurities.

    • Elute the acyl-CoAs with a higher concentration of organic solvent (e.g., acetonitrile (B52724) or methanol).

    • Evaporate the eluate to dryness under a stream of nitrogen and reconstitute in the initial mobile phase for LC-MS/MS analysis.

Liquid Chromatography (LC) for Separation

Reverse-phase chromatography is the most common method for separating acyl-CoAs.[3][12][13]

  • LC System : A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.[12]

  • Column : A C18 or C8 reversed-phase column (e.g., 2.1 x 100 mm, 1.7 µm).[12]

  • Mobile Phase A : 15 mM ammonium (B1175870) hydroxide (B78521) in water.[12]

  • Mobile Phase B : 15 mM ammonium hydroxide in acetonitrile.[12]

  • Gradient : A typical gradient would start with a low percentage of mobile phase B, ramping up to a high percentage to elute the hydrophobic long-chain acyl-CoAs. For example, 20% B to 95% B over 15 minutes.

  • Flow Rate : 0.2 - 0.4 mL/min.[12]

  • Column Temperature : 40-50 °C to improve peak shape and reduce viscosity.

Mass Spectrometry (MS) for Detection and Identification

A triple quadrupole mass spectrometer is commonly used for targeted quantification of acyl-CoAs.[3][9]

  • Ionization : Positive ion electrospray ionization (ESI+) is generally preferred for acyl-CoAs as it provides better sensitivity.[9]

  • Analysis Mode : Multiple Reaction Monitoring (MRM) is used for quantification.[3][9] This involves selecting the precursor ion (the molecular ion of the analyte) in the first quadrupole, fragmenting it in the collision cell, and selecting a specific product ion in the third quadrupole.

  • MRM Transitions for this compound :

    • Precursor Ion [M+H]+ : The exact mass of this compound (C37H62N7O18P3S) needs to be calculated. For a related compound, (11Z)-3-Oxooctadecenoyl-CoA, the molecular weight is 1045.96 g/mol .[14] The precursor ion would be m/z 1046.96.

    • Product Ion : A common and specific fragmentation for acyl-CoAs is the neutral loss of the phosphopantetheine portion of CoA, resulting in a product ion corresponding to the acylium ion or a related fragment. Another characteristic fragmentation is the loss of the adenosine (B11128) 3',5'-diphosphate moiety (neutral loss of 507 Da).[9]

  • Confirmation of Double Bond Position : To confirm the "11Z" position of the double bond, specialized MS techniques may be required, such as ozone-induced dissociation (OzID) or electron-induced dissociation (EID), which can induce fragmentation at the double bond, allowing for its precise localization.[7][15]

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the identification of this compound from a biological sample.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analytical Phase cluster_data_analysis Data Interpretation tissue Tissue Sample homogenization Homogenization (with Internal Standard) tissue->homogenization extraction Liquid-Liquid or Solid-Phase Extraction homogenization->extraction extract Acyl-CoA Extract extraction->extract lc UPLC/HPLC Separation (C18 Column) extract->lc ms Tandem Mass Spectrometry (ESI+, MRM) lc->ms data Data Acquisition ms->data quant Quantification (vs. Internal Standard) data->quant ident Structural Confirmation (MS/MS Fragmentation) data->ident report Final Confirmation of This compound quant->report ident->report

Caption: Experimental workflow for the extraction and analysis of this compound.

Relevant Metabolic Pathway: Fatty Acid Beta-Oxidation

This compound is an intermediate in the beta-oxidation of unsaturated fatty acids. The following diagram shows a simplified representation of this pathway.

beta_oxidation_pathway cluster_pathway Mitochondrial Beta-Oxidation of Unsaturated Fatty Acids fatty_acyl_coa (11Z)-Hexadecenoyl-CoA enoyl_coa_hydratase Enoyl-CoA Hydratase fatty_acyl_coa->enoyl_coa_hydratase Hydration hydroxyacyl_coa 3-Hydroxyhexadecanoyl-CoA enoyl_coa_hydratase->hydroxyacyl_coa dehydrogenase 3-Hydroxyacyl-CoA Dehydrogenase hydroxyacyl_coa->dehydrogenase Oxidation target_molecule This compound dehydrogenase->target_molecule thiolase Thiolase target_molecule->thiolase Thiolysis acetyl_coa Acetyl-CoA thiolase->acetyl_coa shorter_acyl_coa Tetradecenoyl-CoA thiolase->shorter_acyl_coa

Caption: Simplified pathway of unsaturated fatty acid beta-oxidation showing the formation of this compound.

References

A Comparative Guide to the Quantification of (11Z)-3-Oxohexadecenoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in metabolic studies, the accurate quantification of lipid intermediates is critical. This guide provides an objective comparison of two primary analytical techniques, Liquid Chromatography-Mass Spectrometry (LC-MS/MS) and High-Performance Liquid Chromatography with UV detection (HPLC-UV), for the quantification of (11Z)-3-oxohexadecenoyl-CoA, a long-chain unsaturated 3-oxoacyl-CoA. This comparison is supported by experimental data for similar long-chain acyl-CoAs, offering a clear overview of each method's performance.

The Role of this compound in Metabolism

This compound is an intermediate in fatty acid metabolism. 3-Oxoacyl-CoAs are key players in the beta-oxidation pathway, where fatty acids are broken down to produce energy in the form of acetyl-CoA.[1][2] The accurate measurement of these molecules is essential for understanding the flux through metabolic pathways and the effects of drugs targeting these processes.

fatty_acid_beta_oxidation Fatty_Acid Fatty Acid Acyl_CoA_Synthetase Acyl-CoA Synthetase Fatty_Acid->Acyl_CoA_Synthetase ATP, CoA Fatty_Acyl_CoA Fatty Acyl-CoA Acyl_CoA_Synthetase->Fatty_Acyl_CoA Acyl_CoA_Dehydrogenase Acyl-CoA Dehydrogenase Fatty_Acyl_CoA->Acyl_CoA_Dehydrogenase FAD Enoyl_CoA Trans-Δ2-Enoyl-CoA Acyl_CoA_Dehydrogenase->Enoyl_CoA FADH2 Enoyl_CoA_Hydratase Enoyl-CoA Hydratase Enoyl_CoA->Enoyl_CoA_Hydratase H2O Hydroxyacyl_CoA L-β-Hydroxyacyl-CoA Enoyl_CoA_Hydratase->Hydroxyacyl_CoA Hydroxyacyl_CoA_Dehydrogenase L-β-Hydroxyacyl-CoA Dehydrogenase Hydroxyacyl_CoA->Hydroxyacyl_CoA_Dehydrogenase NAD+ Oxohexadecenoyl_CoA This compound Hydroxyacyl_CoA_Dehydrogenase->Oxohexadecenoyl_CoA NADH + H+ Thiolase β-Ketothiolase Oxohexadecenoyl_CoA->Thiolase CoA Acetyl_CoA Acetyl-CoA Thiolase->Acetyl_CoA Shorter_Acyl_CoA Shorter Acyl-CoA Thiolase->Shorter_Acyl_CoA TCA_Cycle TCA Cycle Acetyl_CoA->TCA_Cycle experimental_workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Tissue_Homogenization Tissue Homogenization or Cell Lysis Extraction Acyl-CoA Extraction (e.g., with KH2PO4 and organic solvents) Tissue_Homogenization->Extraction Centrifugation Centrifugation Extraction->Centrifugation Supernatant_Collection Supernatant Collection Centrifugation->Supernatant_Collection LC_Separation LC Separation (Reversed-Phase C18 or C8) Supernatant_Collection->LC_Separation Detection Detection (MS/MS or UV) LC_Separation->Detection Peak_Integration Peak Integration Detection->Peak_Integration Quantification Quantification (Standard Curve) Peak_Integration->Quantification decision_tree Start Start: Need to quantify This compound High_Sensitivity High Sensitivity & Specificity Required? Start->High_Sensitivity Complex_Matrix Complex Sample Matrix? High_Sensitivity->Complex_Matrix No Use_LCMS Use LC-MS/MS High_Sensitivity->Use_LCMS Yes MS_Available LC-MS/MS Available? Complex_Matrix->MS_Available Yes Use_HPLC Use HPLC-UV Complex_Matrix->Use_HPLC No MS_Available->Use_LCMS Yes MS_Available->Use_HPLC No

References

A Functional Comparison of 3-Oxoacyl-CoA Esters: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, understanding the nuanced functional differences between various 3-oxoacyl-CoA esters is critical for dissecting metabolic pathways and identifying potential therapeutic targets. This guide provides an objective comparison of the performance of different 3-oxoacyl-CoA esters in key enzymatic reactions, supported by experimental data, detailed protocols, and pathway visualizations.

Introduction to 3-Oxoacyl-CoA Esters

3-Oxoacyl-CoA esters are pivotal metabolic intermediates situated at the crossroads of fatty acid synthesis and degradation. Their structure, characterized by a keto group at the β-carbon (C3) of the acyl chain attached to a coenzyme A (CoA) molecule, makes them highly reactive substrates for a variety of enzymes. The length and branching of the acyl chain are key determinants of their metabolic fate and functional specificity. These molecules are central to fatty acid β-oxidation, the synthesis of very-long-chain fatty acids (VLCFAs), and the production of complex polyketides.

Comparative Enzyme Kinetics

The functional divergence of 3-oxoacyl-CoA esters is most evident in their interaction with enzymes that catalyze their formation, cleavage, or modification. The kinetic parameters, Michaelis constant (Km) and maximum velocity (Vmax), quantify the efficiency and substrate preference of these enzymes for different 3-oxoacyl-CoA esters.

3-Oxoacyl-CoA Thiolases

These enzymes catalyze the final step of β-oxidation, cleaving a 3-oxoacyl-CoA into a shorter acyl-CoA and acetyl-CoA. Different thiolase isoforms exhibit distinct substrate specificities.

EnzymeSubstrate (3-Oxoacyl-CoA)Km (µM)Vmax (U/mg)Source Organism/Tissue
Thiolase A (Peroxisomal) 3-Oxobutyryl-CoA (C4)1.9108Rat Liver
3-Oxohexanoyl-CoA (C6)1.1125Rat Liver
3-Oxooctanoyl-CoA (C8)1.0143Rat Liver
3-Oxodecanoyl-CoA (C10)1.2138Rat Liver
3-Oxododecanoyl-CoA (C12)1.5111Rat Liver
3-Oxotetradecanoyl-CoA (C14)2.183Rat Liver
3-Oxohexadecanoyl-CoA (C16)3.356Rat Liver
3-Oxo-2-methylpalmitoyl-CoANo activity-Rat Liver
SCP-2/Thiolase (Peroxisomal) 3-Oxooctanoyl-CoA (C8)122.5Rat Liver
3-Oxodecanoyl-CoA (C10)83.1Rat Liver
3-Oxododecanoyl-CoA (C12)63.6Rat Liver
3-Oxotetradecanoyl-CoA (C14)54.2Rat Liver
3-Oxohexadecanoyl-CoA (C16)45.0Rat Liver
3-Oxo-2-methylpalmitoyl-CoA71.8Rat Liver

Data compiled from studies on rat liver peroxisomal thiolases.[1]

3-Oxoacid CoA-Transferases (SCOT)

These enzymes are crucial for ketone body utilization, transferring CoA from succinyl-CoA to a 3-oxoacid to form a 3-oxoacyl-CoA. Their activity varies with the 3-oxoacid substrate.

EnzymeSubstrate (3-Oxoacid)Relative Activity (%)Source Organism/Tissue
SCOT Acetoacetate100Pig Heart
3-Oxopentanoate~70Pig Heart
3-Oxohexanoate~50Pig Heart
3-Oxo-4-methylpentanoate~30Pig Heart
3-Oxopropanoate~20Pig Heart

Data reflects the relative rates of CoA transfer from succinyl-CoA to various 3-oxoacids.[2]

Very-Long-Chain 3-Oxoacyl-CoA Synthases (ELOVLs)

These enzymes, also known as fatty acid elongases, catalyze the condensation of an acyl-CoA with malonyl-CoA to form a 3-oxoacyl-CoA, the first step in fatty acid elongation. Different ELOVL isoforms show distinct preferences for the chain length of the initial acyl-CoA substrate.

EnzymePreferred Acyl-CoA SubstratesProduct 3-Oxoacyl-CoA Chain Lengths
ELOVL1 Saturated and monounsaturated C18-C26C20-C28
ELOVL2 Polyunsaturated C18-C22C20-C24
ELOVL3 Saturated and monounsaturated C16-C22C18-C24
ELOVL4 Saturated and polyunsaturated ≥C24≥C26
ELOVL5 Saturated and polyunsaturated C16-C20C18-C22
ELOVL6 Saturated C12-C16C14-C18
ELOVL7 Saturated and monounsaturated C16-C20C18-C22

Metabolic Pathways and Signaling

3-Oxoacyl-CoA esters are integral components of major metabolic pathways. Their concentration and flux through these pathways are tightly regulated and can influence cellular signaling.

Fatty Acid β-Oxidation

In mitochondrial and peroxisomal β-oxidation, a series of enzymatic reactions sequentially shortens fatty acyl-CoA molecules. The formation of a 3-oxoacyl-CoA is the third step in this spiral, preceding the thiolytic cleavage that releases acetyl-CoA.

Beta_Oxidation Acyl_CoA Acyl-CoA (Cn) Enoyl_CoA trans-Δ2-Enoyl-CoA Acyl_CoA->Enoyl_CoA Acyl-CoA Dehydrogenase Hydroxyacyl_CoA L-β-Hydroxyacyl-CoA Enoyl_CoA->Hydroxyacyl_CoA Enoyl-CoA Hydratase Oxoacyl_CoA 3-Oxoacyl-CoA Hydroxyacyl_CoA->Oxoacyl_CoA β-Hydroxyacyl-CoA Dehydrogenase Shorter_Acyl_CoA Acyl-CoA (Cn-2) Oxoacyl_CoA->Shorter_Acyl_CoA β-Ketoacyl-CoA Thiolase Acetyl_CoA Acetyl-CoA Oxoacyl_CoA->Acetyl_CoA β-Ketoacyl-CoA Thiolase

Fatty Acid β-Oxidation Pathway

Fatty Acid Elongation

The synthesis of very-long-chain fatty acids occurs in the endoplasmic reticulum and involves a four-step cycle that is mechanistically the reverse of β-oxidation, starting with the condensation of an acyl-CoA with malonyl-CoA to form a 3-oxoacyl-CoA.

Fatty_Acid_Elongation Acyl_CoA Acyl-CoA (Cn) Oxoacyl_CoA 3-Oxoacyl-CoA (Cn+2) Acyl_CoA->Oxoacyl_CoA 3-Oxoacyl-CoA Synthase (ELOVL) Malonyl_CoA Malonyl-CoA Malonyl_CoA->Oxoacyl_CoA 3-Oxoacyl-CoA Synthase (ELOVL) Hydroxyacyl_CoA 3-Hydroxyacyl-CoA Oxoacyl_CoA->Hydroxyacyl_CoA 3-Oxoacyl-CoA Reductase Enoyl_CoA trans-2-Enoyl-CoA Hydroxyacyl_CoA->Enoyl_CoA 3-Hydroxyacyl-CoA Dehydratase Elongated_Acyl_CoA Acyl-CoA (Cn+2) Enoyl_CoA->Elongated_Acyl_CoA trans-2-Enoyl-CoA Reductase

Fatty Acid Elongation Cycle

Allosteric Regulation of AMPK

While direct signaling roles for 3-oxoacyl-CoA esters are still under investigation, their parent molecules, the long-chain fatty acyl-CoAs, are known to be important signaling molecules. For instance, long-chain fatty acyl-CoAs can allosterically activate AMP-activated protein kinase (AMPK), a central regulator of cellular energy homeostasis. This activation promotes fatty acid oxidation. As immediate precursors in the β-oxidation of these long-chain fatty acyl-CoAs, the levels of 3-oxoacyl-CoA esters are intrinsically linked to this regulatory mechanism.

Experimental Protocols

Spectrophotometric Assay for 3-Oxoacyl-CoA Thiolase Activity

This assay measures the decrease in absorbance at 304 nm resulting from the cleavage of the 3-oxoacyl-CoA substrate.

Materials:

  • Spectrophotometer capable of reading at 304 nm

  • Quartz cuvettes

  • Assay Buffer: 100 mM Tris-HCl, pH 8.0, 25 mM MgCl₂, 0.2 mM Coenzyme A

  • Substrate solution: 10 mM stock of the desired 3-oxoacyl-CoA ester in water

  • Purified 3-oxoacyl-CoA thiolase enzyme

Procedure:

  • Prepare the reaction mixture by adding the following to a cuvette:

    • 880 µL of Assay Buffer

    • 10 µL of the 3-oxoacyl-CoA substrate stock solution (for a final concentration of 100 µM)

  • Incubate the mixture at the desired assay temperature (e.g., 25°C or 37°C) for 5 minutes to allow for temperature equilibration.

  • Initiate the reaction by adding 10 µL of a freshly diluted solution of the 3-oxoacyl-CoA thiolase enzyme.

  • Immediately begin monitoring the decrease in absorbance at 304 nm for 5-10 minutes.

  • Calculate the rate of reaction from the linear portion of the absorbance versus time plot using the molar extinction coefficient for the enolate form of 3-oxoacyl-CoA (ε₃₀₄ ≈ 16,400 M⁻¹cm⁻¹).

Thiolase_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_measurement Measurement & Analysis Prep_Buffer Prepare Assay Buffer Mix Combine Buffer and Substrate in Cuvette Prep_Buffer->Mix Prep_Substrate Prepare Substrate Solution Prep_Substrate->Mix Prep_Enzyme Prepare Enzyme Dilution Add_Enzyme Add Enzyme to Initiate Reaction Prep_Enzyme->Add_Enzyme Incubate Incubate at Assay Temperature Mix->Incubate Incubate->Add_Enzyme Monitor_Abs Monitor Absorbance at 304 nm Add_Enzyme->Monitor_Abs Calculate_Rate Calculate Reaction Rate Monitor_Abs->Calculate_Rate

Workflow for Thiolase Assay

Assay for 3-Oxoacid CoA-Transferase (SCOT) Activity

This assay follows the formation of the 3-oxoacyl-CoA product by monitoring the increase in absorbance at 304 nm.

Materials:

  • Spectrophotometer capable of reading at 304 nm

  • Quartz cuvettes

  • Assay Buffer: 100 mM Tris-HCl, pH 8.5, 10 mM MgCl₂

  • Substrate solutions: 10 mM succinyl-CoA and 100 mM of the desired 3-oxoacid in water

  • Purified SCOT enzyme

Procedure:

  • To a cuvette, add:

    • 850 µL of Assay Buffer

    • 50 µL of the 100 mM 3-oxoacid stock solution (final concentration 5 mM)

    • 50 µL of the 10 mM succinyl-CoA stock solution (final concentration 0.5 mM)

  • Equilibrate the mixture at the assay temperature for 5 minutes.

  • Start the reaction by adding 10 µL of the purified SCOT enzyme.

  • Monitor the increase in absorbance at 304 nm over time.

  • Determine the initial reaction rate from the linear phase of the curve, using the molar extinction coefficient of the 3-oxoacyl-CoA product.

Conclusion

The functional characteristics of 3-oxoacyl-CoA esters are intrinsically linked to their acyl chain length and structure. This guide highlights the substrate specificities of key enzymes involved in their metabolism, providing a framework for understanding their differential roles in cellular processes. The provided experimental protocols and pathway diagrams serve as a resource for researchers investigating the intricate network of fatty acid metabolism and its implications in health and disease. Further research into the direct signaling roles of these molecules will undoubtedly uncover new layers of metabolic regulation.

References

A Comparative Guide to Enzyme Specificity for (11Z)-3-Oxohexadecenoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the specificity of key enzymes involved in the mitochondrial beta-oxidation of (11Z)-3-oxohexadecenoyl-CoA, a critical intermediate in the metabolism of monounsaturated fatty acids. Understanding the kinetic properties of these enzymes is crucial for research into metabolic disorders and for the development of targeted therapeutic interventions.

The breakdown of this compound requires the concerted action of the core enzymes of the fatty acid beta-oxidation pathway, along with an essential auxiliary enzyme, enoyl-CoA isomerase. For long-chain fatty acids such as this, the activities of enoyl-CoA hydratase, 3-hydroxyacyl-CoA dehydrogenase, and 3-ketoacyl-CoA thiolase are housed within a multi-enzyme complex known as the mitochondrial trifunctional protein (TFP).[1][2][3][4] The specificity of these enzymes is largely determined by the length of the acyl chain of their substrates.

Comparative Kinetic Data

While specific kinetic data for the direct interaction of all beta-oxidation enzymes with this compound is limited in publicly available literature, we can infer substrate preferences from studies on similar long-chain fatty acyl-CoAs, particularly C16 substrates. The following table summarizes the known substrate specificities of the relevant enzymes.

EnzymeSubstrate ClassTypical Chain Length SpecificityObserved Kinetic Parameters (for relevant substrates)Source Organism/Enzyme
Enoyl-CoA Isomerase cis-Δ3-Enoyl-CoABroad, including C6 to C16Not specified for this compound, but acts on cis-double bonds at odd-numbered positions.General
Enoyl-CoA Hydratase (within TFP) 2-trans-Enoyl-CoAC4 to C16, with decreasing activity for longer chains.[5][6]Relative activity with enoyl-C16-CoA has been demonstrated.[1]Human, Rat
L-3-Hydroxyacyl-CoA Dehydrogenase (LCHAD, within TFP) L-3-Hydroxyacyl-CoAHighest activity for medium to long-chain substrates (C10-C16).[7]Relative activity against 3-ketopalmitoyl-CoA (C16) is significantly higher (100%) compared to 3-ketodecanoyl-CoA (C10, 40%) and acetoacetyl-CoA (C4, 5%).[1]Human
3-Ketoacyl-CoA Thiolase (within TFP) 3-Ketoacyl-CoALong-chain substratesNot specified for this compound.General

Experimental Protocols

Detailed methodologies for assaying the activity of the key enzymes involved in the metabolism of this compound are provided below. These protocols are based on established methods for measuring the activity of beta-oxidation enzymes with long-chain substrates.

Enoyl-CoA Isomerase Assay

The activity of enoyl-CoA isomerase can be measured by coupling its reaction to the subsequent hydration step catalyzed by enoyl-CoA hydratase.

Principle: The isomerization of a cis- or trans-3-enoyl-CoA to a trans-2-enoyl-CoA is followed by the hydration of the trans-2-enoyl-CoA to 3-hydroxyacyl-CoA. The decrease in absorbance at 263 nm, corresponding to the disappearance of the conjugated double bond in the trans-2-enoyl-CoA intermediate, is monitored.

Reaction Mixture:

  • 50 mM Tris-HCl buffer, pH 8.0

  • 50 µM this compound (or appropriate cis-3-enoyl-CoA substrate)

  • Excess purified enoyl-CoA hydratase

  • Purified enoyl-CoA isomerase (the sample to be assayed)

Procedure:

  • Prepare the reaction mixture without the enoyl-CoA isomerase in a quartz cuvette.

  • Incubate at 30°C for 5 minutes to allow the temperature to equilibrate.

  • Initiate the reaction by adding the enoyl-CoA isomerase.

  • Monitor the decrease in absorbance at 263 nm for 5-10 minutes using a spectrophotometer.

  • The rate of the reaction is calculated from the linear portion of the absorbance change over time, using the molar extinction coefficient for the enoyl-CoA substrate.

Coupled Assay for Enoyl-CoA Hydratase and L-3-Hydroxyacyl-CoA Dehydrogenase (within TFP)

This assay measures the combined activity of the hydratase and dehydrogenase components of the mitochondrial trifunctional protein.

Principle: The enoyl-CoA hydratase first hydrates the trans-2-enoyl-CoA substrate to L-3-hydroxyacyl-CoA. The L-3-hydroxyacyl-CoA dehydrogenase then oxidizes this intermediate to 3-ketoacyl-CoA, with the concomitant reduction of NAD+ to NADH. The increase in absorbance at 340 nm due to the formation of NADH is monitored.

Reaction Mixture:

  • 100 mM Potassium phosphate (B84403) buffer, pH 7.4

  • 1 mM NAD+

  • 25 µM trans-2-Hexadecenoyl-CoA (as a C16 substrate analog)

  • Purified mitochondrial trifunctional protein (TFP)

Procedure:

  • Combine the buffer and NAD+ in a cuvette and incubate at 37°C.

  • Add the TFP sample and incubate for a further 2 minutes.

  • Initiate the reaction by adding the trans-2-hexadecenoyl-CoA substrate.

  • Monitor the increase in absorbance at 340 nm over time.

  • The rate of NADH production is calculated using its molar extinction coefficient (6.22 mM⁻¹cm⁻¹).

L-3-Hydroxyacyl-CoA Dehydrogenase (LCHAD) Assay (Reverse Direction)

The activity of LCHAD can also be assayed in the reverse direction, measuring the oxidation of NADH.[1]

Principle: The dehydrogenase catalyzes the reduction of a 3-ketoacyl-CoA substrate to L-3-hydroxyacyl-CoA, with the simultaneous oxidation of NADH to NAD+. The decrease in absorbance at 340 nm is monitored.

Reaction Mixture:

  • 100 mM Potassium phosphate buffer, pH 7.0

  • 0.2 mM NADH

  • 25 µM 3-Ketopalmitoyl-CoA (C16 substrate)

  • Purified mitochondrial trifunctional protein (TFP)

Procedure:

  • Combine the buffer, NADH, and TFP in a cuvette.

  • Initiate the reaction by adding the 3-ketopalmitoyl-CoA substrate.

  • Monitor the decrease in absorbance at 340 nm.

  • The rate of NADH oxidation is calculated from the change in absorbance over time.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the beta-oxidation pathway for a monounsaturated fatty acid like the precursor to this compound and a typical experimental workflow for enzyme purification.

Beta_Oxidation_Unsaturated_Fatty_Acid cluster_beta_oxidation Mitochondrial Beta-Oxidation of (11Z)-Hexadecenoyl-CoA start (11Z)-Hexadecenoyl-CoA step1 Acyl-CoA Dehydrogenase start->step1 intermediate1 (11Z)-2-Hexadecenoyl-CoA step1->intermediate1 step2 Enoyl-CoA Hydratase intermediate1->step2 intermediate2 3-Hydroxy-(11Z)-hexadecenoyl-CoA step2->intermediate2 step3 3-Hydroxyacyl-CoA Dehydrogenase intermediate2->step3 intermediate3 This compound step3->intermediate3 step4 Beta-oxidation cycles (4x) intermediate3->step4 intermediate4 cis-Δ3-Dodecenoyl-CoA step4->intermediate4 step5 Enoyl-CoA Isomerase intermediate4->step5 intermediate5 trans-Δ2-Dodecenoyl-CoA step5->intermediate5 step6 Beta-oxidation cycles (5x) intermediate5->step6 end 6 Acetyl-CoA + Propionyl-CoA step6->end

Caption: Beta-oxidation pathway for (11Z)-Hexadecenoyl-CoA.

Enzyme_Purification_Workflow start Cell Lysate / Mitochondrial Fraction step1 Ammonium Sulfate Precipitation start->step1 step2 Hydrophobic Interaction Chromatography step1->step2 step3 Ion Exchange Chromatography (e.g., DEAE-Sepharose) step2->step3 step4 Affinity Chromatography (e.g., CoA-Agarose) step3->step4 step5 Size Exclusion Chromatography step4->step5 end Purified Enzyme step5->end

Caption: General workflow for enzyme purification.

References

A Researcher's Guide to Comparative Analytical Methods for Unsaturated Acyl-CoA Profiling

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals navigating the complexities of lipid metabolism, the accurate profiling of unsaturated acyl-Coenzyme A (acyl-CoA) species is paramount. These molecules are central to a myriad of cellular processes, from energy metabolism and lipid synthesis to the regulation of signaling pathways. The choice of analytical methodology can significantly impact the breadth and accuracy of the resulting acyl-CoA profile. This guide provides an objective comparison of common techniques for the profiling of unsaturated acyl-CoAs, supported by experimental data, detailed protocols, and visual workflows to aid in methodological selection.

The quantification of acyl-CoAs is predominantly achieved through liquid chromatography-tandem mass spectrometry (LC-MS/MS), which offers high sensitivity and specificity.[1][2] However, other methods, including those based on derivatization or fluorescent probes, present alternative strategies. The performance of these methods is critically dependent on the chosen sample preparation, extraction, and analytical strategies.

Comparison of Key Performance Metrics for Acyl-CoA Analysis

The selection of an analytical method for unsaturated acyl-CoA profiling is often a trade-off between sensitivity, selectivity, and throughput. Below is a summary of quantitative data for various LC-MS/MS-based methods.

Analytical MethodKey StrengthsKey LimitationsTypical Limit of Detection (LOD)Typical Limit of Quantification (LOQ)Reference
LC-MS/MS with Protein Precipitation Simple, fast, and effective for a broad range of acyl-CoAs from cultured cells or tissues.[1]Potential for ion suppression from co-extracted matrix components.[1][3]~0.02-0.5 pmol~0.05-1.5 pmol[3]
LC-MS/MS with Solid-Phase Extraction (SPE) Excellent for sample clean-up, reducing matrix effects and improving sensitivity.[2]More time-consuming and can lead to analyte loss if not optimized.Not explicitly stated, but generally improves upon precipitation methods.Not explicitly stated.[2]
LC-MS/MS with Phosphate Methylation (Derivatization) Improves chromatographic peak shape and reduces analyte loss, covering a wide range of acyl-CoAs.[4][5]Requires an additional reaction step, which can introduce variability.Not explicitly stated.4.2 nM (very-long-chain) to 16.9 nM (short-chain)[4][5]
Fluorescent Probe-Based Assays Enables real-time measurement of free acyl-CoA concentrations and enzyme activity.[6][7]Indirect measurement, may have lower specificity compared to MS-based methods.Kd = 0.6-1.7 nM for long-chain acyl-CoAsNot applicable.[6][7]

Detailed Experimental Protocols

Reproducible research is built on the foundation of detailed and robust experimental protocols. Below are summaries of common methods for the extraction and analysis of unsaturated acyl-CoAs.

Protocol 1: Acyl-CoA Extraction by Protein Precipitation

This method is rapid and effective for a broad range of acyl-CoAs from cultured cells or tissues.[1]

  • Sample Homogenization: Homogenize frozen tissue powder or cell pellets in an ice-cold extraction solvent (e.g., 80% methanol (B129727) in water).[1]

  • Protein Precipitation: Vigorously vortex the homogenate for 1 minute to ensure thorough mixing and protein precipitation.[1]

  • Centrifugation: Centrifuge the samples at high speed (e.g., 14,000 x g) for 10 minutes at 4°C to pellet the precipitated proteins and cellular debris.[1]

  • Supernatant Collection: Carefully collect the supernatant containing the acyl-CoAs for LC-MS/MS analysis.

Protocol 2: LC-MS/MS Analysis of Unsaturated Acyl-CoAs

This is a general workflow for the analysis of acyl-CoA extracts.

  • Chromatographic Separation:

    • Column: A C18 reversed-phase column (e.g., 100 x 2.1 mm, 1.8 µm) is commonly used for separation.[1]

    • Mobile Phase A: Water with a volatile buffer salt like 10 mM ammonium (B1175870) acetate (B1210297) and 0.1% formic acid.[1]

    • Mobile Phase B: Acetonitrile or methanol with the same additives as Mobile Phase A.[1]

    • Gradient: A typical gradient starts with a low percentage of Mobile Phase B, ramping up to a high percentage to elute the more hydrophobic long-chain unsaturated acyl-CoAs.[3][8] The retention time generally increases with the length of the fatty acyl chain and decreases with the number of double bonds.[3]

  • Mass Spectrometric Detection:

    • Ionization: Electrospray ionization (ESI) in positive ion mode is commonly used.[9]

    • Analysis Mode: Multiple Reaction Monitoring (MRM) is frequently employed for targeted quantification due to its high sensitivity and specificity.[10][11] A common fragmentation observed for acyl-CoAs is the neutral loss of the adenosine (B11128) diphosphate (B83284) portion.[8]

Visualizing the Workflow and Biological Context

To better understand the experimental process and the biological relevance of unsaturated acyl-CoAs, the following diagrams are provided.

G cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_output Output Tissue Tissue/Cell Sample Homogenization Homogenization in 80% Methanol Tissue->Homogenization Centrifugation Centrifugation (14,000 x g, 4°C) Homogenization->Centrifugation Supernatant Collect Supernatant Centrifugation->Supernatant LC Reversed-Phase LC (C18 Column) Supernatant->LC MS Tandem MS (ESI+, MRM) LC->MS Data Data Acquisition & Processing MS->Data Profile Unsaturated Acyl-CoA Profile Data->Profile

Caption: Experimental workflow for unsaturated acyl-CoA profiling.

Unsaturated acyl-CoAs are integral to numerous metabolic and signaling pathways. A simplified overview of their central role is depicted below.

G PUFA Polyunsaturated Fatty Acids ACSL Acyl-CoA Synthetase (ACSL) PUFA->ACSL Unsat_Acyl_CoA Unsaturated Acyl-CoAs ACSL->Unsat_Acyl_CoA Beta_Ox β-Oxidation Unsat_Acyl_CoA->Beta_Ox Lipid_Syn Complex Lipid Synthesis Unsat_Acyl_CoA->Lipid_Syn Gene_Reg Gene Regulation Unsat_Acyl_CoA->Gene_Reg Energy Energy Production (ATP) Beta_Ox->Energy Membranes Cell Membranes Lipid_Syn->Membranes Signaling Signaling Molecules Lipid_Syn->Signaling Transcription Transcription Factors Gene_Reg->Transcription

Caption: Central role of unsaturated acyl-CoAs in cellular metabolism.

References

Comparative Analysis of (11Z)-3-Oxohexadecenoyl-CoA and Other Fatty Acyl-CoAs in Cellular Processes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the biological effects of (11Z)-3-oxohexadecenoyl-CoA and other representative fatty acyl-CoAs in a cellular context. Due to the limited direct experimental data on this compound, this document leverages data from well-characterized saturated and monounsaturated fatty acyl-CoAs, namely Palmitoyl-CoA and Oleoyl-CoA, to provide a framework for understanding its potential biological functions.

Fatty acyl-CoAs are crucial metabolic intermediates and signaling molecules that regulate a wide array of cellular processes.[1][2] Their biological effects are highly dependent on their structure, including chain length and degree of saturation.

Comparison of Key Fatty Acyl-CoAs

To understand the potential roles of this compound, a C16:1 unsaturated fatty acyl-CoA, we compare it with the well-studied C16:0 saturated fatty acyl-CoA (Palmitoyl-CoA) and the C18:1 monounsaturated fatty acyl-CoA (Oleoyl-CoA).

FeaturePalmitoyl-CoA (C16:0)Oleoyl-CoA (C18:1)This compound (C16:1) - Hypothesized
Primary Metabolic Fate Primarily directed towards β-oxidation for energy production[3][4] and serves as a precursor for the synthesis of complex lipids.[5]Directed towards both β-oxidation and incorporation into complex lipids like triglycerides and phospholipids.[6]Likely directed towards both β-oxidation and lipid synthesis, with potential for distinct enzyme specificity compared to other C16:1 isomers.
Role in Cell Signaling High levels can act as a cellular sensor of nutritional status, allosterically inhibiting enzymes like acetyl-CoA carboxylase to regulate fatty acid synthesis.[7]Can modulate signaling pathways and is a precursor for signaling molecules.Expected to participate in cellular signaling, potentially influencing membrane fluidity and the function of membrane-associated proteins.
Reported Cellular Effects Associated with the induction of cellular stress, including endoplasmic reticulum (ER) stress and apoptosis, when in excess.Generally considered less toxic than saturated fatty acyl-CoAs and can even protect against palmitate-induced cellular stress.As an unsaturated fatty acyl-CoA, it is hypothesized to be less cytotoxic than Palmitoyl-CoA and may play a role in maintaining membrane fluidity.
Enzyme Interactions Substrate for various enzymes including carnitine palmitoyltransferase I (CPT1) for mitochondrial import.[3]Substrate for enzymes involved in the synthesis of monounsaturated fatty acids and complex lipids.[6]Expected to be a substrate for a specific set of acyltransferases and other metabolic enzymes, with the position of the double bond influencing enzyme kinetics.

Experimental Protocols for Validating Biological Effects

The following are detailed methodologies for key experiments to assess the biological effects of fatty acyl-CoAs like this compound in cells.

Quantification of Intracellular Acyl-CoA Levels by LC-MS/MS

This method allows for the absolute quantification of a broad range of cellular acyl-CoAs.[8][9]

  • Cell Culture and Treatment: Plate cells at a desired density and treat with the fatty acid precursor of this compound or other fatty acids for a specified time.

  • Cell Lysis and Extraction:

    • Aspirate the culture medium and wash the cells with ice-cold phosphate-buffered saline (PBS).

    • Add a cold extraction solvent (e.g., 2:1:1 methanol:acetonitrile (B52724):water with internal standards).

    • Scrape the cells and transfer the lysate to a microcentrifuge tube.

    • Vortex vigorously and centrifuge at high speed to pellet the cell debris.

    • Collect the supernatant for analysis.

  • LC-MS/MS Analysis:

    • Inject the extracted metabolites onto a reverse-phase liquid chromatography column.

    • Separate the acyl-CoAs using a gradient of mobile phases (e.g., water with formic acid and acetonitrile with formic acid).

    • Detect and quantify the acyl-CoAs using a mass spectrometer operating in multiple reaction monitoring (MRM) mode.

  • Data Analysis: Calculate the concentration of each acyl-CoA species relative to the internal standard and normalize to the total protein concentration or cell number.

Measurement of Long-Chain Fatty Acyl-CoA Synthetase (ACSL) Activity

This radiometric assay measures the activity of enzymes that activate fatty acids to their CoA esters.[10]

  • Preparation of Cell Lysates:

    • Harvest cells and resuspend them in a lysis buffer.

    • Disrupt the cells by sonication or homogenization on ice.

    • Centrifuge to remove cell debris and collect the supernatant.

  • Assay Reaction:

    • Prepare a reaction mixture containing ATP, coenzyme A, Mg2+, and a radiolabeled fatty acid (e.g., [14C]-(11Z)-hexadecenoic acid) bound to bovine serum albumin (BSA).

    • Initiate the reaction by adding the cell lysate.

    • Incubate at 37°C for a defined period.

  • Quantification of Acyl-CoA:

    • Stop the reaction by adding a mixture of isopropanol, heptane, and sulfuric acid to partition the phases.

    • Vortex and centrifuge to separate the aqueous and organic phases. The radiolabeled fatty acyl-CoA will be in the aqueous phase, while the unreacted fatty acid will be in the organic phase.

    • Measure the radioactivity in an aliquot of the aqueous phase using a scintillation counter.

  • Calculation of Activity: Calculate the amount of radiolabeled acyl-CoA formed per unit of time and per milligram of protein.

Fluorimetric Assay for Fatty Acyl-CoA Levels

This high-throughput assay provides a sensitive method for determining total fatty acyl-CoA concentrations in tissue and cell lysates.[11][12]

  • Sample Preparation:

    • Homogenize or sonicate cells in a cold buffer containing a detergent (e.g., 0.5% Triton X-100).[12]

    • Centrifuge to clarify the lysate.

  • Assay Procedure:

    • Add the cell lysate to a 96-well plate.

    • Add the assay reaction mixture, which contains enzymes that utilize fatty acyl-CoA as a substrate in a coupled reaction that produces a fluorescent product.[12]

    • Incubate at room temperature for approximately 40 minutes.[11]

  • Measurement: Read the fluorescence intensity at an excitation/emission wavelength of approximately 530/585 nm.[11][12]

  • Quantification: Determine the fatty acyl-CoA concentration by comparing the fluorescence of the sample to a standard curve generated with known concentrations of a fatty acyl-CoA standard.[12]

Signaling Pathways and Experimental Workflows

The diagrams below illustrate key cellular pathways involving fatty acyl-CoAs and a general workflow for their analysis.

Fatty_Acyl_CoA_Metabolism Extracellular_FA Extracellular Fatty Acids Intracellular_FA Intracellular Fatty Acids Extracellular_FA->Intracellular_FA Transport Acyl_CoA This compound & other Acyl-CoAs Intracellular_FA->Acyl_CoA Activation (ACSL) Beta_Oxidation Mitochondrial β-Oxidation Acyl_CoA->Beta_Oxidation CPT1 Lipid_Synthesis Complex Lipid Synthesis (ER) Acyl_CoA->Lipid_Synthesis Signaling Cell Signaling Acyl_CoA->Signaling ATP ATP (Energy) Beta_Oxidation->ATP Triglycerides Triglycerides, Phospholipids Lipid_Synthesis->Triglycerides Gene_Expression Gene Expression Modulation Signaling->Gene_Expression

Fatty Acyl-CoA Metabolic Fates

Experimental_Workflow Cell_Culture Cell Culture & Treatment with Fatty Acid Precursor Cell_Harvesting Cell Harvesting & Lysis Cell_Culture->Cell_Harvesting Functional_Assay Cellular Functional Assays (e.g., Apoptosis, ER Stress) Cell_Culture->Functional_Assay Extraction Metabolite Extraction Cell_Harvesting->Extraction Enzyme_Assay Enzyme Activity Assays (e.g., ACSL) Cell_Harvesting->Enzyme_Assay Quantification Quantification of Acyl-CoAs (LC-MS/MS or Fluorimetric Assay) Extraction->Quantification Data_Analysis Data Analysis & Interpretation Quantification->Data_Analysis Enzyme_Assay->Data_Analysis Functional_Assay->Data_Analysis

Workflow for Acyl-CoA Analysis

Saturated_vs_Unsaturated_Signaling Saturated_FA Saturated Fatty Acyl-CoAs (e.g., Palmitoyl-CoA) ER_Stress ER Stress & Inflammation Saturated_FA->ER_Stress Unsaturated_FA Unsaturated Fatty Acyl-CoAs (e.g., Oleoyl-CoA, this compound) Lipid_Droplets Incorporation into Lipid Droplets Unsaturated_FA->Lipid_Droplets Membrane_Fluidity Increased Membrane Fluidity Unsaturated_FA->Membrane_Fluidity Apoptosis Apoptosis ER_Stress->Apoptosis Cell_Survival Cell Survival Lipid_Droplets->Cell_Survival Membrane_Fluidity->Cell_Survival

Differential Cellular Signaling

References

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Analysis of an Intermediate in Unsaturated Fatty Acid Metabolism and Its Saturated and More Common Unsaturated Counterparts

In the intricate landscape of lipid metabolism and signaling, acyl-Coenzyme A (acyl-CoA) thioesters stand as central players, acting as crucial intermediates and signaling molecules.[1][2] This guide provides a detailed head-to-head comparison of the lesser-known (11Z)-3-oxohexadecenoyl-CoA with its more extensively studied saturated and unsaturated relatives. While direct experimental data on this compound is limited, this comparison leverages data from analogous lipids to infer its biochemical properties and potential biological significance, offering a valuable resource for researchers, scientists, and drug development professionals.

This compound is an unsaturated fatty acyl-CoA, likely an intermediate in the peroxisomal beta-oxidation of C18 unsaturated fatty acids. Its structure, featuring a cis double bond at the 11th position and a keto group at the 3rd position, suggests a transient existence within a metabolic pathway rather than a stable signaling role. To provide a comprehensive comparative framework, this guide will focus on its saturated counterpart, 3-oxohexadecanoyl-CoA, and two of the most abundant long-chain acyl-CoAs in mammalian cells: the saturated palmitoyl-CoA (C16:0-CoA) and the monounsaturated oleoyl-CoA (C18:1-CoA).

Comparative Data of Acyl-CoA Species

The following table summarizes the key biochemical and physical properties of this compound and its comparators.

FeatureThis compound (Predicted)3-Oxohexadecanoyl-CoAPalmitoyl-CoAOleoyl-CoA
Molecular Formula C37H62N7O18P3SC37H64N7O18P3SC37H66N7O17P3SC39H68N7O17P3S
Molecular Weight 1017.9 g/mol 1019.9 g/mol [3]1003.9 g/mol 1031.9 g/mol
Saturation MonounsaturatedSaturatedSaturatedMonounsaturated
Metabolic Pathway Peroxisomal Beta-Oxidation of Unsaturated Fatty AcidsFatty Acid Beta-Oxidation[4]Fatty Acid Metabolism, Sphingolipid Biosynthesis[5]Fatty Acid Metabolism, Myelin Synthesis[6]
Primary Location PeroxisomeMitochondria, PeroxisomeCytoplasm, MitochondriaEndoplasmic Reticulum, Mitochondria
Known Signaling Roles UncharacterizedUncharacterizedAllosteric regulation of enzymes (e.g., ACC), substrate for protein acylation[7]Precursor for signaling molecules, regulation of myelin synthesis[6]

Metabolic Pathways and Signaling Roles

Long-chain acyl-CoAs are not merely metabolic intermediates; they are also potent signaling molecules that can modulate the activity of various enzymes and transcription factors.

This compound is hypothesized to be a transient intermediate in the peroxisomal beta-oxidation of oleic acid (18:1n-9) or other C18 monounsaturated fatty acids. The presence of the double bond at an odd-numbered carbon (from the carboxyl end) necessitates the action of isomerase enzymes during beta-oxidation.

3-Oxohexadecanoyl-CoA is a direct intermediate in the beta-oxidation of palmitic acid (C16:0).[4] It is generated by the action of 3-hydroxyacyl-CoA dehydrogenase and is subsequently cleaved by 3-oxoacyl-CoA thiolase to yield acetyl-CoA and myristoyl-CoA (C14:0-CoA).

Palmitoyl-CoA , the activated form of the most common saturated fatty acid, palmitate, is a key hub in lipid metabolism.[5] It can be directed towards beta-oxidation for energy production, incorporated into complex lipids like triglycerides and phospholipids, or used for protein S-palmitoylation, a post-translational modification that affects protein localization and function.[8] High levels of palmitoyl-CoA can allosterically inhibit acetyl-CoA carboxylase (ACC), the rate-limiting enzyme in fatty acid synthesis, creating a feedback loop.[7]

Oleoyl-CoA , the activated form of the most common monounsaturated fatty acid, oleic acid, is a crucial precursor for the synthesis of various lipids, including those essential for the proper formation of the myelin sheath in the peripheral nervous system.[6] Its synthesis is tightly regulated and linked to the activity of stearoyl-CoA desaturase (SCD).[9]

Peroxisomal Beta-Oxidation of an Unsaturated Fatty Acyl-CoA

The following diagram illustrates the generalized pathway for the beta-oxidation of a monounsaturated fatty acyl-CoA, such as the precursor to this compound, within the peroxisome.

Peroxisomal_Beta_Oxidation cluster_peroxisome Peroxisome Unsaturated_Acyl_CoA Unsaturated Acyl-CoA (e.g., Oleoyl-CoA) Acyl_CoA_Oxidase Acyl-CoA Oxidase Unsaturated_Acyl_CoA->Acyl_CoA_Oxidase Oxidation Enoyl_CoA_Isomerase Enoyl-CoA Isomerase Enoyl_CoA_Hydratase 2-Enoyl-CoA Hydratase Enoyl_CoA_Isomerase->Enoyl_CoA_Hydratase Intermediates Intermediates Hydroxyacyl_CoA_Dehydrogenase 3-Hydroxyacyl-CoA Dehydrogenase Enoyl_CoA_Hydratase->Hydroxyacyl_CoA_Dehydrogenase Dehydrogenation Target_Molecule This compound Hydroxyacyl_CoA_Dehydrogenase->Target_Molecule Oxoacyl_CoA_Thiolase 3-Oxoacyl-CoA Thiolase Acetyl_CoA Acetyl-CoA Oxoacyl_CoA_Thiolase->Acetyl_CoA Shorter_Acyl_CoA Shorter Acyl-CoA Oxoacyl_CoA_Thiolase->Shorter_Acyl_CoA Intermediates->Enoyl_CoA_Isomerase Isomerization (for odd-numbered double bonds) Intermediates->Enoyl_CoA_Hydratase Hydration Target_Molecule->Oxoacyl_CoA_Thiolase Thiolysis

Caption: Generalized pathway of peroxisomal beta-oxidation for a monounsaturated fatty acyl-CoA.

Experimental Protocols

To facilitate further research into this compound and related lipids, detailed methodologies for their synthesis and analysis are provided below.

Synthesis of 3-Oxoacyl-CoA Esters

A common method for the synthesis of 3-oxoacyl-CoA esters involves a multi-step chemical synthesis followed by purification. The following is a generalized protocol that can be adapted for the synthesis of this compound, starting from the corresponding fatty acid.

Materials:

  • (11Z)-3-Oxohexadecenoic acid (or its precursor)

  • N,N'-Dicyclohexylcarbodiimide (DCC)

  • N-Hydroxysuccinimide (NHS)

  • Coenzyme A trilithium salt

  • Anhydrous solvents (e.g., Dichloromethane, Dimethylformamide)

  • Buffer solutions (e.g., Sodium bicarbonate)

  • Solid-phase extraction (SPE) cartridges (e.g., C18)

  • High-Performance Liquid Chromatography (HPLC) system for purification

Procedure:

  • Activation of the Carboxylic Acid:

    • Dissolve the fatty acid in anhydrous dichloromethane.

    • Add N-hydroxysuccinimide (NHS) and N,N'-dicyclohexylcarbodiimide (DCC) in equimolar amounts.

    • Stir the reaction at room temperature for several hours to form the NHS ester.

    • Filter the reaction mixture to remove the dicyclohexylurea byproduct.

    • Evaporate the solvent to obtain the crude NHS ester.

  • Thioesterification with Coenzyme A:

    • Dissolve the NHS ester in a minimal amount of dimethylformamide.

    • Separately, dissolve Coenzyme A trilithium salt in a sodium bicarbonate buffer.

    • Slowly add the NHS ester solution to the Coenzyme A solution while stirring.

    • Allow the reaction to proceed at room temperature for several hours.

  • Purification:

    • Acidify the reaction mixture with a dilute acid (e.g., HCl).

    • Purify the crude product using solid-phase extraction (SPE) with a C18 cartridge, eluting with a methanol-water gradient.

    • Further purify the collected fractions by preparative reverse-phase HPLC.

    • Lyophilize the pure fractions to obtain the final product.

Workflow for Synthesis and Purification

Synthesis_Workflow Start Start with (11Z)-3-Oxohexadecenoic Acid Activation Activation with DCC and NHS Start->Activation NHS_Ester Formation of NHS Ester Activation->NHS_Ester Thioesterification Reaction with Coenzyme A NHS_Ester->Thioesterification Crude_Product Crude this compound Thioesterification->Crude_Product SPE Solid-Phase Extraction (C18) Crude_Product->SPE HPLC Preparative HPLC Purification SPE->HPLC Final_Product Pure this compound HPLC->Final_Product Analysis_Logic Biological_Sample Biological Sample (Tissue or Cells) Extraction Extraction with Internal Standard Biological_Sample->Extraction Purification SPE Purification Extraction->Purification LC_Separation LC Separation (Reverse Phase) Purification->LC_Separation MS_Detection MS/MS Detection (SRM) LC_Separation->MS_Detection Data_Analysis Data Analysis and Quantification MS_Detection->Data_Analysis Result Acyl-CoA Profile Data_Analysis->Result

References

A Researcher's Guide to Assessing the Purity of Commercial (11Z)-3-Oxohexadecenoyl-CoA Standards

Author: BenchChem Technical Support Team. Date: December 2025

For researchers in lipidomics, drug development, and metabolic studies, the purity of standards such as (11Z)-3-oxohexadecenoyl-CoA is paramount for generating accurate and reproducible data. This guide provides a comparative overview of the analytical methodologies available for assessing the purity of commercial this compound standards. It includes detailed experimental protocols and a comparison of commercially available standards based on publicly available information.

Analytical Methodologies for Purity Assessment

The two primary analytical techniques for determining the purity of acyl-CoA standards are Liquid Chromatography-Mass Spectrometry (LC-MS/MS) and quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy.

1. Liquid Chromatography-Mass Spectrometry (LC-MS/MS)

LC-MS/MS is a highly sensitive and specific method for the analysis of acyl-CoAs.[1][2][3] It allows for the separation of the target compound from potential impurities, followed by its unambiguous identification and quantification based on its mass-to-charge ratio and fragmentation pattern.

2. Quantitative ¹H NMR (qNMR) Spectroscopy

Quantitative ¹H NMR (qNMR) is a powerful primary analytical method for determining the purity of organic compounds without the need for a specific reference standard of the same compound.[4][5][6] The purity is determined by comparing the integral of a specific proton signal of the analyte to the integral of a certified internal standard of known purity and concentration.

Comparison of Commercial Standards

While a direct, independent comparative study of commercial this compound standards is not publicly available, researchers can assess potential products by examining the information provided by suppliers. Key suppliers in the field of lipid research include Avanti Polar Lipids and Cayman Chemical. When selecting a standard, it is crucial to request a batch-specific Certificate of Analysis (CoA) which details the purity and the method used for its determination.

SupplierStated PurityAnalytical Method(s) Mentioned in DocumentationAvailability of Certificate of Analysis
Supplier A (e.g., Avanti Polar Lipids) Often >99% for many lipid products.TLC, HPLC, Mass Spectrometry (based on general product information).Typically available upon request or with product shipment.
Supplier B (e.g., Cayman Chemical) Product-specific purity is provided on the CoA.HPLC, Mass Spectrometry (based on general product information).Available for download from the product page or upon request.
Other Potential Suppliers Varies.Varies.Important to request and review.

Note: This table is a generalized representation. Researchers should always obtain the most recent and batch-specific information directly from the suppliers.

Potential Impurities

Impurities in commercial acyl-CoA standards can arise from the synthesis process or degradation during storage. Potential impurities may include:

  • Isomers: Positional and geometric isomers of the fatty acyl chain.

  • Oxidation products: Hydroperoxides and other oxidation products, particularly at the double bond.

  • Hydrolysis products: Free coenzyme A and the corresponding free fatty acid.

  • Related synthesis impurities: Byproducts from the chemical synthesis of the acyl-CoA.[7]

Experimental Protocols

Protocol 1: Purity Assessment by LC-MS/MS

This protocol is adapted from established methods for the analysis of long-chain unsaturated acyl-CoAs and is suitable for assessing the purity of this compound.[1][2][8][9]

1. Sample Preparation:

  • Accurately weigh a small amount of the this compound standard.

  • Dissolve the standard in a suitable solvent, such as a mixture of methanol (B129727) and water, to a known concentration (e.g., 1 mg/mL).

  • Prepare a series of dilutions for constructing a calibration curve if quantitative analysis of impurities is desired.

  • For accurate quantification, add an appropriate internal standard (e.g., a stable isotope-labeled version of the analyte or an odd-chain acyl-CoA like C17:0-CoA).

2. LC Conditions:

  • Column: A C18 reversed-phase column is commonly used for the separation of long-chain acyl-CoAs.

  • Mobile Phase A: Water with a modifier such as ammonium (B1175870) acetate (B1210297) or ammonium hydroxide (B78521) to improve peak shape and ionization efficiency.

  • Mobile Phase B: Acetonitrile or methanol.

  • Gradient: A typical gradient would start with a low percentage of mobile phase B, increasing to a high percentage to elute the hydrophobic acyl-CoA.

  • Flow Rate: Dependent on the column dimensions, typically in the range of 0.2-0.5 mL/min.

  • Column Temperature: Maintained at a constant temperature (e.g., 40 °C) to ensure reproducible retention times.

3. MS/MS Conditions:

  • Ionization Mode: Electrospray ionization (ESI) in positive ion mode is generally preferred for acyl-CoAs as they readily form protonated molecules [M+H]⁺.[1][2]

  • Detection Mode: Multiple Reaction Monitoring (MRM) is the method of choice for its high selectivity and sensitivity.

  • MRM Transitions:

    • Precursor Ion (Q1): The m/z of the protonated this compound molecule.

    • Product Ion (Q3): A specific fragment ion generated by collision-induced dissociation (CID). A common and abundant fragment for acyl-CoAs corresponds to the neutral loss of the 3'-phosphoadenosine diphosphate (B83284) moiety (a loss of 507 Da).[8][9] Other characteristic fragment ions can also be monitored for confirmation.

  • Optimization: The declustering potential, collision energy, and other MS parameters should be optimized for the specific analyte to achieve maximum sensitivity.

4. Data Analysis:

  • The purity is assessed by integrating the peak area of this compound and any detected impurity peaks in the chromatogram.

  • The relative purity can be calculated as the percentage of the main peak area relative to the total area of all detected peaks.

Protocol 2: Purity Assessment by Quantitative ¹H NMR (qNMR)

This protocol provides a general framework for determining the purity of this compound using qNMR.[4][6][10][11]

1. Sample Preparation:

  • Accurately weigh a precise amount of the this compound standard (e.g., 5-10 mg) into an NMR tube.

  • Accurately weigh and add a certified internal standard of known purity (e.g., maleic acid, dimethyl sulfone) to the same NMR tube. The amount of the internal standard should be chosen to give a similar signal intensity to the analyte signals of interest.

  • Add a known volume of a deuterated solvent (e.g., D₂O or CD₃OD) to completely dissolve both the analyte and the internal standard.

2. NMR Data Acquisition:

  • Acquire a quantitative ¹H NMR spectrum using a high-field NMR spectrometer (e.g., 400 MHz or higher).

  • Key Acquisition Parameters:

    • Pulse Angle: Use a calibrated 90° pulse.

    • Relaxation Delay (d1): Set a long relaxation delay (at least 5 times the longest T₁ relaxation time of the signals of interest) to ensure complete relaxation of all protons. A typical value is 30-60 seconds.

    • Number of Scans (ns): Acquire a sufficient number of scans to achieve a good signal-to-noise ratio (S/N > 250:1 for the signals to be integrated).

    • Receiver Gain: Set the receiver gain to avoid signal clipping.

3. Data Processing:

  • Apply a Fourier transform to the acquired FID.

  • Carefully phase the spectrum to ensure all peaks have a pure absorption line shape.

  • Apply a baseline correction to the entire spectrum.

  • Integrate the well-resolved, characteristic signals of both the this compound and the internal standard. For the analyte, signals from the olefinic protons or the methylene (B1212753) group alpha to the carbonyl can be used.

4. Purity Calculation: The purity of the analyte (P_analyte) can be calculated using the following equation:

Purity (%) = (I_analyte / N_analyte) * (N_std / I_std) * (MW_analyte / MW_std) * (m_std / m_analyte) * P_std

Where:

  • I = Integral value of the signal

  • N = Number of protons giving rise to the signal

  • MW = Molecular weight

  • m = mass

  • P = Purity of the standard

  • analyte = this compound

  • std = Internal standard

Visualizations

Purity_Assessment_Workflow cluster_sample Commercial Standard cluster_methods Purity Assessment Methods cluster_data Data Analysis cluster_result Purity Determination Standard This compound LCMS LC-MS/MS Analysis Standard->LCMS Sample Injection qNMR qNMR Analysis Standard->qNMR Sample Preparation LCMS_Data Chromatographic Peak Integration (Relative Purity) LCMS->LCMS_Data qNMR_Data Signal Integration vs. Internal Standard (Absolute Purity) qNMR->qNMR_Data Purity Purity Value (%) LCMS_Data->Purity qNMR_Data->Purity

Caption: Workflow for assessing the purity of commercial acyl-CoA standards.

LCMS_Signaling_Pathway cluster_lc Liquid Chromatography cluster_ms Mass Spectrometry Injection Sample Injection Column C18 Reversed-Phase Column (Separation of Analyte and Impurities) Injection->Column Elution Gradient Elution Column->Elution Ionization Electrospray Ionization (ESI+) Elution->Ionization Q1 Quadrupole 1 (Q1) (Precursor Ion Selection) Ionization->Q1 Q2 Quadrupole 2 (q2) (Collision-Induced Dissociation) Q1->Q2 Q3 Quadrupole 3 (Q3) (Product Ion Selection) Q2->Q3 Detector Detector Q3->Detector

Caption: Key stages in the LC-MS/MS analysis of acyl-CoA standards.

References

Safety Operating Guide

Essential Guide to the Proper Disposal of (11Z)-3-oxohexadecenoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Use by Researchers, Scientists, and Drug Development Professionals

This document provides crucial safety and logistical information for the proper disposal of (11Z)-3-oxohexadecenoyl-CoA. In the absence of a specific Safety Data Sheet (SDS), this compound must be handled and disposed of as hazardous chemical waste. The following procedures are based on established best practices for laboratory chemical safety and are intended to provide clear, step-by-step guidance.

I. Understanding the Compound and Associated Hazards

Immediate Safety Precautions:

  • Always handle this compound in a well-ventilated area, preferably within a certified chemical fume hood.

  • Wear appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves (nitrile or neoprene), safety goggles, and a lab coat.

  • Avoid inhalation of any dust or aerosols.

  • Prevent contact with skin and eyes. In case of contact, rinse the affected area thoroughly with water for at least 15 minutes and seek medical attention.

II. Step-by-Step Disposal Protocol

The proper disposal of this compound and associated materials is critical to ensure laboratory safety and environmental protection. Follow these steps meticulously.

Step 1: Waste Segregation

Proper segregation of chemical waste is the first and most critical step. Never mix incompatible waste streams.

  • Solid Waste: This includes unused or expired this compound powder, contaminated personal protective equipment (gloves, weigh boats, etc.), and any absorbent materials used for spill cleanup.

  • Liquid Waste: This category includes solutions containing this compound, as well as the first rinse of any glassware that has come into contact with the compound. Subsequent rinses may be considered non-hazardous, depending on institutional policies.

  • Sharps Waste: Needles, syringes, or any other sharp objects contaminated with this compound must be disposed of in a designated sharps container for chemical waste.

Experimental Workflow for Waste Disposal

cluster_0 Step 1: Waste Segregation cluster_1 Step 2: Container Selection & Labeling cluster_2 Step 3: Storage & Pickup Unused Compound Unused Compound Solid Waste Container Solid Waste Container Unused Compound->Solid Waste Container Contaminated PPE Contaminated PPE Contaminated PPE->Solid Waste Container Solutions Solutions Liquid Waste Container Liquid Waste Container Solutions->Liquid Waste Container First Rinse First Rinse First Rinse->Liquid Waste Container Contaminated Sharps Contaminated Sharps Sharps Container Sharps Container Contaminated Sharps->Sharps Container Satellite Accumulation Area Satellite Accumulation Area Solid Waste Container->Satellite Accumulation Area Liquid Waste Container->Satellite Accumulation Area Sharps Container->Satellite Accumulation Area EHS Pickup Request EHS Pickup Request Satellite Accumulation Area->EHS Pickup Request Final Disposal Final Disposal EHS Pickup Request->Final Disposal A Is an SDS available? B Follow SDS-specific disposal instructions. A->B Yes C Treat as hazardous waste. A->C No D Identify waste type (Solid, Liquid, Sharps) C->D E Select compatible, labeled waste container D->E F Store in designated Satellite Accumulation Area E->F G Request EHS pickup for disposal F->G

Essential Safety and Operational Guidance for Handling (11Z)-3-oxohexadecenoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

(11Z)-3-oxohexadecenoyl-CoA is an unsaturated fatty acyl-CoA intended for research use only.[1] Due to the absence of a specific Safety Data Sheet (SDS) for this compound, a precautionary approach is imperative. The following guidance is based on general laboratory safety principles for handling chemicals of unknown toxicity and information for structurally related compounds.

Hazard Identification and Risk Assessment

A comprehensive, substance-specific hazard profile for this compound is not publicly available. However, as a general class, acyl-CoA molecules are integral to cellular metabolism, including fatty acid synthesis and degradation. For any new or uncharacterized compound, it is prudent to assume potential hazards, including but not limited to:

  • Oral Toxicity: Harmful if swallowed.

  • Skin and Eye Irritation: May cause skin irritation and serious eye irritation.

  • Respiratory Irritation: May cause respiratory irritation if inhaled as a dust or aerosol.

A thorough risk assessment should be conducted by qualified personnel before any handling of this compound.

Personal Protective Equipment (PPE)

Consistent with guidelines for handling laboratory chemicals, appropriate PPE must be worn at all times.[2] The following table summarizes the recommended PPE for handling this compound.

PPE CategoryRecommended EquipmentRationale
Eye and Face Safety glasses with side shields or a face shield.[3][4]Protects against splashes and airborne particles.
Hand Chemical-resistant gloves (e.g., nitrile or neoprene).[2][4]Prevents skin contact. Gloves must be inspected before use and disposed of properly after handling the compound.[4]
Body A laboratory coat or a disposable gown.[2]Protects clothing and skin from contamination.
Respiratory Use in a well-ventilated area. A fit-tested N95 respirator or higher may be necessary if generating aerosols or dust.[2]Minimizes inhalation exposure. Work in a chemical fume hood is recommended, especially when handling the solid form or preparing solutions.

Operational Plan: Step-by-Step Handling Protocol

This protocol outlines the essential steps for safely handling this compound in a laboratory setting.

3.1. Preparation and Precautionary Measures

  • Consult Safety Resources: Before starting, consult your institution's Environmental Health and Safety (EHS) department for specific handling and disposal guidelines.

  • Designate a Work Area: All handling of the compound should occur in a designated area, preferably within a certified chemical fume hood.

  • Assemble Materials: Ensure all necessary equipment, including PPE, spill cleanup materials, and waste containers, are readily accessible.

  • Review Emergency Procedures: Be familiar with the location and operation of emergency equipment such as safety showers, eyewash stations, and fire extinguishers.

3.2. Handling the Compound

  • Don PPE: Put on all required personal protective equipment as outlined in the table above.

  • Weighing: If weighing the solid compound, do so in a fume hood or a ventilated balance enclosure to avoid generating dust.

  • Solution Preparation: When preparing solutions, add the solvent to the compound slowly to prevent splashing.

  • Avoid Inhalation and Contact: Handle the compound carefully to avoid direct contact with skin, eyes, and clothing, and to prevent inhalation of any dust or aerosols.[4]

3.3. Post-Handling Procedures

  • Decontamination: Clean the work area and any equipment used with an appropriate solvent and decontaminating solution.

  • Glove Removal: Remove gloves using the proper technique to avoid contaminating your hands.[4]

  • Hand Washing: Wash hands thoroughly with soap and water after handling is complete.[4]

Disposal Plan

All waste materials contaminated with this compound should be treated as hazardous chemical waste.

  • Solid Waste: Contaminated items such as gloves, pipette tips, and weighing paper should be placed in a designated, sealed hazardous waste container.

  • Liquid Waste: Unused solutions containing the compound should be collected in a clearly labeled, sealed hazardous waste container.

  • Disposal Vendor: All chemical waste must be disposed of through a licensed hazardous waste disposal company, following all local, state, and federal regulations. Do not dispose of this chemical down the drain or in the regular trash.

Experimental Workflow and Safety Diagram

The following diagram illustrates the logical flow for safely handling this compound.

Safe Handling Workflow for this compound cluster_prep 1. Preparation cluster_handling 2. Handling cluster_cleanup 3. Cleanup & Disposal RiskAssessment Conduct Risk Assessment ConsultEHS Consult EHS Guidelines RiskAssessment->ConsultEHS PrepWorkspace Prepare Workspace & Fume Hood ConsultEHS->PrepWorkspace DonPPE Don Appropriate PPE PrepWorkspace->DonPPE Weighing Weigh Solid in Ventilated Area DonPPE->Weighing SolutionPrep Prepare Solution in Fume Hood Weighing->SolutionPrep Experiment Perform Experiment SolutionPrep->Experiment Decontaminate Decontaminate Work Area & Equipment Experiment->Decontaminate SegregateWaste Segregate Hazardous Waste Decontaminate->SegregateWaste DoffPPE Properly Remove PPE SegregateWaste->DoffPPE WashHands Wash Hands Thoroughly DoffPPE->WashHands

Caption: Workflow for safe handling of this compound.

References

×

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.